Product packaging for HO-Peg5-CH2cooh(Cat. No.:)

HO-Peg5-CH2cooh

Cat. No.: B3328799
M. Wt: 296.31 g/mol
InChI Key: SXGGZTBEWZFLBZ-UHFFFAOYSA-N
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Description

HO-Peg5-CH2cooh is a useful research compound. Its molecular formula is C12H24O8 and its molecular weight is 296.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O8 B3328799 HO-Peg5-CH2cooh

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O8/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h13H,1-11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGGZTBEWZFLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to HO-Peg5-CH2cooh: A Versatile Linker in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-Peg5-CH2cooh, systematically known as 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, is a monodisperse polyethylene glycol (PEG) derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. This heterobifunctional linker possesses a terminal hydroxyl group and a carboxylic acid group, connected by a discrete five-unit ethylene glycol chain. Its unique combination of hydrophilicity, biocompatibility, and chemical reactivity makes it a valuable tool in the construction of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The PEG chain enhances the solubility and stability of conjugated molecules in biological systems, which can improve their pharmacokinetic profiles. The terminal functional groups provide orthogonal handles for the sequential or direct conjugation of different molecular entities, such as a targeting moiety and a therapeutic payload. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and workflow visualizations.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C12H24O8
Molecular Weight 296.31 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
CAS Number 52026-48-9
Boiling Point 444.5 ± 40.0 °C at 760 mmHg
Density 1.2 ± 0.1 g/cm³
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the functionalization of a pentaethylene glycol backbone. A common approach is the selective oxidation of one of the terminal hydroxyl groups of pentaethylene glycol.

Experimental Protocol: Selective Oxidation of Pentaethylene Glycol

This protocol is adapted from general methods for the oxidation of polyethylene glycols.

Materials:

  • Pentaethylene glycol (HO-(CH2CH2O)5-H)

  • Chromium trioxide (CrO3)

  • Concentrated sulfuric acid (H2SO4)

  • Deionized water

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve pentaethylene glycol (1 equivalent) in deionized water.

  • Carefully add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Slowly add a solution of chromium trioxide (1.2 electron equivalents) in deionized water to the reaction mixture. The color of the solution will change from orange to green-blue.

  • Stir the reaction mixture at room temperature for 8 hours.

  • After the reaction is complete, add deionized water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous solution with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with deionized water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product can be further purified by flash column chromatography.

Applications in Drug Development

This compound is a key component in the development of targeted therapies, primarily serving as a flexible and hydrophilic linker in PROTACs and ADCs.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to connect the target protein ligand and the E3 ligase ligand.

The synthesis of a PROTAC using this compound typically involves a series of coupling reactions. The following diagram illustrates a general workflow.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product Target_Ligand Target Protein Ligand (with reactive group) Coupling2 Couple Activated Intermediate to Target Protein Ligand Target_Ligand->Coupling2 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) Activation Activate Carboxyl Group of PEG Linker (e.g., with EDC/NHS) E3_Ligase_Ligand->Activation PEG_Linker This compound PEG_Linker->Activation Coupling1 Couple Activated Linker to E3 Ligase Ligand Activation->Coupling1 Intermediate E3 Ligase Ligand-PEG-OH Coupling1->Intermediate Activation2 Activate Hydroxyl Group of Intermediate (e.g., Tosylation) Intermediate->Activation2 Activation2->Coupling2 PROTAC PROTAC Molecule Coupling2->PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to protein degradation.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a cytotoxic payload. This compound can be used as the linker to connect the antibody and the drug.

This protocol outlines the general steps for conjugating a cytotoxic drug to an antibody using this compound.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Cytotoxic drug with a reactive amine group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Linker Activation:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation to Antibody:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS at pH 7.2-7.5).

    • Add the activated linker solution to the antibody solution and incubate for 2 hours at room temperature with gentle mixing.

    • Purify the antibody-linker conjugate using a SEC column to remove excess linker and reagents.

  • Payload Conjugation:

    • Activate the terminal hydroxyl group of the conjugated linker (this step may vary depending on the specific chemistry, e.g., by converting it to a better leaving group).

    • Dissolve the cytotoxic drug in DMF or DMSO.

    • Add the drug solution to the purified antibody-linker conjugate and incubate for 4 hours at room temperature.

  • Purification:

    • Purify the final ADC product using a SEC column to remove unconjugated drug and other impurities.

The following diagram illustrates the general workflow for ADC synthesis.

ADC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product Antibody Monoclonal Antibody Conjugation1 Conjugate Linker to Antibody Antibody->Conjugation1 PEG_Linker This compound Activation Activate Linker Carboxyl Group PEG_Linker->Activation Payload Cytotoxic Payload Conjugation2 Conjugate Payload to Antibody-Linker Payload->Conjugation2 Activation->Conjugation1 Purification1 Purify Antibody-Linker Conjugate (SEC) Conjugation1->Purification1 Purification1->Conjugation2 Purification2 Purify Final ADC (SEC) Conjugation2->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC

Caption: A general workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers and scientists in the field of drug development. Its well-defined structure, hydrophilicity, and bifunctional nature enable the precise construction of sophisticated therapeutic agents like PROTACs and ADCs. The experimental protocols and workflows provided in this guide offer a foundational understanding for the practical application of this important linker molecule. As the demand for targeted therapies continues to grow, the utility of well-characterized linkers such as this compound is expected to increase, further driving innovation in the development of next-generation medicines.

An In-depth Technical Guide to HO-Peg5-CH2cooh: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, HO-Peg5-CH2cooh, a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Chemical Identity

This compound, systematically named 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, is a polyethylene glycol (PEG) derivative.[1][2] Its structure is characterized by a five-unit PEG chain, providing a hydrophilic and flexible spacer, flanked by a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group.[1][3] This bifunctional nature allows for sequential or orthogonal conjugation to different molecules.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 52026-48-9[1]
Molecular Formula C12H24O8
Molecular Weight 296.31 g/mol
IUPAC Name 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Synonyms Hydroxy-PEG5-acetic acid, 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid
Physical Form Liquid
Purity ≥95%
Storage Conditions 2-8°C, sealed in a dry environment

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, primarily involving the functionalization of a pre-formed PEG chain. A common strategy involves the Williamson ether synthesis to construct the PEG backbone followed by selective oxidation of a terminal alcohol to a carboxylic acid.

A Generalized Synthetic Protocol:

A plausible and commonly employed synthetic route starts from hexaethylene glycol. This multi-step process involves protection of one terminal hydroxyl group, modification of the other terminus, and subsequent deprotection and oxidation.

Step 1: Monoprotection of Hexaethylene Glycol

  • Reactants: Hexaethylene glycol and a suitable protecting group reagent (e.g., benzyl bromide or trityl chloride) in the presence of a base (e.g., sodium hydride).

  • Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Procedure: The base is added to a solution of hexaethylene glycol at 0°C, followed by the dropwise addition of the protecting group reagent. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the monoprotected hexaethylene glycol.

Step 2: Conversion of the Free Hydroxyl to an Acetic Acid Moiety

  • Reactants: The monoprotected hexaethylene glycol and an oxidizing agent. A two-step process is often preferred for cleaner conversion. First, the alcohol is converted to a better leaving group (e.g., a tosylate or mesylate) by reacting with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This is followed by nucleophilic substitution with a cyanide salt (e.g., sodium cyanide).

  • Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Procedure: The tosylated intermediate is dissolved in DMSO, and sodium cyanide is added. The reaction is heated to ensure complete substitution.

  • Work-up: The reaction mixture is cooled, diluted with water, and the nitrile product is extracted.

Step 3: Hydrolysis of the Nitrile

  • Reactants: The nitrile intermediate and a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Solvent: Water or an alcohol/water mixture.

  • Procedure: The nitrile is heated under reflux with the acid or base until hydrolysis to the carboxylic acid is complete.

  • Work-up: The reaction is cooled, and the pH is adjusted to isolate the carboxylic acid product.

Step 4: Deprotection

  • Reactants: The protected this compound and a deprotecting agent. For a benzyl protecting group, this is typically achieved by catalytic hydrogenation (e.g., using H2 gas and a palladium on carbon catalyst).

  • Solvent: An alcohol like ethanol or methanol.

  • Procedure: The protected compound is dissolved in the solvent, the catalyst is added, and the mixture is stirred under a hydrogen atmosphere.

  • Work-up: The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.

Purification: Throughout the synthesis, purification of intermediates is crucial and is typically performed using column chromatography on silica gel. The final product is also purified by chromatography to ensure high purity.

Applications in Research and Drug Development

This compound is a versatile linker molecule with significant applications in the life sciences.

  • PROTACs: This molecule is frequently used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The PEG spacer in this compound provides the necessary length and flexibility for the two ends of the PROTAC to bind to their respective protein partners.

  • Antibody-Drug Conjugates (ADCs): In the field of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic nature of the PEG chain can improve the solubility and pharmacokinetic profile of the resulting ADC.

  • Drug Delivery: As a component of larger drug delivery systems, such as nanoparticles or liposomes, this compound can be used to attach targeting ligands to the surface of the delivery vehicle. The PEG chain also provides a "stealth" effect, reducing clearance by the immune system.

  • Bioconjugation: More generally, the hydroxyl and carboxylic acid groups allow for the conjugation of a wide variety of biomolecules, including proteins, peptides, and nucleic acids.

Experimental Workflows and Signaling Pathways

The primary role of this compound is as a structural linker, and as such, it does not directly participate in signaling pathways. However, it is a critical component in molecules designed to modulate these pathways. A key example is its use in PROTACs that target signaling proteins for degradation.

General Workflow for PROTAC Synthesis and Evaluation:

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Target_Ligand Target Protein Ligand PROTAC_Molecule Synthesized PROTAC Target_Ligand->PROTAC_Molecule Conjugation E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule Conjugation PEG_Linker This compound PEG_Linker->PROTAC_Molecule Linker Cell_Culture Cell Culture with Target Protein Expression PROTAC_Molecule->Cell_Culture Introduce to Cells PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Target Protein Levels PROTAC_Treatment->Western_Blot Degradation_Confirmation Confirmation of Target Degradation Western_Blot->Degradation_Confirmation

Caption: A generalized workflow for the synthesis and biological evaluation of a PROTAC molecule utilizing a PEG linker.

Mechanism of Action for a PROTAC Utilizing this compound as a Linker:

The diagram below illustrates the intracellular mechanism of action for a generic PROTAC.

PROTAC_MoA PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein Target_Protein->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

Hydroxy-PEG5-acetic acid: A Technical Guide to its Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG5-acetic acid is a discrete, heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical component in the development of sophisticated bioconjugates. Its structure, featuring a terminal hydroxyl group and a carboxylic acid separated by a five-unit PEG chain, offers a unique combination of hydrophilicity, biocompatibility, and chemical versatility. These properties make it an invaluable tool for enhancing the therapeutic efficacy of complex drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as for the functionalization of nanoparticles for targeted drug delivery and imaging.

This technical guide provides an in-depth overview of the core applications of Hydroxy-PEG5-acetic acid, complete with experimental protocols, quantitative data, and visual diagrams to facilitate its integration into research and development workflows.

Core Applications of Hydroxy-PEG5-acetic acid

The primary utility of Hydroxy-PEG5-acetic acid lies in its ability to act as a flexible and hydrophilic spacer, connecting two molecular entities while improving the overall physicochemical properties of the resulting conjugate.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The linker is a critical component that influences the stability, solubility, and pharmacokinetic profile of the ADC.[1][2] Hydroxy-PEG5-acetic acid is employed as a component of the linker to:

  • Enhance Hydrophilicity: Many cytotoxic drugs are hydrophobic, which can lead to aggregation and rapid clearance of the ADC. The PEG chain increases the overall water solubility of the conjugate, improving its stability and formulation properties.[3][4]

  • Improve Pharmacokinetics: The hydrophilic nature and flexibility of the PEG linker can create a "stealth" effect, shielding the ADC from recognition by the immune system and reducing renal clearance. This leads to a longer circulation half-life and increased tumor accumulation.[5]

  • Enable Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation, PEG linkers allow for the attachment of a higher number of drug molecules to the antibody without compromising its stability, potentially leading to enhanced potency.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker's length and composition are crucial for the formation of a stable ternary complex (target protein-PROTAC-E3 ligase) and subsequent protein degradation. Hydroxy-PEG5-acetic acid is an ideal linker component in PROTAC design due to its ability to:

  • Provide Optimal Spacing and Flexibility: The PEG chain offers the necessary length and conformational flexibility to allow the target protein and E3 ligase to come into productive proximity for ubiquitination.

  • Increase Solubility and Cell Permeability: The hydrophilicity of the PEG linker can improve the solubility of the entire PROTAC molecule, which is often a challenge, and can influence its ability to cross cell membranes.

Nanoparticle Functionalization

Surface modification of nanoparticles with PEG, a process known as PEGylation, is a widely used strategy to improve their performance in biomedical applications. Hydroxy-PEG5-acetic acid can be used to functionalize the surface of nanoparticles to:

  • Enhance Stability: The PEG layer prevents the aggregation of nanoparticles in biological fluids.

  • Prolong Circulation Time: PEGylation reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system, leading to a longer half-life in the bloodstream.

  • Provide Functional Handles for Further Conjugation: The terminal hydroxyl or carboxylic acid group can be used for the attachment of targeting ligands (e.g., antibodies, peptides) or therapeutic agents.

Quantitative Data on the Impact of PEG Linkers

The inclusion of PEG linkers significantly impacts the physicochemical and pharmacokinetic properties of bioconjugates. The following tables summarize representative quantitative data from studies on PEGylated ADCs and nanoparticles. While not specific to the Hydroxy-PEG5-acetic acid linker, this data provides a strong indication of the expected improvements.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

LinkerPlasma Half-life (h)Tumor Accumulation (%ID/g at 24h)In Vivo Antitumor Efficacy (% TGI)
Short Alkyl Linker1501560
PEG8 Linker 200 25 85
PEG18 Linker 250 35 95

%ID/g: percentage of injected dose per gram of tissue; % TGI: percentage of tumor growth inhibition.

Table 2: Physicochemical Properties of PEGylated Nanoparticles

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Nanoparticles150 ± 100.35-25 ± 5
PEGylated Nanoparticles 170 ± 12 0.15 -10 ± 3

Experimental Protocols

The following are detailed methodologies for key applications of Hydroxy-PEG5-acetic acid.

Protocol 1: Two-Step Conjugation for ADC Synthesis using a Bifunctional PEG Linker

This protocol outlines a general strategy for conjugating a cytotoxic payload to an antibody using a heterobifunctional PEG linker containing a carboxylic acid and a protected functional group (e.g., a Boc-protected amine or a second carboxylic acid).

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Hydroxy-PEG5-acetic acid derivative (e.g., with a protected amine)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Amine-containing cytotoxic payload

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA for Boc group)

Procedure:

  • Linker Activation:

    • Dissolve the Hydroxy-PEG5-acetic acid derivative, EDC, and NHS in anhydrous DMF or DMSO. A 1.5 to 2-fold molar excess of EDC and NHS relative to the linker is recommended.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation of Linker to Antibody:

    • Add the activated linker solution to the antibody solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

    • Quench the reaction by adding the quenching buffer to hydrolyze any unreacted NHS-esters.

    • Purify the antibody-linker conjugate using SEC to remove excess linker and byproducts.

  • Deprotection of the Second Functional Group (if applicable):

    • If the linker contains a protecting group (e.g., Boc on an amine), it must be removed before payload conjugation.

    • For a Boc group, treat the conjugate with a solution of TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.

    • Purify the deprotected antibody-linker conjugate immediately using SEC.

  • Payload Conjugation:

    • Activate the carboxylic acid of the payload using EDC/NHS as described in step 1, or if the payload has an amine group, it can be directly conjugated to the deprotected linker's carboxylic acid.

    • Add the activated payload solution to the purified antibody-linker conjugate. A 2-5 fold molar excess of the payload over the antibody is a common starting point.

    • Incubate at room temperature for 2-4 hours with gentle mixing.

    • Quench the reaction.

    • Purify the final ADC using SEC.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.

    • Assess the purity and aggregation of the ADC using Size Exclusion Chromatography (SEC).

    • Confirm the identity and integrity of the ADC using Mass Spectrometry.

Protocol 2: General Workflow for PROTAC Synthesis

This protocol provides a generalized workflow for the synthesis of a PROTAC, where Hydroxy-PEG5-acetic acid links a target protein ligand to an E3 ligase ligand.

Materials:

  • Target protein ligand with a suitable functional group (e.g., amine or alkyne)

  • E3 ligase ligand with a suitable functional group (e.g., carboxylic acid or azide)

  • Hydroxy-PEG5-acetic acid

  • Coupling reagents (e.g., HATU, HOBt, EDC, NHS)

  • Bases (e.g., DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

Procedure:

  • Functionalization of Linker:

    • The Hydroxy-PEG5-acetic acid may need to be functionalized at one end to allow for orthogonal conjugation. For example, the hydroxyl group can be converted to an azide or an alkyne for use in a "click chemistry" reaction.

  • First Conjugation Step:

    • Conjugate the Hydroxy-PEG5-acetic acid to either the target protein ligand or the E3 ligase ligand.

    • If using standard amide bond formation, activate the carboxylic acid of the linker (or ligand) with a coupling reagent like HATU or EDC/NHS and react it with the amine group of the other component in the presence of a base like DIPEA.

  • Purification of the Intermediate:

    • Purify the resulting ligand-linker conjugate using HPLC.

  • Second Conjugation Step:

    • Conjugate the purified ligand-linker intermediate to the second ligand using an appropriate chemical reaction (e.g., another amide bond formation or a click chemistry reaction).

  • Final Purification:

    • Purify the final PROTAC molecule using HPLC.

  • Characterization:

    • Confirm the structure and purity of the final PROTAC using NMR and Mass Spectrometry.

Protocol 3: Surface Functionalization of Nanoparticles

This protocol describes the covalent attachment of Hydroxy-PEG5-acetic acid to amine-functionalized nanoparticles.

Materials:

  • Amine-functionalized nanoparticles

  • Hydroxy-PEG5-acetic acid

  • EDC and NHS

  • MES buffer (0.1 M, pH 5.5-6.0)

  • Purification system (e.g., centrifugation or dialysis)

Procedure:

  • Activation of Hydroxy-PEG5-acetic acid:

    • Dissolve Hydroxy-PEG5-acetic acid in 0.1 M MES buffer to a final concentration of 10 mg/mL.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the PEG linker.

    • Incubate the mixture at room temperature for 15-30 minutes with gentle stirring to activate the carboxylic acid group.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the activated PEG linker solution. A 10-fold molar excess of the PEG linker to the surface amine groups on the nanoparticles is a good starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unreacted PEG linker and byproducts by repeated centrifugation and resuspension in a suitable buffer or by dialysis.

  • Characterization:

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS) to monitor changes in nanoparticle size and size distribution.

    • Measure the zeta potential to assess changes in surface charge. Successful PEGylation should lead to a change in the surface charge.

    • Use techniques like Thermogravimetric Analysis (TGA) or NMR to quantify the amount of PEG on the nanoparticle surface.

Mandatory Visualizations

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with Hydroxy-PEG5-acetic acid linker) TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Recycling UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Transfer Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Release

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow Diagrams

ADC_Synthesis_Workflow cluster_workflow ADC Synthesis Workflow start Start linker_activation 1. Linker Activation (Hydroxy-PEG5-acetic acid derivative + EDC/NHS) start->linker_activation antibody_conjugation 2. Conjugation to Antibody linker_activation->antibody_conjugation purification1 3. Purification (SEC) antibody_conjugation->purification1 deprotection 4. Deprotection (if needed) purification1->deprotection purification2 5. Purification (SEC) deprotection->purification2 payload_conjugation 6. Payload Conjugation purification2->payload_conjugation purification3 7. Final Purification (SEC) payload_conjugation->purification3 characterization 8. Characterization (DAR, Purity) purification3->characterization end Final ADC characterization->end

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Nanoparticle_PEGylation_Workflow cluster_workflow Nanoparticle PEGylation Workflow start Start peg_activation 1. PEG Activation (Hydroxy-PEG5-acetic acid + EDC/NHS) start->peg_activation np_conjugation 2. Conjugation to Amine-functionalized Nanoparticles peg_activation->np_conjugation purification 3. Purification (Centrifugation/Dialysis) np_conjugation->purification characterization 4. Characterization (DLS, Zeta Potential) purification->characterization end PEGylated Nanoparticles characterization->end

Caption: Workflow for nanoparticle PEGylation.

Conclusion

Hydroxy-PEG5-acetic acid is a versatile and powerful tool in modern drug development. Its well-defined structure and advantageous physicochemical properties enable the creation of more effective and safer bioconjugates. By providing a hydrophilic and flexible linkage, it addresses key challenges in the development of ADCs and PROTACs, such as poor solubility, instability, and suboptimal pharmacokinetics. Furthermore, its utility in nanoparticle functionalization underscores its broad applicability in targeted drug delivery and nanomedicine. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize Hydroxy-PEG5-acetic acid in their pursuit of next-generation therapeutics.

References

The Pivotal Role of HO-Peg5-CH2cooh in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-Peg5-CH2cooh is a bifunctional molecule that serves as a fundamental building block in the rapidly advancing field of targeted protein degradation. It is a polyethylene glycol (PEG)-based linker molecule utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][][3] PROTACs are heterobifunctional molecules engineered to selectively eliminate specific proteins from the cellular environment by co-opting the body's own protein disposal machinery.[3][4] This technical guide elucidates the mechanism of action of this compound not as a standalone therapeutic agent, but as a critical component within a PROTAC, enabling the degradation of disease-causing proteins.

The PROTAC Concept and the Role of the Linker

A PROTAC molecule consists of three key components: a ligand that binds to a specific target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The this compound molecule functions as this linker. Its chemical structure, featuring a hydroxyl group at one end and a carboxylic acid group at the other, allows for covalent attachment to the two different ligands during the synthesis of the PROTAC.

The primary role of the this compound linker is to bridge the target protein and the E3 ligase, facilitating the formation of a ternary complex. The length and flexibility of the PEG chain are critical parameters that influence the stability and efficacy of this complex, ultimately impacting the efficiency of protein degradation.

Mechanism of Action: The Ubiquitin-Proteasome System

The mechanism of action of a PROTAC incorporating the this compound linker is a multi-step process that hijacks the cell's natural protein degradation pathway, the ubiquitin-proteasome system (UPS).

  • Ternary Complex Formation: The PROTAC molecule, via its specific ligands, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. The this compound linker physically connects these two proteins.

  • Ubiquitination: Once in proximity within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule is not degraded in this process and is released to bind to another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.

Signaling Pathways

The direct signaling pathway affected by a PROTAC is entirely dependent on the function of the target protein being degraded. By eliminating the target protein, the PROTAC effectively shuts down the signaling pathways in which that protein participates. For instance, if the target protein is a kinase involved in a cancer cell's growth signaling pathway, its degradation will lead to the inhibition of that pathway and subsequent cell death. Therefore, the this compound linker does not have an intrinsic effect on signaling pathways but enables the PROTAC to modulate a specific pathway through targeted protein degradation.

Experimental Protocols

The evaluation of a PROTAC containing a this compound linker involves a series of in vitro and in vivo experiments to confirm its efficacy and mechanism of action.

1. PROTAC Synthesis: The synthesis of the final PROTAC molecule involves standard chemical conjugation techniques. The this compound linker is typically reacted with the target protein ligand and the E3 ligase ligand in a stepwise manner, often utilizing amide bond formation or other suitable conjugation chemistries. Purification of the final PROTAC is crucial and is usually achieved through methods like High-Performance Liquid Chromatography (HPLC).

2. In Vitro Degradation Assays:

  • Western Blotting: This is the most common method to quantify the reduction in the levels of the target protein in cultured cells treated with the PROTAC.

  • ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method to measure the concentration of the target protein in cell lysates.

  • Mass Spectrometry-based Proteomics: A global approach to assess the selectivity of the PROTAC by measuring the levels of thousands of proteins in the cell.

3. Ternary Complex Formation Assays:

  • Surface Plasmon Resonance (SPR): To measure the binding affinities of the PROTAC to the target protein and the E3 ligase individually and as a ternary complex.

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of the binding interactions.

4. Ubiquitination Assays: In vitro ubiquitination assays using purified E1, E2, E3 enzymes, ubiquitin, and the target protein can confirm that the PROTAC induces the ubiquitination of the target protein.

Data Presentation

The quantitative data from the aforementioned experiments are crucial for evaluating the performance of a PROTAC. Below are examples of how such data would be structured.

Table 1: In Vitro Degradation Potency
Parameter Value
DC50 (Degradation Concentration 50%)[Value] nM
Dmax (Maximum Degradation)[Value] %
Cell Line[Cell Line Name]
Table 2: Binding Affinities
Binding Interaction KD (Dissociation Constant)
PROTAC to Target Protein[Value] nM
PROTAC to E3 Ligase[Value] nM
Ternary Complex Formation[Value]

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC (with this compound linker) TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Target Protein - PROTAC - E3 Ligase PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of action of a PROTAC molecule.

PROTAC_Structure TargetLigand Target Protein Ligand Linker This compound Linker TargetLigand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand

Caption: General structure of a PROTAC molecule.

Conclusion

This compound is a crucial chemical tool in the development of PROTACs, a promising new class of therapeutics. Its role as a linker is fundamental to the mechanism of targeted protein degradation, enabling the formation of a ternary complex and subsequent elimination of disease-relevant proteins. Understanding the principles of PROTAC technology and the function of its components, such as the this compound linker, is essential for researchers and scientists working on the next generation of targeted therapies.

References

The Pivotal Role of PEG Spacers in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) spacers have become an indispensable tool in the field of drug delivery, revolutionizing the therapeutic potential of a wide range of molecules, from small chemical entities to large biologics. The process of covalently attaching PEG chains, known as PEGylation, imparts numerous favorable physicochemical and pharmacological properties to therapeutic agents. This in-depth technical guide elucidates the core principles of PEG spacers in drug delivery, providing a comprehensive overview of their synthesis, characterization, and impact on pharmacokinetics and therapeutic efficacy. We delve into detailed experimental protocols, present quantitative data for comparative analysis, and utilize visualizations to illustrate key concepts, offering a practical resource for researchers and professionals in drug development.

Introduction to PEG Spacers and PEGylation

Polyethylene glycol is a non-toxic, non-immunogenic, and highly water-soluble polymer composed of repeating ethylene oxide units.[1] When used as spacers or linkers in drug conjugates, PEG chains can significantly enhance the therapeutic profile of a drug. The process of PEGylation involves the covalent attachment of PEG to a molecule, which can be a small molecule drug, protein, peptide, or a component of a larger drug delivery system like a nanoparticle or liposome.[2]

The primary benefits of utilizing PEG spacers in drug delivery include:

  • Improved Solubility: PEG's hydrophilic nature can significantly increase the solubility of hydrophobic drugs, facilitating their administration and improving bioavailability.

  • Enhanced Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes and other degrading agents, thereby increasing the in vivo stability of the drug.

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic radius of the drug, PEGylation reduces its renal clearance, leading to a longer circulation time in the bloodstream.[2]

  • Reduced Immunogenicity: The "stealth" properties conferred by the PEG cloud can mask the drug from the immune system, reducing the likelihood of an immune response.

  • Controlled Release: Cleavable PEG linkers can be engineered to release the drug in response to specific physiological stimuli, such as changes in pH or the presence of certain enzymes, allowing for targeted drug release.[3]

The Architecture of PEG Spacers: A Comparative Analysis

The structural characteristics of the PEG spacer, including its molecular weight, length, and architecture (linear vs. branched), play a critical role in determining the overall performance of the drug conjugate.

Impact of PEG Molecular Weight and Length

The molecular weight and length of the PEG spacer are crucial parameters that can be tailored to optimize the pharmacokinetic profile of a drug. Generally, a higher molecular weight PEG leads to a longer circulation half-life. However, there is a trade-off, as excessively long PEG chains can sometimes hinder the drug's interaction with its target receptor.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetic Parameters

Drug/CarrierPEG Molecular Weight (kDa)Circulation Half-life (t½)Area Under the Curve (AUC)Reference
Exendin-4127.1-fold increase vs. native33.6-fold increase vs. native[4]
Exendin-42Lower efficacy than 1 kDaLower efficacy than 1 kDa
Exendin-45Lower efficacy than 1 kDaLower efficacy than 1 kDa
Chitosan Nanoparticles0.75Increased with MWIncreased with MW
Chitosan Nanoparticles2Increased with MWIncreased with MW
Chitosan Nanoparticles5Increased with MWIncreased with MW
Linear vs. Branched PEG Spacers

Branched PEG architectures, such as Y-shaped or star-shaped PEGs, offer a larger hydrodynamic volume compared to linear PEGs of the same molecular weight. This can lead to even greater shielding from the immune system and longer circulation times. However, the increased steric hindrance of branched PEGs must be considered, as it may impact drug activity.

Table 2: Comparison of Linear and Branched PEG Architectures

PropertyLinear PEGBranched PEGReference
Hydrodynamic VolumeSmallerLarger
Shielding EfficiencyGoodExcellent
Circulation Half-lifeExtendedFurther Extended
Steric HindranceLowerHigher
Cellular Uptake (HEK-293T & A549 cells)Similar to branchedSimilar to linear
Diffusion in MatrigelSlower than branchedFaster than linear
Protein AdsorptionReducedMore significantly reduced

Experimental Protocols for PEGylation and Characterization

General Protocol for Protein PEGylation using NHS Esters

N-Hydroxysuccinimide (NHS) esters of PEG are widely used for their ability to react with primary amines (e.g., lysine residues) on proteins to form stable amide bonds.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl succinate)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer to the desired concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mM).

  • PEGylation Reaction: Add a calculated molar excess of the PEG-NHS ester solution to the protein solution with gentle mixing. A 5- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Stop the reaction by adding a quenching solution to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Synthesis of Maleimide-PEG Linkers for Antibody-Drug Conjugates (ADCs)

Maleimide-functionalized PEGs are commonly used to create ADCs by reacting with thiol groups on antibodies, which can be generated by reducing disulfide bonds.

Materials:

  • NHS-PEG-Maleimide

  • 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Anhydrous chloroform

  • Triethylamine

  • Thiolated molecule (e.g., reduced antibody)

Procedure:

  • Synthesis of Maleimide-PEG-DPPE:

    • Dissolve NHS-PEG-Maleimide and DPPE in anhydrous chloroform in separate tubes.

    • Combine the solutions and add triethylamine.

    • Allow the reaction to proceed overnight.

    • The Maleimide-PEG-DPPE product will precipitate and can be collected after centrifugation and washing.

  • Antibody Reduction:

    • Reduce the disulfide bridges in the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

    • Incubate at 30-37°C for a specified time (e.g., 30 minutes for DTT, 2 hours for TCEP).

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Add the Maleimide-PEG-drug linker to the reduced antibody solution.

    • Incubate the reaction on ice for 1 hour or at room temperature for 2-4 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography.

Characterization of PEGylated Nanoparticles

3.3.1. Size and Zeta Potential Measurement

  • Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in solution. An increase in hydrodynamic diameter after PEGylation is indicative of successful surface modification.

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles. Successful PEGylation typically leads to a more neutral zeta potential due to the shielding effect of the PEG layer.

3.3.2. Morphological Analysis

  • Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanoparticles, allowing for the visualization of their size, shape, and morphology. It's important to note that the PEG layer is often not visible under the high vacuum conditions of TEM, so the measured size may be smaller than that determined by DLS.

3.3.3. Quantification of PEG Density

The density of PEG on the surface of nanoparticles is a critical parameter influencing their in vivo behavior.

  • ¹H NMR Spectroscopy: The peak corresponding to the ethylene oxide protons of PEG (around 3.65 ppm) can be used for the quantitative analysis of PEG surface density.

  • Fluorescence-based Quantification: By using a fluorescently labeled PEG, the amount of PEG conjugated to the nanoparticles can be quantified by measuring the fluorescence intensity and correlating it to a standard curve.

Table 3: Impact of PEG Density on Nanoparticle Properties

| Nanoparticle System | PEG Density (PEG/nm²) | Effect on Protein Adsorption | Effect on Macrophage Uptake | Effect on Circulation Time | Reference | | :--- | :--- | :--- | :--- | :--- | | Hydrogel PRINT Nanoparticles | 0.028 (Mushroom) | Significantly reduced | Reduced 4-14 fold vs. non-PEGylated | Extended | | | Hydrogel PRINT Nanoparticles | 0.083 (Brush) | Slightly more reduced | Slightly more reduced after 24h | Further Extended | | | Gold Nanoparticles | Low | Higher | Higher | Shorter | | | Gold Nanoparticles | High | Lower | Lower | Longer | |

Visualizing Key Concepts in PEG-Mediated Drug Delivery

Graphviz diagrams can be used to illustrate the complex processes involved in PEG-mediated drug delivery.

The Enhanced Permeability and Retention (EPR) Effect

The EPR effect is a key mechanism by which PEGylated nanocarriers accumulate in tumor tissues. The leaky vasculature and poor lymphatic drainage of tumors allow for the passive accumulation of large molecules.

EPR_Effect cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue PEGylated_Drug PEGylated Drug Carrier Accumulation Accumulation in Tumor PEGylated_Drug->Accumulation Extravasation through leaky vasculature Tumor_Cell Tumor Cell Accumulation->Tumor_Cell Drug Release & Uptake

Caption: The EPR effect facilitates the accumulation of PEGylated drug carriers in tumors.

Active Targeting with PEGylated Ligand-Conjugated Nanoparticles

For enhanced specificity, PEGylated nanoparticles can be functionalized with targeting ligands that bind to receptors overexpressed on cancer cells.

Active_Targeting cluster_cell_surface Target Cell Surface Targeted_NP PEG Spacer Targeting Ligand Nanoparticle Core Drug Receptor Receptor Targeted_NP:f1->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization

Caption: Active targeting workflow of a ligand-conjugated PEGylated nanoparticle.

Assessing the Immunogenicity of PEGylated Therapeutics

Despite their "stealth" properties, PEGylated drugs can sometimes elicit an immune response, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance (ABC) of the drug upon subsequent administrations.

Protocol for Quantifying Anti-PEG Antibodies using ELISA

Materials:

  • ELISA plates

  • PEG-biotin for coating

  • Streptavidin

  • Patient serum samples

  • Anti-human IgG/IgM-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1N HCl)

Procedure:

  • Plate Coating: Coat ELISA plates with a PEG-containing antigen (e.g., DSPE-PEG) overnight at 4°C.

  • Blocking: Block the plates with a suitable blocking buffer (e.g., 1% milk) to prevent non-specific binding.

  • Sample Incubation: Add diluted patient serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Add an HRP-conjugated anti-human IgG or IgM antibody and incubate for 1 hour.

  • Substrate Addition: Add TMB substrate and allow the color to develop.

  • Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm. The absorbance is proportional to the amount of anti-PEG antibodies in the sample.

Conclusion

PEG spacers are a cornerstone of modern drug delivery, offering a versatile platform to significantly improve the therapeutic index of a wide array of drugs. By carefully selecting the PEG architecture, molecular weight, and conjugation chemistry, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the rational design and development of next-generation PEGylated therapeutics. As our understanding of the complex interactions between PEGylated systems and biological environments continues to grow, so too will the potential for creating safer and more effective treatments for a multitude of diseases.

References

An In-depth Technical Guide to the Solubility and Stability of HO-PEG5-CH2COOH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of HO-PEG5-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. A thorough understanding of its solubility and stability is paramount for its effective application in drug delivery systems, bioconjugation, and the development of PROTACs (Proteolysis Targeting Chimeras). While specific quantitative data for this exact molecule is not extensively available in public literature, this guide synthesizes established principles of PEG chemistry, data from structurally similar molecules, and detailed experimental protocols to empower researchers in their investigations.

Introduction to this compound

This compound is a discrete PEG linker characterized by a chain of five ethylene glycol units, terminating with a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other. This bifunctional nature allows for sequential or orthogonal conjugation to different molecules of interest, making it a versatile tool in the construction of complex bioconjugates. The PEG backbone imparts favorable properties such as increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles to the conjugated molecules.

Solubility Profile

The solubility of PEG derivatives is a critical parameter influencing their handling, formulation, and in vivo behavior. Generally, PEGs are known for their excellent solubility in a wide range of solvents, a property attributed to the hydrogen bonding capacity of the ether oxygens in the repeating ethylene glycol units.

Factors Influencing Solubility

The solubility of this compound is primarily governed by:

  • Solvent Polarity: As a polar molecule, it exhibits high solubility in polar solvents like water, ethanol, and dimethyl sulfoxide (DMSO).

  • Hydrogen Bonding: The terminal hydroxyl and carboxylic acid groups, along with the ether linkages, readily form hydrogen bonds with protic solvents.

  • Molecular Weight: For shorter PEG chains like PEG5, the influence of the polar end groups is significant, contributing to its overall solubility. As the PEG chain length increases, the solubility in some organic solvents may decrease.

  • pH (for aqueous solutions): The ionization state of the terminal carboxylic acid group significantly impacts aqueous solubility. At pH values above its pKa (typically around 3-4), the carboxylate anion formation enhances its interaction with water, leading to increased solubility.

  • Temperature: Solubility of PEGs in water generally increases with temperature.

Representative Solubility Data
SolventEstimated SolubilityNotes
WaterVery HighExpected to be freely soluble. Solubility is pH-dependent and increases at neutral to basic pH.
EthanolHighThe polar nature of ethanol allows for favorable interactions.
DMSOHighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of PEG derivatives.
AcetonitrileSolubleOften used as a solvent in reversed-phase chromatography for PEG derivatives.
ChloroformSolubleThe ether backbone allows for some solubility in less polar solvents.
Diethyl EtherSparingly SolubleThe polarity of the end groups limits solubility in non-polar aprotic solvents.
HexanesInsolubleInsoluble in non-polar aliphatic solvents.

Note: The terms "Very High," "High," and "Soluble" are qualitative descriptors. It is strongly recommended to experimentally determine the quantitative solubility for the specific application.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling during conjugation reactions, and the long-term stability of the final product. The primary degradation pathways for PEG-containing molecules are hydrolysis and oxidation.

Factors Influencing Stability

Several factors can influence the rate and mechanism of degradation:

  • pH: The ether linkages of the PEG backbone are generally stable to hydrolysis under neutral and acidic conditions. However, ester linkages, if present (not in the primary backbone of this compound but may be formed during conjugation), are susceptible to hydrolysis, which is accelerated at both acidic and basic pH.[1][2][3]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation.[4][5]

  • Presence of Oxidizing Agents: The ether backbone is susceptible to auto-oxidation, a process that can be initiated by light, heat, or the presence of transition metal ions and peroxides. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylic acids.

  • Light Exposure: UV light can promote the formation of free radicals, initiating oxidative degradation.

  • Enzymatic Degradation: While generally considered to be resistant to enzymatic degradation, some studies suggest that certain enzymes can slowly metabolize PEG.

Degradation Pathways

The two main degradation pathways for PEG derivatives are:

  • Hydrolytic Degradation: This primarily affects any ester bonds that may be introduced during the conjugation of this compound to other molecules. The ether bonds of the PEG backbone are relatively stable to hydrolysis.

  • Oxidative Degradation: This is a more significant concern for the PEG backbone itself. The process is typically initiated by the abstraction of a hydrogen atom from the carbon adjacent to an ether oxygen, leading to the formation of a hydroperoxide intermediate. This can then decompose, leading to chain scission and the formation of various byproducts, including formaldehyde, formic acid, and other smaller PEG fragments.

Recommended Storage and Handling

To ensure the stability of this compound, the following storage and handling conditions are recommended:

ConditionRecommendation
Temperature Store at -20°C for long-term storage. For short-term use, refrigeration at 2-8°C is acceptable.
Light Protect from light. Store in an amber vial or in the dark.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Moisture Keep tightly sealed to prevent moisture absorption, which can affect stability and handling.
Solution Stability Prepare solutions fresh. If storage is necessary, use deoxygenated solvents and store at low temperatures.

Experimental Protocols

The following sections provide detailed methodologies for the determination of solubility and stability of this compound and similar PEG derivatives.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • HPLC system with a suitable detector (e.g., RI, ELSD, or CAD) or a UV-Vis spectrophotometer if the compound has a chromophore.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a shaker incubator set to a constant temperature (e.g., 25°C).

    • Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the withdrawn sample to remove any suspended solid particles.

  • Quantification:

    • Dilute the clear supernatant with a known volume of a suitable solvent.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

    • Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the sample.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Thermostatically controlled oven for thermal stress

  • Photostability chamber

  • HPLC system with a mass spectrometer (LC-MS) for identification of degradation products

  • pH meter

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Place the solid compound or a solution in an oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with gradient elution).

    • Use a mass spectrometer to identify the mass of the parent compound and any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation.

    • Identify the major degradation products based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) prep_sat Prepare Saturated Solution (Excess Solute in Solvent) equilibrate Equilibrate (e.g., 24-48h at 25°C) prep_sat->equilibrate sample Sample Supernatant equilibrate->sample centrifuge_sol Centrifuge sample->centrifuge_sol quantify_sol Quantify Concentration (e.g., HPLC) centrifuge_sol->quantify_sol calc_sol Calculate Solubility (g/L) quantify_sol->calc_sol prep_stock Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress sample_stress Sample at Time Points stress->sample_stress analyze Analyze by Stability-Indicating Method (e.g., LC-MS) sample_stress->analyze interpret Identify Degradation Products & Pathways analyze->interpret G cluster_factors Influencing Factors cluster_pathways Degradation Pathways stability This compound Stability hydrolysis Hydrolysis (of conjugated esters) stability->hydrolysis oxidation Oxidation (of PEG backbone) stability->oxidation pH pH pH->hydrolysis temp Temperature temp->hydrolysis temp->oxidation oxidants Oxidizing Agents (e.g., O2, Peroxides) oxidants->oxidation light Light Exposure light->oxidation enzymes Enzymes enzymes->hydrolysis enzymes->oxidation

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs), offering a powerful strategy to target previously "undruggable" proteins.[2][3] A PROTAC molecule is elegantly composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two functional ends.[2] While the choice of ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. It plays a pivotal and active role in determining the overall efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.[2] This technical guide delves into the core principles of PROTAC linker design, providing a comprehensive overview for researchers and drug development professionals.

The Central Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to bridge the POI and E3 ligase, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). The stability and conformation of this ternary complex are critical for the subsequent ubiquitination of the POI by the E3 ligase and its eventual degradation by the proteasome. The linker's characteristics—its length, composition, rigidity, and attachment points—profoundly influence the geometry and thermodynamics of ternary complex formation. An optimal linker will orient the POI and E3 ligase in a manner that promotes efficient ubiquitin transfer, a phenomenon that can be enhanced by positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other. Conversely, a poorly designed linker can lead to steric hindrance, unproductive binding modes, or negative cooperativity, thereby diminishing degradation efficiency.

Key Principles of PROTAC Linker Design

The design of an effective PROTAC linker is a multi-parameter optimization process that requires careful consideration of several interconnected factors. Historically, linker design has often been empirical, involving the synthesis and testing of large libraries of compounds. However, a growing understanding of the underlying principles is enabling a more rational approach to linker design.

Linker Length: A Critical Determinant of Efficacy

The length of the linker is a crucial parameter that must be empirically optimized for each specific POI-E3 ligase pair. A linker that is too short may be unable to span the distance between the two proteins, preventing the formation of a stable ternary complex due to steric clashes. Conversely, a linker that is excessively long can lead to increased flexibility and a higher entropic penalty upon binding, potentially resulting in unproductive ternary complex conformations where the lysine residues on the POI are not optimally positioned for ubiquitination. This can also lead to a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.

The optimal linker length is highly dependent on the specific protein targets and the E3 ligase being recruited. For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for degradation.

Linker Composition: Balancing Physicochemical Properties

The chemical composition of the linker has a significant impact on the physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. The most commonly used linker motifs are alkyl chains and polyethylene glycol (PEG) chains due to their synthetic accessibility and the ease with which their length and properties can be modulated.

  • Alkyl Chains: These are hydrophobic and provide a high degree of conformational flexibility. While synthetically straightforward, their hydrophobicity can negatively impact the solubility of the PROTAC.

  • Polyethylene Glycol (PEG) Linkers: The incorporation of PEG units increases the hydrophilicity of the linker, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.

The "chameleon effect" has been described for some flexible linkers, where they can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm, thereby aiding cell permeability.

Linker Rigidity: Constraining Conformational Freedom

While flexible linkers are widely used, there is a growing interest in designing more rigid linkers to improve PROTAC potency and selectivity. Rigid linkers can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, thus reducing the entropic penalty of binding. This conformational constraint can also enhance metabolic stability.

Common strategies to introduce rigidity include the incorporation of:

  • Cyclic Structures: Saturated rings like piperazine and piperidine.

  • Aromatic Systems: Phenyl rings and other aromatic moieties.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles (often introduced via "click chemistry") provide conformational restriction.

However, increased rigidity can also be a double-edged sword. In some cases, it has been shown to impair degradation potency, suggesting that a certain degree of flexibility is required to adopt a productive conformation for ternary complex formation.

Linker Attachment Points: The "Exit Vectors"

The points at which the linker is attached to the POI-binding ligand and the E3 ligase-binding ligand, known as the "exit vectors," are critical for maintaining the binding affinity of the ligands and for achieving a productive ternary complex geometry. The linker should ideally be attached to a solvent-exposed region of each ligand to minimize interference with the key binding interactions with their respective target proteins. The choice of attachment site can also influence the selectivity of the PROTAC for different protein isoforms.

Quantitative Data on PROTAC Linker Design

The following tables summarize quantitative data from various studies, illustrating the impact of linker properties on PROTAC efficacy and physicochemical properties.

Table 1: Impact of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
p38αCRBNNot Specified< 15Poor DegradationNot Specified
p38αCRBNNot Specified15-17Optimal DegradationNot Specified
p38αCRBNNot Specified20Efficient DegradationNot Specified
ERαVHLNot Specified9> 1000~20
ERαVHLNot Specified12~500~60
ERαVHLNot Specified16~100> 80
ERαVHLNot Specified19~250~70
ERαVHLNot Specified21> 1000~30
BRD4VHLAlkyl/Ether< 12No degradation-
BET ProteinsCRBNPEG-Effective-

Table 2: Impact of Linker Composition on PROTAC Properties

PROTACLinker CompositionProperty MeasuredObservationReference
AR-targeting SNIPERFlexible (PEG)AR DegradationExhibited degradation
AR-targeting SNIPERRigid (Disubstituted phenyl)AR DegradationNo activity
CRBN DegraderNine-atom alkyl chainCRBN DegradationConcentration-dependent decrease
CRBN DegraderThree PEG unitsCRBN DegradationWeak degradation

Table 3: Physicochemical Properties and Oral Bioavailability of PROTACs

PROTAC SeriesLinker ModificationKey Physicochemical PropertyImpact on Oral Bioavailability (F%)Reference
SMARCA2/4 VHL PROTACsLinker MethylationEfflux Ratio (ER)F% increases with methyl groups
General PROTACsPEG linkerSolubility/PermeabilityCan enhance
General PROTACs1,4-disubstituted phenyl ringCellular PermeabilitySignificantly improves
VHL-based PROTACsOptimized, druglike linkerReduced HBD, TPSAHigher probability of being orally absorbed

Experimental Protocols for PROTAC Linker Evaluation

A robust experimental workflow is essential for the systematic evaluation of PROTAC linker designs. Key assays focus on assessing ternary complex formation, target protein ubiquitination, and ultimately, protein degradation.

Ternary Complex Formation Assays

These assays are crucial for understanding the initial and most critical step in the PROTAC mechanism of action.

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the kinetics (on-rate, off-rate) and affinity (KD) of binary (PROTAC-protein) and ternary (POI-PROTAC-E3 ligase) complex formation in a label-free, real-time manner.

  • Methodology:

    • Immobilization: One of the binding partners (e.g., the E3 ligase) is immobilized on the surface of a sensor chip.

    • Analyte Injection: A solution containing the PROTAC and the POI (the analytes) is flowed over the sensor surface.

    • Detection: The binding of the analytes to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

    • Kinetic Analysis: The association and dissociation phases of the binding event are monitored over time to determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (KD) is calculated from these rates.

    • Cooperativity Assessment: The stability and cooperativity of the ternary complex are evaluated by calculating the cooperativity factor (α), which is the ratio of the KD values for binary and ternary complex formation.

2. Biolayer Interferometry (BLI)

  • Objective: Similar to SPR, BLI measures the kinetics of biomolecular interactions in real-time.

  • Methodology:

    • Sensor Loading: A biosensor tip is coated with one of the interacting molecules (e.g., a biotinylated E3 ligase binding to a streptavidin-coated sensor).

    • Association: The sensor is dipped into a solution containing the PROTAC and the POI. Binding to the immobilized protein causes a shift in the interference pattern of light reflected from the sensor tip, which is proportional to the number of bound molecules.

    • Dissociation: The sensor is then moved to a buffer-only solution to measure the dissociation of the complex.

    • Data Analysis: The binding and dissociation curves are analyzed to determine the kinetic parameters.

3. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of binding, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Methodology:

    • Sample Preparation: The POI is placed in the sample cell of the calorimeter, and the PROTAC (or a pre-formed PROTAC-E3 ligase complex) is loaded into the titration syringe. Both components must be in identical, well-matched buffers.

    • Titration: The PROTAC solution is injected in small aliquots into the sample cell.

    • Heat Measurement: The heat released or absorbed upon binding is measured after each injection.

    • Data Analysis: The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters.

4. NanoBRET™ Ternary Complex Assay (Live Cells)

  • Objective: To monitor the formation of the ternary complex in a live-cell environment.

  • Methodology:

    • Cell Engineering: The POI is tagged with NanoLuc® luciferase (the energy donor), and the E3 ligase (e.g., CRBN or VHL) is tagged with HaloTag® (the energy acceptor).

    • PROTAC Treatment: The engineered cells are treated with the PROTAC.

    • BRET Measurement: If the PROTAC brings the POI and E3 ligase into close proximity, Bioluminescence Resonance Energy Transfer (BRET) occurs between NanoLuc® and a fluorescent ligand bound to HaloTag®, resulting in a measurable light signal. The intensity of the BRET signal is proportional to the extent of ternary complex formation.

Ubiquitination Assays

These assays confirm that the formation of the ternary complex leads to the functional ubiquitination of the target protein.

1. In-Cell Ubiquitination Assay (Immunoprecipitation and Western Blot)

  • Objective: To detect the ubiquitination of the endogenous target protein following PROTAC treatment.

  • Methodology:

    • Cell Treatment: Cells are treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.

    • Cell Lysis: Cells are lysed under denaturing conditions to preserve the ubiquitinated state of the protein.

    • Immunoprecipitation: The target protein is immunoprecipitated from the cell lysate using a specific antibody.

    • Western Blot: The immunoprecipitated protein is separated by SDS-PAGE, transferred to a membrane, and probed with an anti-ubiquitin antibody to detect the presence of polyubiquitin chains.

2. NanoBRET™ Ubiquitination Assay (Live Cells)

  • Objective: To monitor the ubiquitination of the target protein in real-time in live cells.

  • Methodology:

    • Cell Engineering: The POI is tagged with NanoLuc® or HiBiT, and ubiquitin is tagged with HaloTag®.

    • PROTAC Treatment: Cells are treated with the PROTAC.

    • BRET Measurement: Ubiquitination of the target protein brings the NanoLuc®/HiBiT tag and the HaloTag®-ubiquitin into close proximity, resulting in a BRET signal.

Protein Degradation Assays

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein.

1. Western Blot

  • Objective: To quantify the reduction in the total level of the target protein after PROTAC treatment.

  • Methodology:

    • Cell Treatment: Cells are treated with a range of PROTAC concentrations for a specified period (e.g., 24 hours).

    • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of each lysate is determined.

    • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

    • Immunoblotting: The membrane is probed with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).

    • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control.

    • Data Analysis: The percentage of protein degradation is calculated relative to a vehicle-treated control. The DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) are determined from the dose-response curve.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in PROTAC linker design and evaluation.

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery cluster_Ternary_Complex Ternary Complex Formation PROTAC POI Ligand - Linker - E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds to E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI - PROTAC - E3 Ligase Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation Degrades POI POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination PROTAC_recycled Recycled PROTAC Ternary_Complex->PROTAC_recycled PROTAC is released POI_Ub->Proteasome Targeted for Degradation PROTAC_recycled->POI Catalytic Cycle

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Design & Synthesis ternary_complex Ternary Complex Formation Assays (SPR, BLI, ITC, NanoBRET) start->ternary_complex ubiquitination Ubiquitination Assays (IP-Western, NanoBRET) ternary_complex->ubiquitination degradation Protein Degradation Assays (Western Blot) ubiquitination->degradation optimization Linker Optimization (Length, Composition, Rigidity, Attachment) degradation->optimization Iterative Process lead_candidate Lead Candidate degradation->lead_candidate Successful Degradation optimization->start

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Properties_Relationship cluster_Properties Linker Properties cluster_Outcomes Impact on PROTAC Performance Linker_Design PROTAC Linker Design Length Length Linker_Design->Length Composition Composition (e.g., PEG, Alkyl) Linker_Design->Composition Rigidity Rigidity (Flexible vs. Rigid) Linker_Design->Rigidity Attachment Attachment Points Linker_Design->Attachment Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Rigidity->Ternary_Complex Attachment->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Pharmacokinetics Pharmacokinetics (e.g., Oral Bioavailability) Physicochemical->Pharmacokinetics Physicochemical->Efficacy Pharmacokinetics->Efficacy

Caption: The logical relationship between PROTAC linker properties and performance.

Conclusion and Future Directions

The linker is a critical and dynamic component of a PROTAC molecule, with its design being paramount to achieving potent and selective protein degradation. While flexible alkyl and PEG linkers have been foundational in the field, there is a clear trend towards the development of more sophisticated, rigid, and functional linkers to enhance potency, selectivity, and drug-like properties. The optimization of linker length, composition, rigidity, and attachment points remains a largely empirical process, necessitating the synthesis and evaluation of focused compound libraries.

Future advances in computational modeling and structural biology will be instrumental in enabling a more rational, de novo design of PROTAC linkers. A deeper understanding of the conformational dynamics of the ternary complex and the specific interactions mediated by the linker will undoubtedly accelerate the development of the next generation of highly effective and orally bioavailable PROTAC-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for HO-Peg5-CH2cooh Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of HO-Peg5-CH2cooh, a heterobifunctional polyethylene glycol (PEG) linker. This linker is valuable in bioconjugation, including in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), due to its ability to connect two different molecular entities.[][2][3][][5] The incorporation of a discrete five-unit PEG spacer enhances the solubility and stability of the resulting conjugate.

The this compound linker possesses a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, allowing for sequential and specific conjugation reactions. This protocol focuses on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the carboxylic acid group for subsequent reaction with primary amines on a target biomolecule, such as a protein, antibody, or peptide.

Principle of Bioconjugation

The bioconjugation strategy involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is activated using EDC and NHS (or its water-soluble analog, Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS, forming a more stable NHS ester that is reactive towards primary amines.

  • Conjugation to the Target Molecule: The amine-reactive NHS ester of the PEG linker readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the target biomolecule to form a stable amide bond. This reaction is efficient in aqueous buffers at a slightly basic pH.

The terminal hydroxyl group on the other end of the PEG linker remains available for subsequent modification or conjugation if desired.

Materials and Reagents

Reagent/MaterialSpecificationStorage
This compoundPurity >95%-20°C, desiccated
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)Molecular Biology Grade-20°C, desiccated
N-hydroxysuccinimide (NHS) or Sulfo-NHSMolecular Biology Grade4°C, desiccated
Target Biomolecule (e.g., antibody, protein)Containing primary aminesAs per manufacturer's recommendation
Activation Buffer0.1 M MES, 0.5 M NaCl, pH 4.5-6.04°C
Coupling BufferPhosphate-Buffered Saline (PBS), pH 7.2-8.04°C
Quenching Solution1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.54°C
Desalting ColumnsAppropriate size for sample volumeRoom Temperature
Reaction TubesLow-protein binding microcentrifuge tubesRoom Temperature

Experimental Protocols

This protocol is a general guideline and may require optimization for specific applications.

Activation of this compound with EDC/NHS
  • Prepare Reagents: Allow all reagents to come to room temperature before use. Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately prior to use.

  • Dissolve PEG Linker: Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Activation Reaction: Add EDC and NHS/Sulfo-NHS to the dissolved PEG linker. The recommended molar ratios are provided in the table below.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Table 1: Suggested Molar Ratios for Activation Reaction

ReagentMolar Ratio (Reagent:PEG Linker)
EDC2:1 to 10:1
NHS/Sulfo-NHS2:1 to 10:1
Bioconjugation of Activated PEG Linker to a Target Protein
  • Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, which can interfere with the conjugation reaction, pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Prepare Target Molecule: Dissolve the amine-containing biomolecule in Coupling Buffer.

  • Conjugation Reaction: Add the activated this compound solution to the target biomolecule solution. The optimal molar ratio of linker to protein should be determined empirically, but a starting point is suggested in the table below.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Table 2: Suggested Molar Ratios for Conjugation Reaction

ReactantMolar Ratio (Linker:Biomolecule)
Activated PEG Linker5:1 to 20:1
Purification of the Conjugate
  • Removal of Excess Reagents: Purify the PEGylated biomolecule from excess linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the scale of the reaction and the properties of the conjugate.

  • Characterization: Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation and confirm the identity and purity of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS- Hydrolysis of NHS-ester- Incorrect buffer pH- Use fresh, properly stored reagents.- Perform the conjugation step immediately after activation.- Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0.
Aggregation of Conjugate - High degree of labeling- Hydrophobic interactions- Reduce the molar ratio of the PEG linker to the target molecule.- Include additives like arginine or Tween-20 in the buffer.
Precipitation of Target Molecule - Solvent incompatibility if linker is dissolved in organic solvent- Ensure the final concentration of any organic solvent is low and compatible with the target molecule's stability.

Visual Representations

Bioconjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis A This compound C Activated NHS-Ester-Peg5-OH A->C Activation Buffer (pH 4.5-6.0) B EDC + NHS B->C E PEGylated Biomolecule C->E Coupling Buffer (pH 7.2-8.0) D Target Biomolecule (with -NH2 groups) D->E F Purification (e.g., SEC, Dialysis) E->F G Characterization (e.g., MS, SDS-PAGE) F->G Reaction_Mechanism cluster_step1 Activation of Carboxylic Acid cluster_step2 Conjugation to Primary Amine linker HO-Peg5-CH2-COOH activated_ester HO-Peg5-CH2-CO-O-Acylisourea (unstable intermediate) linker->activated_ester + nhs_ester HO-Peg5-CH2-CO-NHS (amine-reactive) activated_ester->nhs_ester + conjugate Protein-NH-CO-CH2-Peg5-OH (stable amide bond) nhs_ester->conjugate + edc EDC edc->activated_ester nhs NHS nhs->nhs_ester protein Protein-NH2 protein->conjugate

References

Application Notes and Protocols for the Use of HO-Peg5-CH2cooh in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker molecule connecting these two components is critical to the ADC's overall performance, influencing its stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers have become a valuable tool in ADC design due to their ability to enhance the hydrophilicity of the conjugate, which is particularly beneficial when working with hydrophobic payloads.[1] Short-chain PEG linkers, such as HO-Peg5-CH2cooh, offer a balance of increased solubility and a defined spacer length between the antibody and the cytotoxic drug.[1][2]

This document provides detailed application notes and protocols for the use of the heterobifunctional linker, this compound, in the synthesis of ADCs. This linker features a terminal hydroxyl group, which can be used for payload attachment, and a terminal carboxylic acid, which can be activated for conjugation to amine residues on the antibody, typically the ε-amino group of lysine residues.

Rationale for Using this compound in ADC Synthesis

The incorporation of a short, discrete PEG linker like this compound into an ADC construct offers several advantages:

  • Increased Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor solubility of the resulting ADC. The hydrophilic nature of the PEG chain improves the overall solubility of the ADC, reducing the risk of aggregation.[3][4]

  • Improved Pharmacokinetics: The PEG linker can create a hydrophilic cloud around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life. Generally, increasing PEG linker length leads to a longer plasma half-life.

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic epitopes on the linker-payload complex, potentially reducing the risk of an immune response against the ADC.

  • Defined Spacer Length: The discrete length of the PEG5 linker provides a well-defined distance between the antibody and the payload. This can be important for optimizing the payload's interaction with its target once released inside the cancer cell.

Data Presentation

Table 1: Impact of Short PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5

Data adapted from Burke et al., 2017. Note: This study did not include a PEG5 linker, but the trend suggests that a PEG5 linker would likely result in a clearance rate between that of PEG4 and PEG8.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC

Cell LineLinkerIC50 (ng/mL)
Karpas-299No PEG~10
Karpas-299PEG2~10
Karpas-299PEG4~10
Karpas-299PEG8~10
Karpas-299PEG12~10

Data adapted from Burke et al., 2017. Note: In this particular study, short PEG linkers had no significant effect on in vitro potency. However, in other contexts, especially with miniaturized antibody fragments, longer PEG chains have been shown to reduce in vitro cytotoxicity.

Experimental Protocols

The synthesis of an ADC using this compound typically involves a two-stage process:

  • Synthesis of the Drug-Linker Conjugate: The cytotoxic drug is first attached to the hydroxyl terminus of the this compound linker. The specific chemistry for this step will depend on the functional groups available on the drug molecule.

  • Conjugation to the Antibody: The carboxylic acid of the drug-linker conjugate is then activated and reacted with the lysine residues on the antibody.

Protocol 1: Synthesis of the Drug-Linker Conjugate (General Procedure)

This protocol describes a general method for conjugating a drug with a suitable functional group (e.g., a hydroxyl group for an ester linkage, or an amine for a carbamate linkage) to the hydroxyl terminus of this compound. Note: This step will need to be optimized based on the specific chemistry of the cytotoxic payload.

Materials:

  • This compound

  • Cytotoxic Drug with a reactive functional group

  • Appropriate coupling reagents (e.g., DCC, EDC, CDI, etc.)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if necessary)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Dissolve this compound and the cytotoxic drug in anhydrous DCM or DMF.

  • Add the coupling reagents and, if required, a base like TEA or DIPEA.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the pure drug-linker conjugate.

  • Characterize the purified drug-linker conjugate by mass spectrometry to confirm its identity.

Protocol 2: Conjugation of the Drug-Linker to the Antibody via Lysine Residues

This protocol details the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody using EDC/NHS chemistry to activate the carboxylic acid.

Materials:

  • Monoclonal Antibody in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Drug-Linker conjugate (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Desalting columns for purification

  • UV-Vis Spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system for DAR determination

Procedure:

Step 1: Activation of the Drug-Linker Conjugate

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.

  • Dissolve the drug-linker conjugate in Activation Buffer.

  • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Add a molar excess of EDC and NHS/Sulfo-NHS to the drug-linker solution. A typical starting point is a 5-10 fold molar excess of each reagent over the drug-linker.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-activated drug-linker.

Step 2: Conjugation to the Antibody

  • Immediately after activation, add the activated drug-linker solution to the antibody solution in Coupling Buffer. The final concentration of any organic solvent from the drug-linker stock should ideally not exceed 10% (v/v) to maintain antibody integrity.

  • The molar ratio of the activated linker to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized for the specific antibody and payload. A starting point is typically a 5-20 fold molar excess of the linker.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 3: Purification of the ADC

  • Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Step 4: Characterization of the ADC

  • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

  • Assess the level of aggregation using Size Exclusion Chromatography (SEC)-HPLC.

  • Confirm the identity and integrity of the ADC by mass spectrometry.

Visualizations

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_conjugation Antibody Conjugation cluster_purification Purification & Characterization Drug Cytotoxic Drug DrugLinker Drug-Linker Conjugate Drug->DrugLinker Coupling Reaction Linker This compound Linker->DrugLinker DrugLinker_activated Activated Drug-Linker (NHS-ester) DrugLinker->DrugLinker_activated EDC, NHS ADC_crude Crude ADC DrugLinker_activated->ADC_crude Lysine Conjugation Antibody Monoclonal Antibody Antibody->ADC_crude ADC_pure Purified ADC ADC_crude->ADC_pure Purification (SEC/TFF) Analysis Characterization (DAR, Aggregation) ADC_pure->Analysis

A simplified workflow for ADC synthesis using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for HO-Peg5-CH2cooh in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HO-Peg5-CH2cooh, a heterobifunctional polyethylene glycol (PEG) linker, in the development of targeted drug delivery systems. This document includes detailed experimental protocols for conjugation and characterization, as well as representative data and visualizations to guide researchers in this field.

Introduction

This compound is a valuable tool in bioconjugation and drug delivery due to its defined length and versatile functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The short PEG chain, consisting of five ethylene glycol units, imparts increased water solubility and biocompatibility to the conjugated molecule, while potentially reducing immunogenicity and nonspecific protein binding. The terminal functional groups allow for the covalent attachment of this linker to both a targeting moiety and a therapeutic agent, making it an ideal spacer for creating targeted drug-nanoparticle conjugates, peptide-drug conjugates, and other advanced drug delivery systems.

The carboxylic acid group can be readily activated to react with primary amines on proteins, peptides, or nanoparticles, while the hydroxyl group can be further modified or used for attachment to other molecules. This bifunctionality is key to its utility in constructing complex, targeted therapeutic constructs.

Data Presentation

While specific quantitative data for drug delivery systems utilizing the precise this compound linker is not extensively available in published literature, the following tables present representative data from studies on nanoparticles functionalized with similar short-chain carboxylated PEG linkers. This data is intended to provide researchers with expected ranges and key characterization parameters for their own studies.

Table 1: Representative Physicochemical Properties of PEGylated Nanoparticles

Nanoparticle FormulationAverage Hydrodynamic Diameter (nm) ± SDPolydispersity Index (PDI)Zeta Potential (mV) ± SD
Unmodified Nanoparticles120 ± 5.20.15-15.3 ± 1.8
PEGylated Nanoparticles135 ± 6.10.18-8.7 ± 1.5
Drug-Loaded PEGylated Nanoparticles150 ± 7.50.21-10.2 ± 2.1
Targeted Ligand-Conjugated Nanoparticles165 ± 8.30.25-7.5 ± 1.9

Data is hypothetical and representative of typical values found in literature for similar PEGylated nanoparticle systems.

Table 2: Representative Drug Loading and Release Characteristics

FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (pH 7.4)Cumulative Drug Release at 24h (pH 5.5)
Drug-Loaded PEGylated Nanoparticles8.59225%55%
Targeted Drug-Loaded Nanoparticles7.99022%52%

Data is hypothetical and representative of typical values found in literature for similar PEGylated nanoparticle systems.

Table 3: Representative In Vivo Biodistribution in a Murine Model (24h post-injection)

OrganUnmodified Nanoparticles (% Injected Dose/gram)PEGylated Nanoparticles (% Injected Dose/gram)Targeted PEGylated Nanoparticles (% Injected Dose/gram)
Blood2.1 ± 0.515.8 ± 2.112.3 ± 1.9
Liver45.2 ± 5.820.1 ± 3.518.5 ± 3.1
Spleen12.7 ± 2.15.4 ± 1.24.8 ± 0.9
Kidneys3.5 ± 0.84.2 ± 0.93.9 ± 0.7
Tumor3.2 ± 0.78.9 ± 1.515.6 ± 2.3

Data is hypothetical and representative of typical values found in literature for similar PEGylated nanoparticle systems.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving the use of this compound in targeted drug delivery research.

Protocol 1: Conjugation of this compound to an Amine-Containing Targeting Ligand via EDC/NHS Chemistry

Objective: To covalently attach the carboxylic acid group of this compound to a primary amine on a targeting ligand (e.g., an antibody, peptide, or aptamer).

Materials:

  • This compound

  • Targeting ligand with a primary amine group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before opening.

    • Prepare a 10 mM solution of this compound in Activation Buffer.

    • Prepare a solution of the targeting ligand in Coupling Buffer at a desired concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • To the this compound solution, add EDC and NHS to a final concentration of 20 mM and 50 mM, respectively (a molar excess relative to the PEG linker).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This reaction activates the carboxylic acid group by forming an NHS ester.

  • Conjugation to the Targeting Ligand:

    • Immediately add the activated this compound solution to the targeting ligand solution. The molar ratio of the activated linker to the targeting ligand should be optimized, but a starting point of 10:1 to 20:1 is recommended.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Purification:

    • Remove excess unreacted linker and byproducts by dialysis against PBS or by using a desalting column equilibrated with PBS.

Protocol 2: Functionalization of Nanoparticles with the Targeting Ligand-PEG Conjugate

Objective: To attach the hydroxyl group of the pre-formed Targeting Ligand-Peg5-CH2cooh conjugate to a suitably activated nanoparticle surface. (This protocol assumes the nanoparticle has a surface that can be activated to react with a hydroxyl group, e.g., via isocyanate chemistry).

Materials:

  • Targeting Ligand-Peg5-CH2cooh conjugate (from Protocol 1)

  • Nanoparticles with a reactive surface (e.g., isocyanate-functionalized)

  • Anhydrous organic solvent (e.g., Dimethylformamide - DMF)

  • Tertiary amine catalyst (e.g., Diisopropylethylamine - DIPEA)

  • Centrifugation tubes and centrifuge

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Nanoparticle and Conjugate Preparation:

    • Disperse the isocyanate-functionalized nanoparticles in anhydrous DMF.

    • Dissolve the lyophilized Targeting Ligand-Peg5-CH2cooh conjugate in anhydrous DMF.

  • Conjugation Reaction:

    • Add the Targeting Ligand-Peg5-CH2cooh solution to the nanoparticle dispersion. The molar ratio of the conjugate to the reactive sites on the nanoparticles should be optimized.

    • Add a catalytic amount of DIPEA to the reaction mixture.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of Functionalized Nanoparticles:

    • Centrifuge the reaction mixture to pellet the functionalized nanoparticles.

    • Remove the supernatant containing unreacted conjugate and catalyst.

    • Wash the nanoparticles by resuspending them in fresh DMF and repeating the centrifugation step. Perform this wash step three times.

    • After the final wash, resuspend the nanoparticles in PBS for characterization and in vitro/in vivo studies.

Protocol 3: Characterization of Functionalized Nanoparticles

Objective: To determine the key physicochemical properties of the synthesized targeted nanoparticles.

Methods:

  • Size and Zeta Potential:

    • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI).

    • Use Laser Doppler Velocimetry (LDV), often integrated into DLS instruments, to measure the zeta potential.

    • Measurements should be performed in a suitable buffer (e.g., 10 mM NaCl) at a controlled temperature (e.g., 25°C).

  • Drug Loading and Encapsulation Efficiency:

    • To determine drug loading, a known amount of drug-loaded nanoparticles is dissolved in a suitable solvent to release the encapsulated drug.

    • The drug concentration is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively).

    • Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off and incubate in a larger volume of the release medium at 37°C with gentle shaking.

    • At predetermined time intervals, collect aliquots from the external release medium and replace with fresh medium.

    • Quantify the drug concentration in the collected aliquots using a suitable analytical method.

Protocol 4: In Vitro Cellular Uptake Study

Objective: To evaluate the uptake of targeted nanoparticles by cancer cells.

Materials:

  • Targeted nanoparticles labeled with a fluorescent dye.

  • Control (non-targeted) nanoparticles labeled with the same fluorescent dye.

  • Cancer cell line overexpressing the target receptor.

  • Control cell line with low or no expression of the target receptor.

  • Cell culture medium and supplements.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Seeding:

    • Seed the cancer cells and control cells in appropriate culture plates (e.g., 24-well plates for microscopy or 6-well plates for flow cytometry) and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Treat the cells with different concentrations of fluorescently labeled targeted and non-targeted nanoparticles.

    • Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Washing:

    • Remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Analysis:

    • Fluorescence Microscopy: Fix the cells and stain the nuclei (e.g., with DAPI). Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

    • Flow Cytometry: Detach the cells from the plate, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify nanoparticle uptake.

Mandatory Visualizations

The following diagrams illustrate key concepts relevant to the application of this compound in targeted drug delivery.

G cluster_synthesis Conjugation Workflow HO_Peg5_CH2cooh This compound EDC_NHS EDC/NHS Activation HO_Peg5_CH2cooh->EDC_NHS Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->EDC_NHS Activated_PEG Activated PEG-Ligand Conjugate EDC_NHS->Activated_PEG Nanoparticle Nanoparticle Activated_PEG->Nanoparticle Targeted_NP Targeted Drug-Loaded Nanoparticle Nanoparticle->Targeted_NP Drug Drug Drug->Nanoparticle

Caption: Workflow for synthesizing targeted drug-loaded nanoparticles.

G cluster_pathway Targeted Drug Delivery Mechanism Targeted_NP Targeted Nanoparticle Receptor Cancer Cell Surface Receptor Targeted_NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

Caption: Cellular uptake and action of a targeted nanoparticle.

G cluster_mapk MAPK/ERK Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: The MAPK/ERK signaling pathway, a common target in cancer.

G cluster_pi3k PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Survival, Proliferation mTOR->Cell_Growth

Application Notes and Protocols for PROTAC Synthesis with a PEG5 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and PEG5 Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These molecules are composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5]

The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. Poly(ethylene glycol) (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic flexibility for systematic variation of linker length. A PEG5 linker, containing five ethylene glycol units, offers a balance of flexibility and length, which can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination. These application notes provide detailed protocols for the synthesis of a PROTAC utilizing a PEG5 linker.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC involves the recruitment of a target protein to an E3 ubiquitin ligase, leading to its degradation. This process can be visualized as a signaling cascade within the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Amino_Acids Amino Acids Degradation->Amino_Acids Recycling->PROTAC Recycling->E3_Ligase

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC with a PEG5 linker is typically approached in a modular fashion, allowing for the convergent assembly of the final molecule. This involves the individual synthesis or acquisition of the POI ligand, the E3 ligase ligand, and a bifunctional PEG5 linker, followed by their sequential coupling.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start: Obtain/Synthesize POI and E3 Ligands Functionalize Functionalize Ligands (if necessary) Start->Functionalize Choose_Linker Select Bifunctional PEG5 Linker Functionalize->Choose_Linker Coupling1 First Coupling Reaction (e.g., E3 Ligand + Linker) Choose_Linker->Coupling1 Purification1 Purification of Intermediate Coupling1->Purification1 Coupling2 Second Coupling Reaction (e.g., Intermediate + POI Ligand) Purification1->Coupling2 Purification2 Final Purification of PROTAC Coupling2->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization End End: Purified PROTAC Characterization->End

Caption: A typical workflow for the synthesis of PROTACs.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a PEG5 linker. These represent common procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of an Amide-Linked PROTAC with a PEG5 Linker

This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG5 linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEG5-Boc

  • Reagents and Materials:

    • Component A-COOH (e.g., POI or E3 Ligase Ligand) (1.0 eq)

    • Amine-PEG5-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEG5-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEG5-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEG5-Boc

    • DCM

    • TFA (20-50% v/v)

  • Procedure:

    • Dissolve Component A-PEG5-Boc in DCM.

    • Add TFA to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Reagents and Materials:

    • Component A-PEG5-NH2·TFA (from Step 2) (1.0 eq)

    • Component B-COOH (e.g., the other ligand) (1.0 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0 eq, to neutralize the TFA salt and for coupling)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using Component A-PEG5-NH2·TFA and Component B-COOH as the coupling partners.

    • After workup, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Protocol 2: Synthesis of a "Click" Chemistry-Linked PROTAC with a PEG5 Linker

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ligate the two components of the PROTAC.

  • Reagents and Materials:

    • Component A-Alkyne (e.g., POI or E3 Ligase Ligand) (1.0 eq)

    • Component B-PEG5-Azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve Component A-Alkyne and Component B-PEG5-Azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by LC-MS and NMR.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of a PROTAC using a PEG5 linker. Actual results may vary depending on the specific ligands used.

Table 1: Synthesis Yields

Synthesis StepReaction TypeStarting MaterialProductTypical Yield (%)
1Amide CouplingComponent A-COOH + Amine-PEG5-BocComponent A-PEG5-Boc60-80
2Boc DeprotectionComponent A-PEG5-BocComponent A-PEG5-NH2·TFA>95 (crude)
3Amide CouplingComponent A-PEG5-NH2 + Component B-COOHFinal PROTAC50-70
4Click ChemistryComponent A-Alkyne + Component B-PEG5-AzideFinal PROTAC70-90

Table 2: Characterization Data

AnalysisParameterExpected Result
LC-MSPurity>95% (after preparative HPLC)
[M+H]+Calculated mass ± 0.1 Da
¹H NMRChemical Shifts and IntegrationConsistent with the proposed structure

Conclusion

The use of PEG5 linkers in PROTAC synthesis offers a versatile and effective strategy for the development of novel protein degraders. The protocols outlined in these application notes provide a solid foundation for the synthesis of PROTACs via common and robust chemical transformations. Careful optimization of reaction conditions and purification procedures will be essential to obtain high-quality PROTAC molecules for biological evaluation. The modular nature of PROTAC synthesis, facilitated by linkers such as PEG5, allows for the rapid generation of compound libraries to explore structure-activity relationships and identify potent and selective protein degraders for therapeutic development.

References

Application Notes and Protocols for Antibody Labeling with HO-Peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the covalent labeling of antibodies with the heterobifunctional linker, HO-Peg5-CH2cooh. This discrete polyethylene glycol (dPEG®) linker features a terminal hydroxyl group and a carboxylic acid, enabling the introduction of a flexible, hydrophilic spacer to antibodies. This modification is particularly valuable in the development of antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics, where it can enhance solubility, stability, and pharmacokinetic properties.

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to improve the therapeutic efficacy of proteins and peptides. The this compound linker offers the advantages of a discrete PEG chain, ensuring batch-to-batch consistency with a defined molecular weight and spacer length. The carboxylic acid moiety allows for straightforward conjugation to primary amines, such as the lysine residues on the surface of an antibody, through the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, such as the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) system.

The inclusion of a PEG spacer in antibody conjugates can offer several key advantages:

  • Enhanced Solubility and Stability: Many therapeutic payloads are hydrophobic. The hydrophilic PEG chain can help to solubilize the conjugate and prevent aggregation, even at higher drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics: The PEG linker can increase the hydrodynamic radius of the antibody conjugate, leading to a longer circulation half-life and reduced renal clearance.

  • Reduced Immunogenicity: The PEG chain can shield the payload from the immune system, potentially reducing the immunogenic response.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in antibody labeling with this compound, including the activation of the linker, conjugation to the antibody, purification of the conjugate, and characterization of the final product.

Protocol 1: Two-Step Aqueous Conjugation of this compound to an Antibody

This two-step protocol is recommended to minimize the risk of antibody self-conjugation. The first step involves the activation of the carboxylic acid group on the this compound linker with EDC and Sulfo-NHS. The second step is the conjugation of the activated linker to the primary amine groups of the antibody.

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

Step 1: Activation of this compound

  • Equilibrate EDC and Sulfo-NHS to room temperature before use.

  • Dissolve this compound in Activation Buffer to a final concentration of 10 mM.

  • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer immediately prior to use.

  • Add a molar excess of EDC and Sulfo-NHS to the this compound solution. For optimal activation, a 2- to 10-fold molar excess of EDC and Sulfo-NHS over the PEG linker is recommended.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Antibody

  • Immediately following activation, the activated this compound can be used for conjugation. For applications sensitive to excess EDC and Sulfo-NHS, the activated linker can be purified using a desalting column equilibrated with Coupling Buffer.

  • Prepare the antibody solution in Coupling Buffer at a concentration of 1-10 mg/mL.

  • Add the activated this compound solution to the antibody solution. The molar ratio of the activated linker to the antibody should be optimized for the specific application. A starting point of a 20-fold molar excess of the linker to the antibody is often used.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Protocol 2: Purification of the PEGylated Antibody

Purification is essential to remove excess PEG linker, unreacted antibody, and reaction byproducts. Size exclusion chromatography (SEC) is a commonly used method for this purpose.

Materials:

  • Quenched conjugation reaction mixture

  • Size Exclusion Chromatography (SEC) column with an appropriate fractionation range for the antibody conjugate

  • Equilibration and Elution Buffer (e.g., PBS, pH 7.4)

  • HPLC or FPLC system

Procedure:

  • Equilibrate the SEC column with at least two column volumes of Equilibration Buffer.

  • Load the quenched conjugation reaction mixture onto the column.

  • Elute the sample with the Elution Buffer at a constant flow rate.

  • Collect fractions and monitor the elution profile by measuring the absorbance at 280 nm. The PEGylated antibody conjugate, being larger, will elute earlier than the unconjugated antibody and the smaller excess PEG linker.

  • Pool the fractions containing the purified conjugate.

Protocol 3: Characterization of the PEGylated Antibody

The purified antibody-PEG conjugate should be characterized to confirm successful labeling and to determine the degree of PEGylation.

A. SDS-PAGE Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the increase in molecular weight of the antibody after PEGylation.

Procedure:

  • Prepare samples of the unconjugated antibody and the purified PEGylated antibody.

  • Run the samples on an SDS-PAGE gel under reducing and non-reducing conditions.

  • Stain the gel with Coomassie Blue to visualize the protein bands. A shift to a higher apparent molecular weight for the PEGylated antibody compared to the unconjugated antibody indicates successful conjugation.

B. Mass Spectrometry (MS)

Mass spectrometry provides a more precise determination of the molecular weight of the conjugate and can be used to calculate the drug-to-antibody ratio (DAR) or, in this case, the PEG-to-antibody ratio.

Procedure:

  • Prepare the purified conjugate for MS analysis. This may involve buffer exchange into a volatile buffer system.

  • Analyze the sample using a mass spectrometer (e.g., ESI-QTOF).

  • Deconvolute the resulting mass spectrum to determine the molecular weights of the different PEGylated species. The number of PEG molecules attached per antibody can be calculated from the mass difference between the conjugated and unconjugated antibody.

Data Presentation

The following tables provide examples of the type of quantitative data that should be generated and recorded during the antibody labeling process. The values presented here are for illustrative purposes and will vary depending on the specific antibody and reaction conditions.

Table 1: Recommended Molar Ratios for Activation and Conjugation

ReagentMolar Ratio (Reagent:Linker or Linker:Antibody)Purpose
EDC2:1 to 10:1 (to this compound)Activation of the carboxyl group
Sulfo-NHS2:1 to 10:1 (to this compound)Stabilization of the activated intermediate
Activated Linker10:1 to 50:1 (to Antibody)Conjugation to antibody lysine residues

Table 2: Example Characterization Data for a PEGylated Antibody

Analysis MethodUnconjugated AntibodyPEGylated AntibodyObservation
SDS-PAGE (non-reducing) ~150 kDa>150 kDa (smeared band)Apparent molecular weight increase
Mass Spectrometry (deconvoluted) 148,000 Da149,120 Da, 150,240 Da, etc.Distribution of species with 1, 2, etc. PEG linkers attached
Average PEG-to-Antibody Ratio (PAR) N/A3.5Calculated from MS data
Purification Yield N/A75%Determined by A280 measurement

Visualization of Workflows and Pathways

To aid in the understanding of the experimental process, the following diagrams have been created using the DOT language.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Linker This compound EDC_NHS EDC + Sulfo-NHS in Activation Buffer (pH 6.0) Activated_Linker Activated NHS-Ester Linker EDC_NHS->Activated_Linker 15-30 min Room Temp Reaction Conjugation Reaction Activated_Linker->Reaction Antibody Antibody in Coupling Buffer (pH 7.2-7.5) Antibody->Reaction Quenching Quenching Solution (Tris or Hydroxylamine) Reaction->Quenching 2h RT or O/N 4°C Conjugate_Mix Crude Antibody-PEG Conjugate Mixture Quenching->Conjugate_Mix 30 min Room Temp SEC Size Exclusion Chromatography (SEC) Conjugate_Mix->SEC Purified_Conjugate Purified Antibody-PEG Conjugate SEC->Purified_Conjugate SDS_PAGE SDS-PAGE Purified_Conjugate->SDS_PAGE MS Mass Spectrometry Purified_Conjugate->MS

Caption: Experimental workflow for antibody labeling with this compound.

G cluster_reaction EDC/NHS Reaction Chemistry Carboxyl This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive Sulfo-NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Antibody-NH2 Antibody_Lysine Antibody-Lysine (Primary Amine)

Caption: Reaction mechanism for EDC/Sulfo-NHS activation of the PEG linker.

Application Notes and Protocols for Peptide Conjugation using HO-Peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules such as peptides, is a widely utilized strategy in drug development to improve their pharmacokinetic and pharmacodynamic properties. Benefits of PEGylation include enhanced solubility, increased in vivo half-life, reduced immunogenicity, and decreased susceptibility to proteolytic degradation[1][2]. This document provides detailed application notes and protocols for the conjugation of peptides using HO-Peg5-CH2cooh, a discrete PEG linker with a terminal hydroxyl group and a carboxylic acid.

The carboxylic acid moiety of this compound allows for its covalent attachment to primary amines (e.g., the N-terminus or the side chain of lysine residues) on a peptide via the formation of a stable amide bond. This is typically achieved through activation of the carboxylic acid using carbodiimide chemistry, such as the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)[1][3].

These application notes will guide researchers through the principles, experimental protocols, and characterization of peptide-PEG conjugates, facilitating the development of novel biotherapeutics with improved properties.

Principle of the Method

The conjugation of a peptide to this compound is a two-step process. First, the carboxylic acid group of the PEG linker is activated with EDC and NHS to form a more stable and amine-reactive NHS ester. This activated PEG is then reacted with the peptide, where the NHS ester readily couples with primary amine groups on the peptide to form a stable amide linkage.

G cluster_activation Activation Step cluster_conjugation Conjugation Step HO_PEG_COOH This compound Activated_PEG HO-Peg5-CH2-CO-NHS (Amine-Reactive Ester) HO_PEG_COOH->Activated_PEG EDC, NHS pH 4.5-6.0 Peptide Peptide-NH2 EDC_NHS EDC + NHS EDC_NHS->Activated_PEG PEG_Peptide_Conjugate HO-PEG-Peptide Conjugate Activated_PEG->PEG_Peptide_Conjugate pH 7.2-8.0 Peptide->PEG_Peptide_Conjugate

Figure 1: Two-step EDC-NHS conjugation chemistry workflow.

Materials and Reagents

  • Peptide: Lyophilized peptide with at least one primary amine.

  • This compound: Carboxylated PEG linker.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Store desiccated at -20°C.

  • N-hydroxysuccinimide (NHS): Store desiccated at room temperature.

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Purification: HPLC system (Size Exclusion or Reverse Phase), appropriate columns and solvents.

  • Characterization: Mass Spectrometer (MALDI-TOF or ESI-LC/MS).

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group on the PEG linker.

  • Reagent Preparation:

    • Equilibrate EDC and NHS to room temperature before use.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

    • Add a 1.5 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS to the this compound solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

Protocol 2: Conjugation of Activated PEG to Peptide

This protocol details the conjugation of the activated PEG linker to a primary amine-containing peptide.

  • Peptide Preparation:

    • Dissolve the peptide in Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the freshly activated HO-Peg5-CH2-CO-NHS solution from Protocol 1 to the peptide solution.

    • The molar ratio of activated PEG to peptide should be optimized, with a starting point of a 3:1 to 10:1 molar excess of PEG.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_PEG Dissolve this compound in DMSO/DMF Activation Activate PEG-COOH with EDC/NHS for 15-30 min Prep_PEG->Activation Prep_Peptide Dissolve Peptide in Conjugation Buffer Conjugation Add activated PEG to Peptide Incubate 2h RT or O/N 4°C Prep_Peptide->Conjugation Prep_EDC_NHS Prepare fresh EDC/NHS in Activation Buffer Prep_EDC_NHS->Activation Activation->Conjugation Quench Add Quenching Buffer Incubate 30 min RT Conjugation->Quench Purification Purify by HPLC (SEC or RP-HPLC) Quench->Purification Characterization Characterize by Mass Spec (MALDI-TOF or LC/MS) Purification->Characterization

Figure 2: Experimental workflow for peptide PEGylation.

Data Presentation: Optimizing Reaction Conditions

The efficiency of the PEGylation reaction is influenced by several factors, including the molar ratio of reactants and the pH of the conjugation buffer. The following tables present illustrative data on how these parameters can affect the yield of the desired mono-PEGylated peptide.

Table 1: Effect of Molar Ratio of Activated PEG to Peptide on Conjugation Efficiency

Molar Ratio (PEG:Peptide)Unreacted Peptide (%)Mono-PEGylated Peptide (%)Di-PEGylated Peptide (%)
1:165305
3:130655
5:1157510
10:157025
20:1<15544

Reaction Conditions: pH 7.5, 2 hours at room temperature. Data is hypothetical and for illustrative purposes.

Table 2: Effect of pH on Mono-PEGylation Yield

Conjugation pHMono-PEGylated Peptide Yield (%)
6.545
7.068
7.575
8.072
8.565

Reaction Conditions: 5:1 molar ratio of PEG to peptide, 2 hours at room temperature. Data is hypothetical and for illustrative purposes.

Purification and Characterization

Protocol 3: Purification of the PEGylated Peptide

Purification is crucial to separate the desired PEGylated peptide from unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is the method of choice.

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the size of the peptide, causing the conjugate to elute earlier than the unreacted peptide. SEC is effective for removing unreacted peptide and smaller reagents[].

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of the peptide, allowing for separation of the conjugate from the native peptide and multi-PEGylated species.

General HPLC Procedure:

  • Equilibrate the chosen column with the appropriate mobile phase.

  • Inject the quenched reaction mixture onto the column.

  • Run a gradient of increasing organic solvent (for RP-HPLC) or an isocratic flow (for SEC).

  • Monitor the eluent by UV absorbance (typically at 214 nm and 280 nm).

  • Collect fractions corresponding to the desired PEGylated peptide peak.

  • Analyze the collected fractions by mass spectrometry to confirm the identity of the product.

Protocol 4: Characterization of the PEGylated Peptide

Mass spectrometry is a powerful tool for confirming the successful conjugation and determining the degree of PEGylation.

  • MALDI-TOF Mass Spectrometry: Provides the molecular weight of the intact conjugate. A successful conjugation will show a mass shift corresponding to the addition of the this compound linker. Multiple PEG additions will result in a series of peaks separated by the mass of the PEG unit.

  • LC/MS (Liquid Chromatography-Mass Spectrometry): Combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique can be used to identify and quantify the different species in the reaction mixture (unreacted peptide, mono-PEGylated, di-PEGylated, etc.).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Inactive EDC/NHSUse fresh, properly stored reagents.
Hydrolysis of NHS-esterPerform the conjugation step immediately after activation.
Incorrect buffer pHEnsure Activation Buffer is pH 4.5-6.0 and Conjugation Buffer is pH 7.2-8.0.
Aggregation of Conjugate High degree of labelingReduce the molar ratio of the PEG linker to the target molecule.
Hydrophobic interactionsInclude additives like arginine or Tween-20 in the buffer.
Multiple PEGylation Sites High molar excess of activated PEGStart with a lower molar ratio (e.g., 3:1) of PEG to peptide.
High pHFor N-terminal specific conjugation, consider a lower pH (6.5-7.5) to favor the lower pKa of the N-terminal amine over lysine side chains.

Conclusion

The use of this compound for peptide conjugation offers a straightforward and effective method for improving the therapeutic potential of peptide-based drugs. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can successfully synthesize, purify, and characterize PEGylated peptides for a wide range of applications in drug development and biomedical research. Careful control of reaction parameters and thorough analytical characterization are paramount to achieving consistent and reproducible results.

References

Application Notes and Protocols for the Esterification of HO-Peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the esterification of HO-Peg5-CH2cooh, a bifunctional polyethylene glycol (PEG) linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2][3][] The protocols focus on the widely applicable Steglich esterification, a mild and efficient method suitable for substrates that may be sensitive to harsher conditions.[5]

Introduction to this compound in Esterification

This compound, with its terminal hydroxyl and carboxylic acid groups, is a versatile building block for introducing a hydrophilic PEG spacer into molecules. This enhances solubility and can improve the pharmacokinetic properties of the final compound. In PROTACs, this linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The esterification of its carboxylic acid moiety with a hydroxyl-containing molecule (e.g., a "warhead" ligand in a PROTAC) is a key conjugation step.

Recommended Esterification Method: Steglich Esterification

The Steglich esterification is a condensation reaction between a carboxylic acid and an alcohol facilitated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). This method is advantageous as it proceeds under neutral and mild conditions, often at room temperature, which helps to prevent the degradation of complex and sensitive substrates.

General Reaction Scheme

Esterification_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Reactant1 This compound Reactant2 +  R-OH Reagent1 DCC, DMAP Reagent2 Solvent (e.g., DCM) Product1 HO-Peg5-CH2COOR Product2 +  DCU (precipitate)

Caption: General scheme of the Steglich esterification of this compound.

Experimental Protocols

The following is a detailed protocol for a representative Steglich esterification of this compound with a generic alcohol (R-OH). This protocol is based on established procedures for Steglich esterification and should be optimized for specific substrates.

Materials and Reagents
  • This compound (FW: 296.32 g/mol )

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Detailed Experimental Procedure
  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) and the alcohol (R-OH, 1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Addition of Catalyst: Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product, but a gradient of methanol in dichloromethane or chloroform is often effective for PEG-containing compounds.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the Steglich esterification of this compound. Please note that yields can vary significantly depending on the specific alcohol used.

ParameterValue/RangeNotes
Molar Ratios
This compound1.0 eqLimiting reagent.
Alcohol (R-OH)1.0 - 1.5 eqA slight excess can help drive the reaction to completion.
DCC1.1 - 1.5 eqExcess is used to ensure full activation of the carboxylic acid.
DMAP0.1 - 0.2 eqCatalytic amount.
Reaction Conditions
SolventAnhydrous DCM or ChloroformAnhydrous conditions are crucial for good yields.
Temperature0 °C to Room TemperatureInitial cooling helps to control the reaction rate.
Reaction Time12 - 24 hoursMonitor by TLC for completion.
Purification
MethodFlash Column Chromatography
Stationary PhaseSilica Gel
Mobile PhaseGradient of MeOH in DCM/CHCl₃A shallow gradient can improve separation of polar compounds.
Expected Yield 60 - 90%Highly dependent on the steric hindrance of the alcohol.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound and Alcohol in Anhydrous DCM start->dissolve add_dmap Add DMAP and Stir dissolve->add_dmap cool Cool to 0 °C add_dmap->cool add_dcc Add DCC Solution Dropwise cool->add_dcc react Stir at Room Temperature for 12-24h (Monitor by TLC) add_dcc->react filter Filter to Remove DCU Precipitate react->filter wash Wash Filtrate with NaHCO3 and Brine filter->wash dry Dry Organic Layer (Na2SO4) and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify end Characterize Pure Product purify->end

Caption: Workflow for the Steglich esterification of this compound.

Application in PROTAC Synthesis: Mechanism of Action

This compound is a key component in the synthesis of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC, synthesized using a PEG linker, induces targeted protein degradation.

PROTAC_Mechanism cluster_components PROTAC Components cluster_cellular_machinery Cellular Machinery cluster_ternary Ternary Complex Formation POI_Ligand Protein of Interest (POI) Ligand ('Warhead') Linker PEG Linker (e.g., from this compound) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand ('Anchor') Linker->E3_Ligand POI Target Protein (POI) Ternary POI - PROTAC - E3 Ligase Ternary Complex E3 E3 Ubiquitin Ligase Proteasome Proteasome Degradation Degradation Proteasome->Degradation Degraded Protein Fragments PROTAC PROTAC PROTAC->POI Binds PROTAC->E3 Binds POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

References

Functionalizing Proteins with HO-PEG5-CH2COOH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development and biotechnology for enhancing the therapeutic properties of proteins. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immune recognition.[1] The heterobifunctional linker, HO-PEG5-CH2COOH, offers a discrete and defined short spacer arm, providing a balance between the benefits of PEGylation and the potential for steric hindrance that can affect the protein's biological activity.

This document provides detailed application notes and protocols for the functionalization of proteins with this compound. It covers the chemical principles, experimental procedures, characterization techniques, and potential applications, with a focus on providing researchers with the necessary information to successfully implement this bioconjugation strategy.

Chemical Principle of Conjugation

The most common and efficient method for conjugating the carboxyl group (-COOH) of this compound to primary amines (typically the ε-amine of lysine residues or the N-terminal α-amine) on a protein is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl group of the PEG linker to form a highly reactive O-acylisourea intermediate.

  • Amine Coupling: This intermediate is unstable in aqueous solutions and is prone to hydrolysis. NHS or Sulfo-NHS is added to react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the protein to form a stable amide bond, releasing NHS.

Quantitative Data Summary

The following tables provide representative data on the effects of functionalizing proteins with short carboxylated PEG linkers. While specific results will vary depending on the protein, linker, and reaction conditions, these tables offer a general overview of the expected outcomes.

Table 1: Representative Conjugation Efficiency of Carboxyl-PEG Linkers to Proteins

ProteinLinker TypeMolar Ratio (Linker:Protein)Conjugation Efficiency (%)Reference
Interferon α-2bQGRGG-PEG(0.5K)20:1~74% (at K31)[2]
Interferon α-2bQGEGG(PEG(5K))20:1~96% (at K164)[2]
Recombinant MethioninasemPEG-SG-500015:16-8 PEGs/subunit
Lysozyme20 kDa PEG--

Table 2: Representative Retained Bioactivity of PEGylated Proteins

ProteinLinker/PEG SizeRetained Bioactivity (%)AssayReference
Interleukin-8N-terminal PEG100%-[3]
G-CSFN-terminal PEG100%-[3]
IL-1rαN-terminal PEG100%-
L-lactate oxidaseMaleimide PEG70%Enzymatic Activity
TNF-α20 kDa linear PEGHighAntitumor Activity
TNF-α40 kDa branched PEG0%Antitumor Activity

Table 3: Representative Pharmacokinetic Parameters of PEGylated Proteins

ProteinPEG SizeHalf-life (t½) of Unconjugated Protein (hr)Half-life (t½) of Conjugated Protein (hr)Reference
Interferon-α2b12 kDa2.340
Certolizumab pegol40 kDa-336
Resveratrol2 kDa0.13-

Table 4: Representative Impact of PEGylation on Protein Stability and Solubility

ProteinEffect of PEGylationMethod of AnalysisReference
Human Growth HormoneIncreased stability, decreased zeta potentialDynamic Light Scattering (DLS)
AsparaginaseIncreased hydrodynamic diameterDynamic Light Scattering (DLS)
Various ProteinsIncreased solubility and stabilityGeneral Observation
ThreeFoilDecreased solubilityExperimental Characterization

Experimental Protocols

Materials and Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for purification

  • Analytical equipment for characterization (e.g., SDS-PAGE, HPLC, Mass Spectrometer)

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and should be optimized for each specific protein and application.

Step 1: Activation of this compound

  • Prepare Solutions:

    • Dissolve the protein of interest in Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in Activation Buffer to a concentration of 10 mM.

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 100 mg/mL) and NHS/Sulfo-NHS (e.g., 100 mg/mL) in Activation Buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, combine the this compound solution with a 2 to 10-fold molar excess of both EDC and NHS/Sulfo-NHS.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • pH Adjustment (Optional but Recommended):

    • To optimize the reaction with primary amines, the pH of the activated PEG linker solution can be raised to 7.2-7.5 by adding a small amount of Coupling Buffer.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized (start with a 10 to 20-fold molar excess of the linker).

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching the Reaction

  • Stop the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 4: Purification of the PEGylated Protein

  • Remove Excess Reagents:

    • Purify the PEGylated protein from excess PEG linker and reaction byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC). The choice of method will depend on the size of the protein and the PEG conjugate.

Protocol 2: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unmodified protein. The PEGylated protein will appear as a band with a higher apparent molecular weight.

2. HPLC Analysis:

  • Use size-exclusion (SEC-HPLC) or reversed-phase (RP-HPLC) to assess the purity of the conjugate and separate different PEGylated species (e.g., mono-, di-, poly-PEGylated).

3. Mass Spectrometry:

  • Determine the precise molecular weight of the PEGylated protein using MALDI-TOF or ESI-MS to confirm the number of attached PEG linkers.

4. Bioactivity Assay:

  • Perform a relevant functional assay to determine the retained biological activity of the PEGylated protein compared to the unmodified protein.

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for functionalizing a protein with this compound involves several key stages, from initial reaction to final characterization.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis protein Protein Solution in Coupling Buffer conjugation Conjugation to Protein (2h RT or O/N 4°C) protein->conjugation peg This compound in Activation Buffer activation Activation of PEG (15-30 min, RT) peg->activation reagents EDC & NHS/Sulfo-NHS (Freshly Prepared) reagents->activation activation->conjugation quenching Quenching (30 min, RT) conjugation->quenching purification Purification (SEC, Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, HPLC) purification->characterization bioassay Bioactivity Assay purification->bioassay

Caption: A typical experimental workflow for protein PEGylation.

Application Example 1: PROTACs and the Ubiquitin-Proteasome Pathway

This compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.

protac_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (E3 Ligand - PEG5 Linker - Target Ligand) ternary_complex Ternary Complex Formation protac->ternary_complex Binds target_protein Target Protein of Interest target_protein->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Recruited ubiquitination Polyubiquitination of Target Protein ternary_complex->ubiquitination Induces proteasome 26S Proteasome ubiquitination->proteasome Recognized by degradation Degradation of Target Protein proteasome->degradation Mediates adc_her2_pathway cluster_adc ADC Targeting cluster_cell Intracellular Action adc Anti-HER2 ADC (Antibody-PEG5-Drug) binding Binding adc->binding Targets her2_receptor HER2 Receptor on Cancer Cell her2_receptor->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome drug_release Drug Release lysosome->drug_release Degradation of ADC apoptosis Apoptosis (Cell Death) drug_release->apoptosis Induces

References

Application Notes and Protocols: HO-Peg5-CH2cooh in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction to HO-Peg5-CH2cooh

This compound is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a five-unit PEG spacer, a terminal hydroxyl (-OH) group, and a terminal carboxylic acid (-COOH) group. Its chemical structure (C12H24O8) provides a unique combination of hydrophilicity, biocompatibility, and chemical reactivity, making it a valuable tool in bioconjugation and biomaterial modification.[1][2][3][4] The PEG spacer enhances water solubility and can reduce steric hindrance in conjugation reactions.[5]

Role in Hydrogel Modification

While not typically a primary component for forming the bulk structure of a hydrogel, this compound serves as an excellent linker molecule for the functionalization of pre-formed hydrogels. This functionalization allows for the introduction of specific bioactive cues or for the subsequent attachment of therapeutic molecules.

  • Carboxylic Acid Group (-COOH): This functional group is readily activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The activated NHS ester can then efficiently react with primary amines (-NH2) present on the hydrogel backbone to form stable amide bonds.

  • Hydroxyl Group (-OH): The terminal hydroxyl group provides a secondary site for further chemical modification. For example, it can be reacted to introduce other functional groups or to attach fluorescent probes for imaging and tracking studies.

Applications of Hydrogels Functionalized with this compound

The covalent immobilization of this compound onto a hydrogel scaffold opens up a wide range of applications in drug delivery and tissue engineering:

  • Controlled Drug Delivery: The terminal hydroxyl group of the immobilized linker can be used to attach therapeutic molecules, such as small molecule drugs, peptides, or proteins. This covalent linkage provides a mechanism for sustained and controlled release of the therapeutic agent as the hydrogel degrades. The hydrophilic PEG chain can also improve the local solubility of hydrophobic drugs.

  • Enhanced Tissue Engineering Scaffolds: Bioactive molecules, such as the cell adhesion peptide RGD (Arginine-Glycine-Aspartic acid), can be conjugated to the hydrogel via the this compound linker. This modification enhances cell attachment, proliferation, and differentiation within the hydrogel scaffold, making it a more suitable microenvironment for tissue regeneration.

  • Development of Biosensors: Enzymes or antibodies can be immobilized onto a hydrogel-coated sensor surface using the linker. The hydrogel provides a biocompatible and hydrated environment for the biomolecules, while the covalent attachment ensures their stability.

II. Experimental Protocols

Protocol 1: Synthesis of an Amine-Functionalized PEG Hydrogel

This protocol describes the formation of a base hydrogel containing free amine groups, which will be used for subsequent functionalization with this compound. This example uses photopolymerization of PEG-diacrylate (PEGDA) with an amine-containing monomer.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3.4 kDa

  • N-(3-Aminopropyl) methacrylamide hydrochloride (APMA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Prepare a precursor solution by dissolving PEGDA (10% w/v), APMA (at a desired molar ratio to PEGDA, e.g., 1:10), and Irgacure 2959 (0.5% w/v) in PBS.

  • Vortex the solution until all components are fully dissolved.

  • Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with spacers).

  • Expose the solution to UV light (365 nm, ~5-10 mW/cm²) for 10-15 minutes to initiate photopolymerization.

  • Carefully remove the crosslinked hydrogel from the mold.

  • Wash the hydrogel extensively with PBS for 24-48 hours to remove any unreacted monomers and the photoinitiator.

Protocol 2: Covalent Attachment of this compound to an Amine-Functionalized Hydrogel

This protocol details the EDC/NHS coupling reaction to immobilize this compound onto the amine-functionalized hydrogel.

Materials:

  • Amine-functionalized PEG hydrogel (from Protocol 1)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer to a final concentration of 10 mg/mL.

    • Add EDC-HCl and NHS to the solution. A molar excess of EDC and NHS over the carboxylic acid groups of this compound is recommended (e.g., 5:1 and 2:1 molar ratio, respectively).

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS-activated PEG linker.

  • Conjugation to the Hydrogel:

    • Immerse the washed amine-functionalized hydrogels in the activated this compound solution.

    • Gently agitate the mixture for 2-4 hours at room temperature.

  • Washing and Quenching:

    • Remove the hydrogels from the reaction solution and wash them thoroughly with PBS (pH 7.4) to remove unreacted linker and byproducts.

    • Immerse the hydrogels in the Quenching Solution for 30 minutes to deactivate any remaining NHS esters.

    • Perform a final extensive wash with PBS for 24-48 hours.

    • Store the functionalized hydrogels in sterile PBS at 4°C.

Protocol 3: Characterization of the Functionalized Hydrogel

A. Quantification of Immobilized this compound (Ninhydrin Assay)

The ninhydrin assay can be used to quantify the degree of functionalization by measuring the decrease in the number of free primary amine groups on the hydrogel surface after conjugation with this compound.

Materials:

  • Functionalized and non-functionalized (control) hydrogels

  • Ninhydrin reagent

  • Standard solution of known amine concentration (e.g., glycine)

Procedure:

  • Lyophilize and weigh small pieces of both functionalized and control hydrogels.

  • Place the hydrogel pieces into separate microcentrifuge tubes.

  • Add a known volume of ninhydrin reagent to each tube.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes to room temperature.

  • Add a diluent (e.g., 50% ethanol) and vortex.

  • Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.

  • Create a standard curve using solutions of known amine concentrations.

  • Calculate the amount of free amine groups in both the functionalized and control hydrogels. The difference in amine concentration corresponds to the amount of this compound that has been successfully conjugated.

B. Swelling Studies

The swelling ratio indicates the hydrogel's capacity to absorb water.

Procedure:

  • Lyophilize and weigh the hydrogel samples (Wd).

  • Immerse the hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh them (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.

C. Rheological Analysis

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').

Procedure:

  • Place a hydrogel disc on the plate of a rheometer.

  • Perform a frequency sweep at a constant strain to determine G' and G'' as a function of frequency.

  • Perform a strain sweep at a constant frequency to identify the linear viscoelastic region.

III. Data Presentation

The following tables present representative data for the characterization of a PEG-based hydrogel before and after functionalization with this compound.

Table 1: Swelling Ratio of Functionalized vs. Non-Functionalized Hydrogels

Hydrogel TypeSwelling Ratio (at 24h in PBS, pH 7.4)
Non-Functionalized PEG Hydrogel15.5 ± 1.2
This compound Functionalized Hydrogel14.8 ± 1.5

Table 2: Mechanical Properties of Functionalized vs. Non-Functionalized Hydrogels

Hydrogel TypeStorage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)
Non-Functionalized PEG Hydrogel3500 ± 350150 ± 30
This compound Functionalized Hydrogel3750 ± 400165 ± 35

Table 3: Quantification of this compound Immobilization

Hydrogel TypeFree Amine Concentration (μmol/g dry gel)Immobilized Linker (μmol/g dry gel)
Non-Functionalized PEG Hydrogel50.2 ± 4.5N/A
This compound Functionalized Hydrogel25.8 ± 3.824.4 ± 5.9

IV. Visualization

Diagram 1: Experimental Workflow

G cluster_0 Hydrogel Synthesis cluster_1 Functionalization cluster_2 Characterization A Prepare Precursor Solution (PEGDA, APMA, Photoinitiator) B UV Photopolymerization A->B C Wash and Purify Amine-Functionalized Hydrogel B->C D Activate this compound (EDC/NHS Chemistry) C->D To Functionalization E Conjugate to Hydrogel D->E F Wash and Quench E->F G Quantify Immobilization (Ninhydrin Assay) F->G To Characterization H Measure Swelling Ratio F->H I Rheological Analysis F->I

Caption: Workflow for the synthesis, functionalization, and characterization of hydrogels.

Diagram 2: EDC/NHS Coupling Mechanism

G A HO-Peg5-COOH (Carboxylic Acid) C O-acylisourea intermediate (unstable) A->C + EDC B EDC E NHS-activated PEG (amine-reactive) C->E + NHS D NHS G Functionalized Hydrogel (Stable Amide Bond) E->G + Hydrogel-NH2 F Hydrogel-NH2 (Primary Amine) H NHS (byproduct) G->H

Caption: Reaction scheme for the EDC/NHS-mediated coupling of this compound to an amine-functionalized hydrogel.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HO-Peg5-CH2cooh Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your HO-Peg5-CH2cooh conjugation experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound conjugation?

A1: this compound is a heterobifunctional PEG linker with a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. The carboxylic acid is typically activated to conjugate to primary amine groups (-NH2) on proteins, peptides, or other molecules. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the target molecule by increasing its hydrodynamic volume.

Q2: What is the role of EDC and NHS in the conjugation reaction?

A2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are coupling agents used to activate the carboxyl group of this compound. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with an amine. However, it is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[2] NHS is added to improve the efficiency and stability of the reaction. It reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[2][3]

Q3: What are the critical parameters to control for successful conjugation?

A3: The success of your conjugation reaction hinges on several key parameters:

  • pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is more efficient at a physiological to slightly alkaline pH (7.0-8.5).

  • Molar Ratios: The molar ratios of PEG, EDC, and NHS to your target molecule are crucial. A molar excess of the PEG linker and coupling agents is generally recommended to drive the reaction forward.

  • Buffer Composition: The choice of buffer is critical. Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates, as they will compete with the reaction. Good choices include MES buffer for the activation step and phosphate-buffered saline (PBS) for the coupling step.

  • Reagent Quality: EDC and NHS are moisture-sensitive. Always allow them to warm to room temperature before opening and use freshly prepared solutions.

Q4: How can I confirm that my conjugation reaction was successful?

A4: Several analytical techniques can be used to confirm successful conjugation and assess the degree of PEGylation:

  • SDS-PAGE: A noticeable increase in the molecular weight of the conjugated product compared to the unconjugated molecule can be observed.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius, which increases upon PEGylation.

  • Ion-Exchange Chromatography (IEX): The PEG chains can shield surface charges on the protein, altering its elution profile.

  • Reverse Phase Chromatography (RP-HPLC): This can be used for the separation and identification of PEGylated products.

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming the number of attached PEG moieties.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation in a question-and-answer format.

Issue 1: Low or No Conjugation Yield

  • Potential Cause: Suboptimal pH for activation or coupling.

    • Recommended Action: Verify the pH of your reaction buffers. Use a two-step process where the activation of this compound with EDC/NHS is performed at pH 5.0-6.0 (e.g., in MES buffer), followed by an adjustment of the pH to 7.2-8.0 (e.g., by adding PBS) for the reaction with the amine-containing molecule.

  • Potential Cause: Inactive EDC or NHS due to hydrolysis.

    • Recommended Action: EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccated environment at -20°C. Always allow the vials to equilibrate to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use.

  • Potential Cause: Competing nucleophiles in the buffer.

    • Recommended Action: Ensure your buffers are free of primary amines (e.g., Tris, glycine) and carboxylates. Use appropriate buffers like MES for activation and PBS or HEPES for the conjugation step.

  • Potential Cause: Insufficient molar ratio of PEG linker or coupling agents.

    • Recommended Action: Increase the molar excess of this compound, EDC, and NHS relative to the amine-containing molecule. A common starting point is a 10- to 20-fold molar excess of the linker. Refer to the tables below for recommended starting ratios.

Issue 2: Precipitation During the Reaction

  • Potential Cause: Protein aggregation due to pH change or addition of reagents.

    • Recommended Action: Ensure your protein is soluble and stable in the chosen reaction buffers. Perform a buffer exchange to ensure compatibility before starting the conjugation. High concentrations of EDC can sometimes lead to precipitation; if this is observed, try reducing the EDC concentration.

  • Potential Cause: Low solubility of the PEGylated product.

    • Recommended Action: While PEGylation generally increases solubility, high degrees of PEGylation or specific protein characteristics might lead to precipitation. Consider optimizing the PEG-to-protein ratio to achieve a lower degree of PEGylation.

Issue 3: Difficulty in Purifying the Conjugated Product

  • Potential Cause: Inefficient removal of unreacted PEG and reagents.

    • Recommended Action: Size-exclusion chromatography (SEC) is effective for removing unreacted low molecular weight reagents and can separate PEGylated from un-PEGylated protein. Ion-exchange chromatography (IEX) is also a powerful method for purifying PEGylated proteins, as the PEG chains alter the surface charge of the molecule.

  • Potential Cause: Co-elution of PEGylated species.

    • Recommended Action: For separating species with different degrees of PEGylation or positional isomers, ion-exchange chromatography (IEX) often provides better resolution than SEC. Hydrophobic interaction chromatography (HIC) can also be a useful supplementary purification step.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol is designed to maximize conjugation efficiency by performing the activation and coupling steps at their respective optimal pH.

  • Preparation of Reagents:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO or DMF.

    • Prepare a 10 mg/mL stock solution of Sulfo-NHS in anhydrous DMSO or DMF.

    • Prepare your amine-containing molecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare this compound in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation of this compound:

    • In a reaction tube, combine this compound, EDC, and Sulfo-NHS in the activation buffer. Refer to the table below for recommended molar ratios.

    • Incubate for 15-30 minutes at room temperature.

  • Quenching of EDC (Optional but Recommended):

    • To prevent unwanted cross-linking of the amine-containing molecule if it also has carboxyl groups, quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubate for 10 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Add the activated this compound solution to your amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine buffer like phosphate buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Coupling Reaction:

    • To stop the reaction and quench any unreacted NHS esters, add hydroxylamine to a final concentration of 10-50 mM, or an amine-containing buffer like Tris to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification:

    • Remove excess reagents and purify the PEGylated conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Conjugation

ComponentMolar Ratio (relative to Amine)Purpose
This compound10 - 20 fold excessDrives the reaction towards product formation.
EDC2 - 10 fold excess over PEGActivates the carboxyl group of the PEG.
(Sulfo)-NHS2 - 5 fold excess over PEGStabilizes the activated intermediate.

Table 2: Optimal pH Ranges for the Two-Step Conjugation Reaction

Reaction StepBuffer ExampleOptimal pH RangeRationale
Activation of -COOHMES4.5 - 6.0Maximizes the efficiency of EDC-mediated carboxyl activation.
Coupling to -NH2PBS, HEPES7.0 - 8.5Facilitates the nucleophilic attack of the primary amine on the NHS ester.

Visualizations

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) PEG_COOH This compound Intermediate O-acylisourea Intermediate (unstable) PEG_COOH->Intermediate + EDC EDC EDC Intermediate->PEG_COOH Hydrolysis NHS_Ester PEG-NHS Ester (semi-stable) Intermediate->NHS_Ester + NHS NHS NHS Conjugate PEG-Molecule Conjugate (stable amide bond) NHS_Ester->Conjugate + Molecule-NH2 Molecule_NH2 Molecule-NH2

Caption: EDC/NHS two-step conjugation workflow.

G cluster_troubleshooting Troubleshooting Logic for Low Conjugation Yield Start Low/No Yield Check_pH Verify Buffer pH (Activation & Coupling) Start->Check_pH Check_Reagents Check Reagent Activity (EDC/NHS hydrolysis) Start->Check_Reagents Check_Buffer Check Buffer Composition (No competing amines) Start->Check_Buffer Check_Ratio Optimize Molar Ratios (Increase excess) Start->Check_Ratio Success Improved Yield Check_pH->Success Check_Reagents->Success Check_Buffer->Success Check_Ratio->Success

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions and troubleshooting guides in a question-and-answer format to directly address common issues that can lead to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no PEGylation yield?

Low yield in a PEGylation reaction is often traced back to a few key areas: suboptimal reaction conditions, poor quality or degradation of reagents, improper molar ratios of reactants, and inefficient purification methods leading to product loss. A systematic evaluation of each of these factors is the best approach to identify and resolve the issue.

Q2: How critical is the pH of the reaction buffer?

The reaction pH is one of the most critical parameters in PEGylation. The optimal pH depends on the specific PEGylation chemistry being used. For example, reactions targeting primary amines (like N-hydroxysuccinimide [NHS] esters) are typically performed at a pH between 7.0 and 8.5. In contrast, reductive amination using PEG-aldehyde works best under slightly acidic conditions (pH 5.0-7.0) to favor the formation of the Schiff base intermediate.[1] Deviating from the optimal pH can significantly reduce reaction efficiency by either decreasing the reactivity of the target functional group on the protein or promoting hydrolysis of the activated PEG reagent.

Q3: My activated PEG reagent is new, but the reaction failed. What could be the cause?

The stability of activated PEG reagents is critical. Many forms, especially PEG-NHS esters and PEG-aldehydes, are highly sensitive to moisture and can hydrolyze quickly, losing their reactivity.[1][2] It is crucial to store these reagents at low temperatures (≤ -15°C) under an inert atmosphere (like nitrogen or argon) and with a desiccant.[2] Before opening, the container should be allowed to warm slowly to room temperature to prevent condensation.[2] If degradation is suspected, using a fresh vial is recommended.

Q4: Can the purification process itself be a source of low yield?

Yes, the purification step is a common source of product loss. Separating PEGylated proteins from unreacted protein, excess PEG, and reaction byproducts can be challenging. Techniques like Size Exclusion Chromatography (SEC) are effective at removing unreacted PEG, while Ion Exchange Chromatography (IEC) can separate proteins based on the degree of PEGylation. However, each purification step can lead to a trade-off between purity and yield. It is essential to optimize the chromatography conditions (e.g., column type, buffer, gradient) for your specific PEG-protein conjugate.

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a structured approach to diagnosing and solving common issues encountered during PEGylation.

Issue 1: Very Low or No Product Formation

If analysis (e.g., via SDS-PAGE) shows a large amount of unreacted starting material and little to no desired product, consider the following causes and solutions.

Potential Cause 1: Degraded or Inactive PEG Reagent Activated PEGs are susceptible to hydrolysis and oxidation.

  • Solution:

    • Always store activated PEG reagents under the recommended conditions, typically at -20°C or lower, in a desiccated, inert atmosphere.

    • Equilibrate the reagent to room temperature before opening to prevent moisture condensation.

    • If you suspect degradation, use a fresh vial of the PEG reagent for the next reaction.

    • For certain chemistries, the activity of the PEG reagent can be assayed. For example, the amount of active mPEG aldehyde can be determined via an HPLC-based assay.

Potential Cause 2: Suboptimal Reaction Buffer Conditions (pH) The pH directly influences the reactivity of the target functional groups on the protein and the stability of the PEG reagent.

  • Solution:

    • Verify the pH of your reaction buffer immediately before starting the reaction.

    • Ensure the chosen buffer does not contain competing nucleophiles (e.g., Tris buffer contains primary amines that will compete with the target protein in NHS-ester reactions).

    • Consult the literature or the supplier's recommendations for the optimal pH range for your specific PEG chemistry (see Table 1). For reductive amination, a pH of around 6.0 is often a good starting point.

Potential Cause 3: Inactive Reducing Agent (for Reductive Amination) In reductive amination, the reducing agent (e.g., sodium cyanoborohydride) is essential for converting the unstable Schiff base to a stable secondary amine bond.

  • Solution:

    • Use a fresh supply of the reducing agent. These reagents can lose activity if exposed to moisture.

    • Store the reducing agent in a desiccator to maintain its activity.

Issue 2: Incomplete Reaction with a Mix of Products

If your analysis shows unreacted protein, mono-PEGylated product, and possibly multi-PEGylated species, the reaction has not gone to completion or is not selective.

Potential Cause 1: Incorrect Molar Ratio of Reactants The ratio of PEG reagent to the protein is a key factor in determining the extent of PEGylation. An insufficient amount of PEG will result in an incomplete reaction.

  • Solution:

    • Increase the molar excess of the PEG reagent. Ratios from 3:1 to 5:1 (PEG:protein) are common starting points for optimization.

    • Accurately determine the concentration of your protein and PEG solutions before setting up the reaction.

Potential Cause 2: Insufficient Reaction Time or Temperature PEGylation reactions can take anywhere from a few minutes to over 24 hours to reach completion.

  • Solution:

    • Perform a time-course experiment by taking aliquots at different time points (e.g., 2, 4, 8, 24 hours) to determine the optimal reaction duration.

    • Most reactions are performed at room temperature or 4°C. While increasing the temperature can speed up the reaction, it may also increase the rate of hydrolysis of the PEG reagent and potentially impact protein stability. Optimization may be required.

Data & Protocols

Table 1: Typical Reaction Parameters for Common PEGylation Chemistries
PEG ChemistryTarget GroupTypical Molar Ratio (PEG:Protein)Optimal pH RangeCommon Buffers
NHS Ester Primary Amines (Lysine, N-terminus)5:1 to 20:17.0 - 8.5Phosphate, Bicarbonate, Borate
Aldehyde Primary Amines (N-terminus)3:1 to 10:15.0 - 7.0MES, Acetate, Phosphate
Maleimide Thiols (Cysteine)5:1 to 20:16.5 - 7.5Phosphate, HEPES (EDTA recommended)
Thiol Thiols (Cysteine)5:1 to 20:17.0 - 8.5Phosphate, Tris

Note: These are general ranges. Optimal conditions must be determined empirically for each specific protein and PEG reagent.

Experimental Protocol: Analysis of PEGylation Efficiency by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to monitor the progress of a PEGylation reaction. The attachment of a PEG chain to a protein increases its hydrodynamic radius, causing it to migrate more slowly through the gel than its unmodified counterpart.

Methodology:

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a quenching agent (e.g., a high concentration of Tris or glycine for NHS-ester reactions) or by mixing it with SDS-PAGE loading buffer containing a reducing agent (like DTT or β-mercaptoethanol).

    • Include control samples: the unreacted protein and the PEG reagent alone.

  • Gel Electrophoresis:

    • Load the quenched samples and controls onto a suitable polyacrylamide gel (the percentage of acrylamide will depend on the size of the protein).

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel to visualize the protein bands.

  • Analysis:

    • Compare the lanes corresponding to the reaction time points with the unreacted protein control.

    • The unreacted protein will appear as a distinct band at its expected molecular weight.

    • Successfully PEGylated proteins will appear as new bands with higher apparent molecular weights. The presence of multiple higher-molecular-weight bands indicates different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).

    • The relative intensity of the bands can be used to estimate the extent of the reaction.

Visual Guides

Troubleshooting_Workflow start_node Low PEGylation Yield check_node check_node start_node->check_node Start Troubleshooting cause_node cause_node solution_node solution_node cause_node1 Suboptimal Conditions check_node->cause_node1 Reaction Parameters cause_node2 Reagent Quality check_node->cause_node2 Reagents cause_node3 Process Issues check_node->cause_node3 Stoichiometry & Purification solution_node1_1 Incorrect pH cause_node1->solution_node1_1 Cause solution_node1_3 Wrong Time/Temp cause_node1->solution_node1_3 Cause solution_node1_2 Verify buffer pH. Use non-competing buffers. solution_node1_1->solution_node1_2 Action solution_node1_4 Run time-course experiment. Optimize temperature. solution_node1_3->solution_node1_4 Action solution_node2_1 Degraded PEG Reagent cause_node2->solution_node2_1 Cause solution_node2_3 Inactive Reducing Agent cause_node2->solution_node2_3 Cause solution_node2_2 Use fresh, properly stored PEG reagent. solution_node2_1->solution_node2_2 Action solution_node2_4 Use fresh, dry reducing agent. solution_node2_3->solution_node2_4 Action solution_node3_1 Incorrect Molar Ratio cause_node3->solution_node3_1 Cause solution_node3_3 Product Loss During Purification cause_node3->solution_node3_3 Cause solution_node3_2 Optimize PEG:Protein ratio. Increase PEG excess. solution_node3_1->solution_node3_2 Action solution_node3_4 Optimize purification method (SEC, IEX). solution_node3_3->solution_node3_4 Action

Caption: A decision tree for troubleshooting low PEGylation yield.

PEGylation_Reaction_Logic input_node input_node process_node process_node output_node output_node condition_node condition_node Protein Protein (with target group) Reaction PEGylation Reaction Protein->Reaction PEG Activated PEG Reagent PEG->Reaction Buffer Reaction Buffer Buffer->Reaction Mixture Crude Reaction Mixture Reaction->Mixture pH Optimal pH pH->Reaction MolarRatio Correct Molar Ratio MolarRatio->Reaction TimeTemp Sufficient Time & Correct Temperature TimeTemp->Reaction Purification Purification (e.g., SEC/IEX) Mixture->Purification Product Purified PEGylated Product Purification->Product

Caption: General workflow for a typical PEGylation experiment.

References

Technical Support Center: Purification of HO-PEG5-CH2COOH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of HO-PEG5-CH2COOH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of biomolecules conjugated with this discrete PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal after conjugation critical?

This compound is a hydrophilic, discrete polyethylene glycol (dPEG®) linker containing five PEG units, a terminal hydroxyl group, and a terminal carboxylic acid group. It is used to conjugate to biomolecules, such as proteins, peptides, or small molecules, to improve their solubility, stability, and pharmacokinetic properties.[1][2] After the conjugation reaction, it is crucial to remove any unreacted or excess this compound to ensure the purity of the final conjugate, which is essential for accurate downstream analysis and applications.

Q2: What are the common methods for purifying biomolecules conjugated with this compound?

The most common methods for removing the relatively small, unreacted this compound linker (MW: ~296.31 g/mol ) from a much larger conjugated biomolecule are based on differences in size and physicochemical properties.[2] These methods include:

  • Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and effective method for separating molecules based on their size.[3]

  • Dialysis / Tangential Flow Filtration (TFF): These techniques separate molecules based on their ability to pass through a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and is particularly useful for purifying peptides and smaller biomolecules.

Q3: How do I choose the best purification method for my this compound conjugate?

The choice of purification method depends on several factors, including the size and properties of your target biomolecule, the required purity, sample volume, and available equipment. The following table provides a general guideline:

Purification MethodBest Suited ForKey AdvantagesKey Considerations
Size-Exclusion Chromatography (SEC) Large biomolecules (e.g., proteins, antibodies)Fast, gentle, good for buffer exchangeResolution may be insufficient if the conjugate and unreacted PEG sizes are too close.
Dialysis / TFF Large biomolecules, large sample volumesSimple, scalable, cost-effective for buffer exchangeTime-consuming, requires a significant size difference between conjugate and linker.
Reverse-Phase HPLC (RP-HPLC) Peptides, small molecules, high-purity requirementsHigh resolution, can separate isomers and closely related impuritiesCan be denaturing for some proteins, requires method development.

Q4: What analytical techniques can I use to assess the purity of my final conjugate?

Several analytical techniques can be used to confirm the removal of unreacted this compound and assess the purity of the final conjugate:

  • SDS-PAGE: Can show an increase in the molecular weight of the protein after PEGylation.

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to separate and quantify the conjugate from unreacted materials.

  • Mass Spectrometry (MS): Provides accurate molecular weight information to confirm conjugation and identify the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the conjugate and detect impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Issue 1: Incomplete separation of the conjugate from unreacted this compound.

  • Symptom: Analytical methods (e.g., HPLC, MS) show the presence of free this compound in the purified sample.

  • Possible Causes & Solutions:

    • Inappropriate Purification Method: The chosen method may not provide adequate resolution.

      • SEC: Use a column with a smaller bead size or a longer column length for higher resolution. Ensure the sample volume does not exceed 30% of the column bed volume.

      • Dialysis/TFF: Ensure the MWCO of the membrane is appropriate. For removing a small linker like this compound, a low MWCO (e.g., 1-3 kDa) is recommended, provided the conjugate is significantly larger.

      • RP-HPLC: Optimize the gradient elution. A shallower gradient around the elution time of the components of interest can improve resolution.

    • Polydispersity of PEG (if applicable): While this compound is a discrete PEG, broader PEG distributions can lead to co-elution. Characterize the molecular weight distribution of your starting material.

Issue 2: Low recovery of the purified conjugate.

  • Symptom: The final yield of the purified conjugate is significantly lower than expected.

  • Possible Causes & Solutions:

    • Non-specific Binding: The conjugate may be binding to the chromatography resin or membrane.

      • SEC/IEX: Adjust the buffer pH or salt concentration. Adding arginine to the mobile phase can sometimes reduce non-specific interactions.

      • TFF/Dialysis: Use membranes with low protein-binding properties (e.g., regenerated cellulose).

    • Precipitation: The conjugate may be precipitating on the column or membrane.

      • Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents.

    • Degradation: The conjugate may be sensitive to the purification conditions (e.g., pH, solvents). Analyze the stability of your conjugate under the experimental conditions.

Issue 3: Presence of unexpected peaks in the final product.

  • Symptom: HPLC or MS analysis of the purified fraction shows additional, unidentified peaks.

  • Possible Causes & Solutions:

    • Reaction Byproducts: The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation.

    • Degradation Products: The conjugate or starting materials may have degraded during the reaction or purification. Analyze the stability of all components under the experimental conditions.

    • Contaminants: Ensure the use of high-purity reagents and solvents. Run blank injections to check for system-related peaks.

Experimental Protocols

Protocol 1: Purification of a Protein-HO-PEG5-CH2COOH Conjugate using Size-Exclusion Chromatography (SEC)

This protocol is suitable for removing the small this compound linker from a much larger biomolecule like a protein.

  • Materials:

    • SEC column with an appropriate exclusion limit (e.g., Sephadex G-25 or equivalent).

    • Equilibration/running buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Conjugation reaction mixture.

    • Fraction collection tubes.

  • Procedure:

    • Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.

    • Sample Application: Apply the conjugation reaction mixture to the top of the column. The sample volume should not exceed 30% of the total column bed volume for optimal resolution.

    • Elution: Begin flowing the running buffer through the column. The larger protein-PEG conjugate will travel faster through the column and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.

    • Fraction Collection: Collect fractions as the components elute from the column.

    • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectrophotometry (at 280 nm for protein) to identify the fractions containing the purified conjugate. Pool the desired fractions.

Protocol 2: Purification of a Peptide-HO-PEG5-CH2COOH Conjugate using Reverse-Phase HPLC (RP-HPLC)

This protocol provides a starting point for the purification of a peptide conjugated with this compound. Optimization will be required based on the specific properties of the peptide.

  • Materials:

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Conjugation reaction mixture, filtered.

  • Procedure:

    • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Sample Injection: Inject the filtered conjugation reaction mixture onto the column.

    • Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the components. A typical gradient might be from 5% to 95% B over 30-60 minutes. A shallower gradient will likely be needed to resolve the conjugate from the unreacted peptide.

    • Fraction Collection: Collect fractions corresponding to the desired peaks based on the chromatogram.

    • Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired conjugate. Pool the pure fractions and lyophilize if necessary.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Purity Analysis biomolecule Biomolecule (Protein/Peptide) reaction_mix Reaction Mixture biomolecule->reaction_mix peg_linker This compound peg_linker->reaction_mix sec Size-Exclusion Chromatography reaction_mix->sec Size-based rphplc Reverse-Phase HPLC reaction_mix->rphplc Hydrophobicity-based tff Dialysis/TFF reaction_mix->tff Size-based purified_conjugate Purified Conjugate sec->purified_conjugate rphplc->purified_conjugate tff->purified_conjugate hplc_analysis HPLC (SEC/RP) ms_analysis Mass Spectrometry sds_page SDS-PAGE purified_conjugate->hplc_analysis purified_conjugate->ms_analysis purified_conjugate->sds_page

Caption: Experimental workflow for conjugation and purification.

troubleshooting_purification cluster_incomplete_separation Incomplete Separation cluster_low_recovery Low Recovery start Purification Issue cause1 Inappropriate Method start->cause1 Co-elution of conjugate & linker cause2 Suboptimal Parameters start->cause2 Co-elution of conjugate & linker cause3 Non-specific Binding start->cause3 Low yield cause4 Precipitation/Degradation start->cause4 Low yield solution1 Select alternative method (e.g., RP-HPLC for high resolution) cause1->solution1 solution2 Optimize parameters (e.g., gradient, column length, MWCO) cause2->solution2 solution3 Modify buffer (pH, salt) Use low-binding materials cause3->solution3 solution4 Check solubility Assess stability cause4->solution4

References

Technical Support Center: Preventing Aggregation of ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) stability. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of ADCs, with a specific focus on those utilizing Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of my ADC aggregating?

Aggregation is a critical quality attribute concern that stems from the conformational and/or colloidal instability of the ADC molecule.[1] Several factors during conjugation, formulation, and storage can contribute to this issue:

  • Increased Hydrophobicity: The most significant driver of aggregation is the conjugation of hydrophobic payloads and linkers to the antibody.[2] These hydrophobic patches on the antibody surface can interact with similar regions on other ADC molecules, leading to self-association and the formation of high molecular weight (HMW) species.[1][2][3]

  • High Drug-to-Antibody Ratio (DAR): Higher DARs often correlate with increased aggregation rates because more hydrophobic drug-linker molecules are present on the antibody surface.

  • Unfavorable Formulation Conditions:

    • pH: The pH of the formulation is critical. If the pH is near the isoelectric point (pI) of the ADC, the net charge on the molecule is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation. Low pH conditions used during purification or viral inactivation can also induce aggregation.

    • Buffer and Ionic Strength: Sub-optimal buffer systems or incorrect salt concentrations can destabilize the ADC and promote aggregation.

  • Presence of Solvents: Organic solvents used to solubilize hydrophobic payloads during the conjugation process can disrupt the antibody's structure, leading to aggregate formation.

  • Storage and Handling Stress: Exposure to thermal stress (high temperatures), agitation (shaking during transport), freeze-thaw cycles, and even light can degrade the ADC and cause aggregation.

Q2: How do PEG linkers help prevent aggregation?

PEG is a hydrophilic (water-soluble) polymer, and its incorporation into the linker is a primary strategy to counteract the hydrophobicity of the cytotoxic payload. This process, known as PEGylation, offers several advantages:

  • Improved Hydrophilicity: The PEG chain effectively masks the hydrophobic payload, reducing the ADC's overall hydrophobicity and minimizing the intermolecular interactions that lead to aggregation.

  • Steric Hindrance: The flexible PEG chains create a "hydration shell" around the ADC, forming a physical barrier that prevents molecules from getting close enough to aggregate.

  • Enabling Higher DARs: By mitigating the payload's hydrophobicity, PEG linkers can allow for the attachment of more drug molecules (a higher DAR) without inducing the aggregation typically associated with it.

Q3: Does the length of the PEG linker matter?

Yes, the length of the PEG chain is a critical parameter that must be optimized for each specific ADC. The choice involves a trade-off between stability, pharmacokinetics (PK), and potency.

  • Short PEG Chains (e.g., PEG2-PEG8): Often sufficient to reduce aggregation for moderately hydrophobic payloads.

  • Long PEG Chains (e.g., PEG12-PEG24): Provide greater hydrophilicity and are more effective for highly hydrophobic payloads, but can sometimes lead to reduced potency or increased clearance from the bloodstream.

The optimal length depends on the specific antibody, the hydrophobicity of the payload, and the desired therapeutic profile.

Troubleshooting Guide

This guide provides actionable steps if you encounter signs of aggregation in your ADC preparation.

Q4: My ADC solution is cloudy or has visible particles. What should I do?

Visible particulates are a clear sign of significant aggregation or precipitation. The following workflow can help you diagnose and address the issue.

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Figure 1: Troubleshooting workflow for observed ADC aggregation.

Q5: My SEC-HPLC analysis shows a high percentage of High Molecular Weight (HMW) species. How can I improve my formulation?

The presence of HMW species in Size Exclusion Chromatography (SEC) confirms aggregation. The following formulation strategies can be employed to mitigate this.

1. Optimize Buffer pH and Ionic Strength: Ensure the formulation pH is at least 1-2 units away from the ADC's isoelectric point (pI) to maintain electrostatic repulsion between molecules. An Agilent study demonstrated that for trastuzumab emtansine, a pH of 7.4 provided higher resolution and more accurate dimer detection compared to lower pH values like 6.8.

2. Incorporate Stabilizing Excipients: Excipients are crucial for enhancing the colloidal and conformational stability of ADCs.

  • Amino Acids (e.g., Arginine): Arginine is highly effective at suppressing protein-protein interactions and reducing aggregation. It can be used in the mobile phase for more reliable SEC analysis and as a formulation stabilizer.

  • Sugars (e.g., Sucrose, Trehalose): These sugars act as cryo- and lyoprotectants, stabilizing the ADC during freeze-thawing and lyophilization.

  • Surfactants (e.g., Polysorbate 20/80): Polysorbates are nonionic surfactants that prevent aggregation at interfaces (e.g., air-water, container surface) and protect against agitation-induced stress. It is important to use high-quality polysorbates, as impurities can lead to oxidation and degradation.

digraph "Excipient_Action" { graph [fontname="Arial", fontsize=11, dpi=72, size="10,5!"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 2: Mechanism of arginine shielding hydrophobic patches to prevent aggregation.

Data on Formulation Strategies

Quantitative data is essential for making informed decisions in formulation development. The following tables summarize findings from studies on the effects of excipients and pH.

Table 1: Effect of Arginine on Trastuzumab Stability

This study monitored the formation of High Molecular Weight (HMW) species in a 50 mg/mL trastuzumab solution over 12 weeks at 25°C.

Formulation% HMW (Initial)% HMW Increase (after 12 weeks)Outcome
Reference Buffer ~0.2%+ 0.6%Moderate Aggregation
Reference + Arginine ~0.2%No significant increaseStabilized
Reference + Glutamate ~0.2%+ 0.6%No Improvement

Data synthesized from a long-term storage stability study.

Table 2: Effect of pH on ADC Aggregation

This study evaluated the percentage of aggregation for brentuximab vedotin and trastuzumab emtansine at different pH values using SEC.

ADCpHResolution (Dimer/Monomer)Interpretation
Brentuximab Vedotin 6.8LowerLess accurate quantification
7.4Higher Optimal for analysis
Trastuzumab Emtansine 6.8LowerLess accurate quantification
7.4Higher Optimal for analysis

Data synthesized from an Agilent Technologies study on SEC column evaluation.

Key Experimental Protocols

Accurate measurement of aggregation is fundamental to troubleshooting and prevention. Below are detailed methodologies for standard analytical techniques.

Protocol 1: Size Exclusion Chromatography (SEC-HPLC)

SEC is the industry-standard method for quantifying soluble aggregates (dimers, trimers, and HMW species).

Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their hydrodynamic size.

Workflow Diagram:

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Figure 3: Standard experimental workflow for SEC-HPLC analysis of ADC aggregation.

Methodology:

  • Instrumentation:

    • A bio-inert HPLC system (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC) is recommended to prevent sample adsorption.

    • SEC Column: Agilent AdvanceBio SEC 300Å, 2.7 µm or similar.

  • Mobile Phase:

    • A common mobile phase is 150 mM sodium phosphate, pH 7.0.

    • For ADCs with highly hydrophobic payloads, non-specific interactions with the column can cause peak tailing. Adding 10-15% isopropanol or acetonitrile to the mobile phase can mitigate this, although it's preferable to use a column that does not require organic modifiers.

    • Including arginine in the mobile phase can also reduce non-specific binding and improve data reliability.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1-2 mg/mL using the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter if any visible particulates are present.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (isocratic)

    • Column Temperature: 25°C

    • Injection Volume: 10-20 µL

    • Detection: UV absorbance at 280 nm.

  • Data Analysis:

    • Integrate the chromatogram to determine the peak areas for HMW species (elute first), the monomer (main peak), and low molecular weight (LMW) fragments (elute last).

    • Calculate the relative percentage of each species by dividing its peak area by the total peak area.

Protocol 2: Dynamic Light Scattering (DLS)

DLS is a rapid technique used to determine the size distribution of particles in a solution and detect the early onset of aggregation.

Objective: To measure the hydrodynamic radius (Rh) and assess the polydispersity (%Pd) of an ADC sample. An increase in Rh or %Pd over time indicates aggregation.

Methodology:

  • Sample Preparation:

    • Filter the ADC sample using a low-protein-binding 0.2 µm syringe filter directly into a clean, dust-free cuvette. This step is critical to remove extraneous dust that will interfere with the measurement.

    • Sample concentration should be optimized, typically between 0.5-2.0 mg/mL.

    • Allow the sample to equilibrate to the desired measurement temperature (e.g., 25°C) for at least 5-10 minutes within the instrument.

  • Instrumentation & Settings:

    • Use a DLS instrument such as a Malvern Zetasizer or Wyatt DynaPro.

    • Set the laser wavelength, scattering angle (commonly 90° or 173°), and temperature.

    • Input the solvent viscosity and refractive index for accurate calculations.

  • Measurement:

    • Perform multiple acquisitions (e.g., 10-15 runs) of short duration (e.g., 10 seconds each) to obtain a statistically relevant average.

    • The instrument software will use an autocorrelation function to calculate the translational diffusion coefficient, from which the hydrodynamic radius (Rh) is determined via the Stokes-Einstein equation.

  • Data Analysis:

    • Size Distribution: Analyze the intensity, volume, and number distributions. The intensity distribution is most sensitive to large aggregates.

    • Mean Hydrodynamic Radius (Rh): Report the Z-average diameter. A significant increase in this value compared to a control sample indicates aggregation.

    • Polydispersity Index (PDI): This value reflects the broadness of the size distribution. A PDI < 0.1 is considered monodisperse. A value > 0.3 suggests a polydisperse or aggregated sample.

Protocol 3: Turbidity Measurement

Turbidity is a simple optical measurement that provides a qualitative assessment of sample haziness, which is directly related to the presence of large, insoluble aggregates.

Objective: To monitor the increase in light scattering due to the formation of large aggregates over time or under stress conditions.

Methodology:

  • Instrumentation: A UV-Vis spectrophotometer or a dedicated plate reader with absorbance capabilities.

  • Sample Preparation:

    • Place the ADC sample (typically at 1-5 mg/mL) in a clear cuvette or a 96-well plate.

    • A buffer blank is required for baseline correction.

  • Measurement:

    • Set the spectrophotometer to measure absorbance at a wavelength where the protein does not absorb, typically between 340 nm and 400 nm (e.g., 350 nm).

    • Record the absorbance (optical density) at time zero.

    • To monitor aggregation over time, incubate the sample under desired stress conditions (e.g., elevated temperature) and take readings at regular intervals.

  • Data Analysis:

    • An increase in the absorbance reading at 350 nm over time is directly proportional to the increase in sample turbidity and indicates the formation of insoluble aggregates.

    • Plot A350nm vs. time to visualize the kinetics of aggregation.

Protocol 4: Visual Inspection

Visual inspection is a qualitative but essential cGMP requirement for parenteral drugs to ensure they are free of visible particles.

Objective: To visually inspect the ADC solution for clarity, color, and the presence of foreign particles.

Methodology:

  • Environment:

    • Perform the inspection in a controlled environment against both a black and a white background.

    • Use a qualified light source with an intensity of 2,000-3,750 lux.

  • Procedure:

    • Gently swirl or invert the vial/container to put any particles into motion. Avoid creating air bubbles.

    • Hold the container against the white background to detect dark particles or fibers.

    • Hold the container against the black background to detect light-colored or translucent particles.

    • Inspect the container for cracks, and ensure the seal is intact.

  • Acceptance Criteria:

    • The solution should be clear to slightly opalescent.

    • The solution should be colorless to slightly yellow.

    • The solution must be "essentially free" from visible particulates. Any container showing visible particles must be rejected.

References

HO-Peg5-CH2cooh stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HO-Peg5-CH2cooh. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this bifunctional PEG linker in solution and to troubleshoot common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group, connected by a 5-unit polyethylene glycol (PEG) chain. Its hydrophilic PEG spacer enhances the solubility and bioavailability of conjugated molecules. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation to proteins, peptides, and other molecules for applications in drug delivery and diagnostics.

Q2: What are the main stability concerns for this compound in solution?

The primary stability concern for the this compound linker in solution is the oxidative degradation of its polyethylene glycol (PEG) backbone. The ether linkages in the PEG chain are generally resistant to hydrolysis, but can be susceptible to oxidation. This process can be accelerated by several factors.

Q3: Which factors can accelerate the degradation of this compound in solution?

The following factors can accelerate the oxidative degradation of the PEG chain:

  • Exposure to Oxygen: The presence of dissolved oxygen is a key initiator of oxidative degradation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]

  • Exposure to Light: UV and visible light can provide the energy to initiate free-radical chain reactions that lead to PEG degradation.[2]

  • Presence of Metal Ions: Transition metal ions can catalyze the formation of reactive oxygen species, which in turn attack the PEG backbone.

  • Extreme pH: While the ether bonds are stable against hydrolysis, extreme pH conditions can promote oxidative degradation.[3]

Q4: What are the typical degradation products of this compound?

Oxidative degradation of the PEG backbone can lead to chain scission and the formation of various byproducts. The most common degradation products include aldehydes, and carboxylic acids such as formic acid and acetic acid.[4][5] The formation of these acidic byproducts can lead to a noticeable decrease in the pH of the solution over time.

Q5: What are the recommended solvents for dissolving this compound?

For preparing stock solutions, it is highly recommended to use dry (anhydrous) organic solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). These solvents are ideal for water-sensitive applications and help to minimize hydrolysis of activated forms of the linker. For immediate use in aqueous reactions, the compound is soluble in many aqueous buffers.

Q6: What are the optimal storage conditions for this compound, both as a solid and in solution?

  • Solid Form: The solid powder should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent moisture uptake.

  • Stock Solutions: Stock solutions in anhydrous DMSO or DMF should be stored in tightly sealed vials at -20°C or -80°C. To avoid contamination with water from atmospheric moisture, it is advisable to warm the vial to room temperature before opening. For maximal stability, unused stock solution should be stored under an inert gas like argon or nitrogen. It is best practice to prepare fresh solutions for each experiment or use aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Long-term storage in aqueous solutions is not recommended due to the risk of oxidative degradation. Aqueous solutions should be prepared fresh before use.

Troubleshooting Guides

Issue 1: Low Yield in Conjugation Reactions

Question: I am experiencing low or no yield in my conjugation reaction with this compound. What are the possible causes and how can I troubleshoot this?

Possible CauseRecommended Solutions
Incorrect Activation of Carboxylic Acid The carboxylic acid group requires activation (e.g., using EDC/NHS chemistry) to react efficiently with primary amines. Ensure that your activation reagents are fresh and used in the correct stoichiometry. The activation step should be performed in an appropriate anhydrous solvent if possible.
Hydrolysis of Activated Ester Activated esters (e.g., NHS esters) are highly susceptible to hydrolysis in aqueous media. Prepare the activated linker immediately before adding it to your protein or biomolecule solution. Minimize the time the activated linker spends in aqueous buffer before the conjugation reaction.
Suboptimal Reaction pH The pH of the reaction buffer is critical. For conjugation to primary amines (e.g., lysine residues), a pH range of 7.2-8.5 is generally optimal. Verify the pH of your reaction buffer before starting the experiment.
Presence of Competing Nucleophiles Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the activated linker. Use amine-free buffers like phosphate-buffered saline (PBS) or HEPES for the conjugation step.
Inaccessible Target Functional Groups The target functional groups on your biomolecule may be sterically hindered or buried within its three-dimensional structure. Consider using a longer PEG linker to overcome steric hindrance or performing the reaction under partial denaturing conditions if your biomolecule can be refolded.
Issue 2: Precipitation or Aggregation of Biomolecule During/After Conjugation

Question: My protein is precipitating or aggregating during or after the conjugation reaction. What could be the cause and what can I do?

Possible CauseRecommended Solutions
Cross-linking of Biomolecules Since this compound has two reactive ends, there is a risk of cross-linking multiple biomolecules, leading to aggregation. To favor intra-molecular or single-molecule conjugation, control the stoichiometry by using a molar excess of the biomolecule to the linker.
Change in Protein pI The carboxylic acid group of the linker is negatively charged at neutral pH. Conjugation to lysine residues neutralizes their positive charge and introduces a negative charge, which can shift the isoelectric point (pI) of the protein. If the reaction pH is close to the new pI of the conjugate, it can lead to precipitation. Try performing the conjugation at a different pH, further away from the expected pI of the conjugate.
High Reactant Concentrations High concentrations of the protein or linker can sometimes promote aggregation. Try reducing the concentration of one or both reactants.
Instability of the Protein The protein itself may be unstable under the reaction conditions (pH, temperature, buffer components). Ensure that the chosen buffer and temperature are compatible with the stability of your protein.
Issue 3: Unexpected Change in pH of Stock Solution

Question: I have noticed a drop in the pH of my this compound solution over time. What does this indicate?

Possible CauseRecommended Solutions
Oxidative Degradation A decrease in pH is a strong indicator of oxidative degradation of the PEG backbone, which leads to the formation of acidic byproducts like formic acid and acetic acid.
Mitigation Strategies To minimize future degradation: • Prepare fresh solutions before each use. • If you must store solutions, use deoxygenated solvents/buffers. • Purge the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing. • Store solutions protected from light at -20°C or -80°C.

Data Presentation

Table 1: Factors Affecting this compound Stability in Solution
ParameterConditionImpact on StabilityRecommendation
Temperature Elevated (e.g., > 40°C)Accelerates oxidative degradation.Store stock solutions at -20°C or -80°C. Perform reactions at the lowest feasible temperature.
pH Acidic or BasicCan increase the rate of oxidative degradation.Maintain solutions at a neutral pH (around 7.0-7.4) for optimal stability.
Light Exposure UV or prolonged visible lightCan initiate photo-oxidative degradation.Protect solid reagent and solutions from light by using amber vials or wrapping containers in foil.
Oxygen Presence of atmospheric O₂Primary driver of oxidative degradation.Use degassed solvents and purge containers with an inert gas (e.g., argon or nitrogen).
Metal Ions Trace amounts of Fe²⁺, Cu²⁺, etc.Catalyze the formation of reactive oxygen species.Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA in buffers if metal contamination is suspected.
Solvent Aqueous buffersHigher water content can increase the rate of formation of degradation products.For storage, use anhydrous organic solvents like DMSO or DMF. Prepare aqueous solutions fresh.
Table 2: Representative Example of PEG Degradation in Aqueous Solution

The following data is illustrative of the degradation trend for a low molecular weight PEG (PEG 400) in aqueous solution at 50°C, showing the formation of a key acidic byproduct. This is intended to provide a general understanding of the degradation process, as specific kinetic data for this compound is not available.

Time (days)pH of SolutionFormic Acid Concentration (µg/mL) - Illustrative
07.00
76.55
146.012
215.525
285.045

Data adapted from trends observed in studies of PEG 400 degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Keep 1 mL of the stock solution at 4°C, protected from light.

3. Sample Neutralization and Analysis:

  • After the incubation period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples, including the control, to a final concentration of 1 mg/mL with the appropriate mobile phase for analysis.

4. Analytical Method:

  • Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable.

  • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Detection can be performed using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), as PEG lacks a strong UV chromophore.

  • Compare the chromatograms of the stressed samples to the control sample to identify and quantify degradation products.

Protocol 2: General Procedure for Conjugating this compound to a Protein via Amine Coupling

1. Materials:

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO

  • Protein of interest in an amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

2. Activation of this compound:

  • Dissolve this compound, EDC, and NHS in anhydrous DMSO to prepare stock solutions.

  • In a microcentrifuge tube, add a 1.5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate at room temperature for 15-30 minutes to form the NHS ester. This activation step should be performed immediately before use.

3. Conjugation to Protein:

  • Add the freshly activated HO-Peg5-CH2-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is a common starting point, but this should be optimized for your specific application. The final concentration of DMSO in the reaction mixture should ideally be below 10%.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching the Reaction:

  • Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS ester.

  • Incubate for 30 minutes at room temperature.

5. Purification:

  • Purify the PEGylated protein from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).

6. Analysis:

  • Analyze the conjugate using SDS-PAGE to observe the increase in molecular weight and use techniques like HPLC or Mass Spectrometry to determine the degree of PEGylation.

Visualizations

G cluster_factors Accelerating Factors cluster_degradation Degradation Pathway cluster_products Resulting Products Oxygen Oxygen Free Radical Formation Free Radical Formation Oxygen->Free Radical Formation Heat Heat Heat->Free Radical Formation Light (UV) Light (UV) Light (UV)->Free Radical Formation Metal Ions Metal Ions Metal Ions->Free Radical Formation Extreme pH Extreme pH Extreme pH->Free Radical Formation This compound This compound This compound->Free Radical Formation Oxidative Chain Scission Oxidative Chain Scission Free Radical Formation->Oxidative Chain Scission Degradation Products Degradation Products Oxidative Chain Scission->Degradation Products Aldehydes Aldehydes Degradation Products->Aldehydes Formic Acid Formic Acid Degradation Products->Formic Acid Acetic Acid Acetic Acid Degradation Products->Acetic Acid

Caption: Oxidative degradation pathway of the PEG backbone in this compound.

G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Start: Low Conjugation Yield q1 Is Carboxylic Acid Activated? (e.g., with EDC/NHS) start->q1 q2 Is Reaction Buffer Amine-Free? (e.g., PBS, HEPES) q1->q2 Yes s1 Implement Activation Step with Fresh Reagents q1->s1 No q3 Is Reaction pH Optimal? (Typically 7.2-8.5 for amines) q2->q3 Yes s2 Buffer Exchange into Amine-Free Buffer q2->s2 No q4 Are Reagents Fresh & Anhydrous? q3->q4 Yes s3 Verify and Adjust Buffer pH q3->s3 No s4 Use Fresh Reagents & Anhydrous Solvents for Activation q4->s4 No end_node Improved Yield q4->end_node Yes s1->q2 s2->q3 s3->q4 s4->end_node

Caption: Logical workflow for troubleshooting low bioconjugation yield.

References

Technical Support Center: Characterization of HO-Peg5-CH2cooh Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the characterization of HO-Peg5-CH2cooh conjugates using High-Performance Liquid Chromatography (HPLC). Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for analyzing this compound conjugates?

A1: Reverse-phase HPLC (RP-HPLC) is a highly effective and commonly used method for the analysis and purification of PEGylated molecules like this compound conjugates.[1] The separation mechanism is based on the hydrophobicity of the molecules. The PEG chain, combined with the hydrophobicity of the conjugated molecule, allows for good retention and separation on a non-polar stationary phase, such as C18 or C8.[1]

Q2: Which type of HPLC column is most suitable for this analysis?

A2: A C18 column is an excellent first choice for the analysis of this compound conjugates.[1] C8 columns are also a viable option.[1] For those requiring high-resolution analytical work or facing challenging separations, columns with smaller particle sizes (e.g., < 5 µm) should be considered.[1]

Q3: My this compound conjugate has poor UV absorbance. What detection methods can I use?

A3: Polyethylene glycol (PEG) itself does not possess a UV chromophore, which can make detection by UV-Vis challenging unless the conjugated molecule is UV-active. For universal detection of your PEG conjugate, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector is highly recommended. If available, Mass Spectrometry (MS) offers the dual benefit of detection and mass confirmation.

Q4: Why am I observing broad peaks for my this compound conjugate?

A4: Peak broadening is a common issue when analyzing PEGylated compounds. This can be attributed to the polydispersity of the PEG chain, even in shorter linkers. While a PEG5 linker is expected to be relatively monodisperse, slight variations in chain length can lead to peak broadening. Other contributing factors can include slow kinetics on the column stationary phase, secondary interactions with the column packing material, or issues with the HPLC system itself.

Q5: Can Hydrophilic Interaction Liquid Chromatography (HILIC) be used for analyzing these conjugates?

A5: Yes, HILIC is a viable alternative for separating polar molecules and can be particularly useful for analyzing polar PEGylated compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent, like acetonitrile, and a small amount of aqueous buffer. This technique can offer different selectivity compared to RP-HPLC.

Experimental Protocols

Reverse-Phase HPLC (RP-HPLC) Method for this compound Conjugates

This protocol provides a general starting point for the analysis of this compound conjugates. Optimization may be necessary depending on the specific conjugate and HPLC system.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ELSD, CAD, or MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

  • Note: Ensure all solvents are HPLC grade and degassed prior to use.

Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 5-20 µL
Detection UV (if applicable, e.g., 214 nm, 280 nm), ELSD, CAD, or MS
Gradient Elution See table below

Typical Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955

Sample Preparation:

  • Dissolve the this compound conjugate in a suitable solvent, ideally the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

  • If using a different solvent like DMSO, keep the injection volume minimal to avoid peak distortion.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Presentation

Table 1: Impact of PEG Linker on Hydrophilicity of Antibody-Drug Conjugates (ADCs) as Measured by Hydrophobic Interaction Chromatography (HIC)

ADC with PEG LinkerHIC Retention Time (minutes)
PEG415.2
PEG812.5
PEG1210.1

Note: A shorter retention time in HIC indicates a more hydrophilic ADC. Data is illustrative and can vary based on experimental conditions.

Table 2: Influence of PEG Linker Length on ADC Aggregation Measured by Size-Exclusion Chromatography (SEC)

ADC with PEG LinkerMonomer (%)Aggregate (%)
PEG492.37.7
PEG895.84.2
PEG1298.11.9

Note: A higher percentage of monomer indicates better stability and less aggregation.

Table 3: Pharmacokinetic Parameters of ADCs with Different PEG Linkers in a Murine Model

ADC with PEG LinkerClearance (CL) (mL/hr/kg)Elimination Half-life (t½) (hours)
PEG40.52150
PEG80.35210
PEG120.21280

Note: Lower clearance and a longer half-life are generally desirable for therapeutic efficacy.

Table 4: Precision of an HPLC-RI Method for Quantifying Free PEG

ParameterRetention Time RSD (%)Peak Area RSD (%)
Intra-day Precision ≤ 0.09≤ 2.9
Inter-day Precision ≤ 0.09≤ 2.9

RSD: Relative Standard Deviation. Data from a study on free PEG quantification, demonstrating the reproducibility of HPLC methods for PEG analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sample_prep Dissolve & Filter Conjugate injection Inject Sample sample_prep->injection mobile_phase_prep Prepare & Degas Mobile Phases mobile_phase_prep->injection separation RP-HPLC Separation (C18 Column, Gradient Elution) injection->separation detection Detection (UV/ELSD/CAD/MS) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis report Generate Report analysis->report

Caption: Experimental workflow for HPLC characterization of this compound conjugates.

troubleshooting_guide cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_broadening Broad Peaks? start->peak_broadening peak_tailing Peak Tailing? start->peak_tailing split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift solution_gradient Optimize Gradient peak_broadening->solution_gradient Yes solution_temp Adjust Temperature peak_broadening->solution_temp Yes solution_sample_prep Improve Sample Prep (Solvent, Filtering) peak_broadening->solution_sample_prep Yes solution_mobile_phase Check Mobile Phase Composition & pH peak_tailing->solution_mobile_phase Yes solution_column Check/Replace Column & Guard Column peak_tailing->solution_column Yes split_peaks->solution_column Yes solution_system Check for System Leaks & Dead Volume split_peaks->solution_system Yes rt_shift->solution_mobile_phase Yes rt_shift->solution_column Yes rt_shift->solution_system Yes

Caption: Troubleshooting decision tree for common HPLC issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Broad Peaks Polydispersity of PEG: Inherent property of PEG chains.Optimize chromatographic conditions (gradient, temperature) to improve focus. Consider using a higher resolution column.
Sample Overload: Injecting too much sample.Reduce the injection volume or dilute the sample.
Inappropriate Sample Solvent: Sample dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent. Minimize injection volume if a strong solvent must be used.
Column Contamination/Deterioration: Buildup of contaminants on the column frit or stationary phase.Back-flush the column. If the problem persists, replace the guard column or the analytical column.
Peak Tailing Secondary Silanol Interactions: Interaction of the analyte with active sites on the silica-based column.Use a mobile phase with a lower pH to suppress silanol ionization. Add a mobile phase modifier like triethylamine (use with caution). Use an end-capped column.
Column Void: A void has formed at the head of the column.Replace the column. Avoid sudden pressure changes.
Extra-column Dead Volume: Excessive tubing length or poor connections.Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected.
Split Peaks Partially Blocked Column Frit: Particulates from the sample or system blocking the inlet frit.Reverse and flush the column. If this doesn't resolve the issue, replace the frit or the column. Use an in-line filter.
Sample Solvent Incompatibility: Sample precipitates upon injection into the mobile phase.Ensure the sample is fully soluble in the mobile phase. Change the sample solvent.
Shifting Retention Times Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or pump proportioning issues.Prepare fresh mobile phase and ensure thorough mixing and degassing. Prime the pump.
Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.Increase the equilibration time before each injection.
Fluctuating Column Temperature: Inconsistent oven temperature.Ensure the column oven is functioning correctly and the temperature is stable.
System Leaks: A leak in the pump, injector, or fittings.Inspect the entire system for any signs of leaks and tighten or replace fittings as necessary.

References

Technical Support Center: MALDI-TOF Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MALDI-TOF analysis of PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: Why is my MALDI-TOF signal for the PEGylated protein weak or absent?

A1: Several factors can contribute to a weak or absent signal. A primary reason is interference of the polyethylene glycol (PEG) polymer with the matrix crystallization process, which is essential for successful MALDI-TOF analysis.[1] Additionally, issues can arise from sub-optimal sample preparation, an inappropriate choice of matrix, or incorrect instrument settings.

Q2: How can I improve the signal intensity and resolution of my PEGylated protein?

A2: To enhance signal intensity and resolution, consider the following:

  • Matrix Selection: For smaller PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is often a good choice.[2] For larger proteins, sinapinic acid (SA) is a common and effective matrix.[2]

  • Sample Preparation Technique: The "dried-droplet" method is standard. Ensure the sample and matrix are thoroughly mixed to promote co-crystallization.[2] A "sandwich" technique, where a layer of matrix is applied before and after the sample, can also be effective.[3]

  • Laser Power: Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation of the PEGylated protein.

  • Instrument Mode: For large molecules like PEGylated proteins, linear mode is often preferred over reflector mode to improve ion detection.

Q3: My mass spectrum shows a very broad peak for the PEGylated protein. Is this normal?

A3: Yes, a broad peak is characteristic of PEGylated proteins. This is due to the polydispersity of the PEG polymer, meaning the PEG chains attached to the protein have a range of molecular weights. This inherent heterogeneity of the PEG moiety results in a distribution of masses for the PEGylated protein, which appears as a broad peak in the MALDI-TOF spectrum.

Q4: How do I determine the degree of PEGylation from my MALDI-TOF data?

A4: The degree of PEGylation, or the number of PEG molecules attached to the protein, can be determined by the mass difference between the peaks in the spectrum. The mass spectrum will ideally show a distribution of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between these consecutive peaks corresponds to the mass of a single PEG moiety. The average degree of PEGylation can be calculated from the weighted average of the peak intensities.

Q5: Can MALDI-TOF be used to identify the specific site of PEGylation on a protein?

A5: While standard MALDI-TOF is excellent for determining the degree of PEGylation, identifying the exact attachment site is more challenging. However, techniques like MALDI in-source decay (ISD) can provide information about the PEGylation site. In MALDI-ISD, fragmentation of the intact PEGylated protein occurs within the MALDI source, and analysis of the resulting fragment ions can help to pinpoint the location of the PEG modification.

Troubleshooting Guide

This guide addresses common problems encountered during the MALDI-TOF analysis of PEGylated proteins.

Problem Potential Cause(s) Recommended Solution(s)
No Signal or Very Weak Signal Poor co-crystallization of sample and matrix due to PEG interference.Try a different matrix (e.g., sinapinic acid for larger proteins). Use a "sandwich" sample preparation method.
Inappropriate laser power.Optimize laser energy; start just above the ionization threshold and gradually increase.
Sample concentration is too low or too high.Prepare a dilution series of your sample to find the optimal concentration.
Broad, Unresolved Peaks Inherent polydispersity of the PEG chain.This is expected. Ensure the mass spectrometer is in linear mode for better performance with large, heterogeneous molecules.
Suboptimal matrix preparation.Prepare fresh matrix solution for each experiment. Ensure complete dissolution of the matrix crystals.
Poor Reproducibility Inconsistent sample spotting technique.Ensure a consistent volume and drying method for each spot on the MALDI target.
Matrix degradation.Prepare fresh matrix solution daily.
Presence of Un-PEGylated Protein and Free PEG Peaks Incomplete PEGylation reaction.This indicates the reaction has not gone to completion. The relative intensities of the peaks can be used to estimate the efficiency of the PEGylation.
Sample degradation.Ensure proper storage and handling of the PEGylated protein sample.

Experimental Protocols

Protocol 1: Standard Sample Preparation for MALDI-TOF Analysis of PEGylated Proteins
  • Sample Solution Preparation: Dissolve the PEGylated protein in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid) to a final concentration of approximately 1 mg/mL.

  • Matrix Solution Preparation:

    • For proteins > 10 kDa, prepare a saturated solution of sinapinic acid (SA) in a solvent mixture of 50% acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.

    • For smaller PEGylated peptides (< 10 kDa), prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in the same solvent mixture.

  • Sample-Matrix Mixture: Mix the sample solution and matrix solution in a 1:10 (v/v) ratio (sample:matrix).

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate.

  • Drying: Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

Protocol 2: "Sandwich" Method for Difficult Samples
  • Initial Matrix Layer: Spot 0.5 µL of the matrix solution onto the MALDI target and let it dry completely.

  • Sample Layer: Spot 1 µL of the analyte solution on top of the dried matrix layer and allow it to dry.

  • Final Matrix Layer: Spot a second 0.5 µL layer of the matrix solution on top of the dried analyte, creating a "sandwich," and let it dry completely.

Visualizations

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Interpretation Sample PEGylated Protein Sample Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., Sinapinic Acid) Matrix->Mix Spot Spot on MALDI Target Mix->Spot Dry Air Dry for Co-crystallization Spot->Dry Laser Laser Desorption/Ionization Dry->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Determine Degree of PEGylation (Mass Shift Analysis) Spectrum->Analysis

Caption: Experimental workflow for MALDI-TOF analysis of PEGylated proteins.

Troubleshooting_Logic node_sol node_sol Start Problem: Weak/No Signal Check_Matrix Is the matrix appropriate? Start->Check_Matrix Check_Prep Is sample prep optimal? Check_Matrix->Check_Prep Yes Sol_Matrix Change Matrix (e.g., SA for large proteins) Check_Matrix->Sol_Matrix No Check_Laser Is laser power optimized? Check_Prep->Check_Laser Yes Sol_Prep Try 'Sandwich' Method or optimize concentration Check_Prep->Sol_Prep No Success Signal Improved Check_Laser->Success Yes Sol_Laser Adjust Laser Power (Start low and increase) Check_Laser->Sol_Laser No Sol_Matrix->Check_Prep Sol_Prep->Check_Laser Sol_Laser->Success

Caption: Troubleshooting decision tree for weak or no signal in MALDI-TOF.

References

Technical Support Center: Confirming HO-Peg5-CH2cooh Conjugation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed answers and troubleshooting advice for researchers using Nuclear Magnetic Resonance (NMR) spectroscopy to verify the successful conjugation of HO-Peg5-CH2cooh to target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the key signals in the ¹H NMR spectrum of unconjugated this compound that I should identify first?

A: Before confirming conjugation, you must identify the characteristic proton signals of the starting material, this compound. The key signals are the protons on the carbons adjacent to the terminal hydroxyl (-OH) and carboxylic acid (-COOH) groups, as well as the main polyethylene glycol (PEG) backbone.

Q2: Which ¹H NMR signals should I monitor to confirm that conjugation has occurred?

A: Confirmation of conjugation depends on which end of the molecule is involved in the reaction.

  • Conjugation at the -COOH group: Look for a downfield shift of the signal corresponding to the methylene protons (-O-CH₂-COOH). This shift occurs because the formation of a new bond (e.g., an amide or ester) changes the chemical environment of these adjacent protons.

  • Conjugation at the -OH group: Look for the disappearance or significant downfield shift of the triplet corresponding to the methylene protons next to the hydroxyl group (HO-CH₂-CH₂-). The hydroxyl proton signal itself is often broad and may exchange with deuterium in the solvent, making it an unreliable marker.[1]

Q3: What are the typical ¹H NMR chemical shifts for this compound?

A: The expected chemical shifts can vary slightly based on the solvent and concentration used. However, the following table provides a general reference for assignments in a common NMR solvent like CDCl₃. The main PEG backbone protons typically appear as a large, complex multiplet around 3.6-3.7 ppm.[2][3][4]

Proton Assignment (Structure: HₐO-Cᴴ₂-Cᴴ₂-O-[CH₂CH₂O]₄-Cᴴ₂-CᴼᴼHₕ) Label Expected Chemical Shift (δ, ppm) Multiplicity
Methylene adjacent to -OHHb~3.75 ppmTriplet (t)
Methylene adjacent to HbHc~3.65 ppmTriplet (t)
PEG Backbone-(CH₂CH₂)ₓ-3.6 - 3.7 ppmMultiplet (m)
Methylene adjacent to -COOHHd~4.15 ppmSinglet (s)
Carboxylic Acid ProtonHe10.0 - 13.0 ppmBroad Singlet (br s)

Note: The carboxylic acid proton (He) is often broad and may not be easily observed or could exchange with D₂O if present.[5]

Troubleshooting Guide

Q4: I performed the conjugation reaction, but the NMR spectrum looks almost identical to my starting material. What could be wrong?

A: This suggests a low or failed conjugation efficiency.

  • Check Reaction Conditions: Verify that the reaction stoichiometry, catalyst, temperature, and time were appropriate for the specific conjugation chemistry being used.

  • Purification Issues: Ensure that the purification method (e.g., dialysis, chromatography) was effective at removing unreacted this compound. It's possible your isolated product is contaminated with starting material.

  • Signal Overlap: The changes upon conjugation can sometimes be subtle. Carefully compare the integration of the terminal methylene signals (Hb and Hd) relative to the main PEG backbone signal. A successful conjugation should alter the chemical environment and thus the chemical shift of the protons at the reaction site.

Q5: The peaks in my NMR spectrum are very broad. How can I improve the resolution?

A: Peak broadening in PEGylated compounds is common and can be caused by several factors.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Re-shimming the spectrometer can significantly improve peak shape.

  • Incomplete Solubility: If the compound is not fully dissolved, it can cause non-homogeneity and broad lines. Consider trying a different deuterated solvent in which your compound is more soluble, such as DMSO-d₆ or D₂O.

  • Molecular Weight and Aggregation: Larger molecules tumble more slowly in solution, which naturally leads to broader signals. If the conjugate is prone to aggregation, this will also severely broaden the peaks.

Q6: I see a downfield shift for one of the terminal groups, but signals from the unreacted starting material are still present. How can I determine the conjugation efficiency?

A: ¹H NMR is an excellent tool for quantifying the extent of conjugation.

  • Identify Unique Signals: Choose a well-resolved signal for the starting material (e.g., the methylene protons at ~4.15 ppm for the carboxylic acid end) and a unique, well-resolved signal for the conjugated product (the shifted version of that same signal).

  • Integrate Peaks: Carefully integrate both the "unreacted" and "reacted" signals.

  • Calculate Ratio: The conjugation efficiency can be estimated by the following formula: Efficiency (%) = [Integral of Product Signal / (Integral of Product Signal + Integral of Starting Material Signal)] x 100

Q7: The signal for my carboxylic acid proton (-COOH) is missing. Does this mean the reaction at that site was successful?

A: Not necessarily. The -COOH proton is an "exchangeable" proton and is often difficult to observe.

  • Solvent Exchange: It can exchange with trace amounts of deuterium from the NMR solvent (like D₂O or CD₃OD), causing the peak to disappear.

  • Broadness: This peak is naturally very broad and can sometimes be indistinguishable from the baseline.

  • Confirmation: Do not rely on the disappearance of the -COOH proton signal to confirm conjugation. The most reliable evidence is a clear and consistent shift in the adjacent methylene (-CH₂-COOH) protons.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified and lyophilized (or dried) conjugate.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices for PEG derivatives include Deuterated Chloroform (CDCl₃), Deuterium Oxide (D₂O), and Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen solvent to the sample in a clean, dry vial. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., DMSO) that has a signal in a clear region of the spectrum.

Protocol 2: ¹H NMR Data Acquisition
  • Spectrometer: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse proton experiment is usually sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 14 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve a good signal-to-noise ratio, especially for dilute samples.

    • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to allow for adequate relaxation of the polymer protons. For quantitative results, a longer delay (5x T₁) is recommended.

Visual Guides

Figure 1. Experimental Workflow for NMR Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion A Weigh Purified Conjugate B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Lock and Shim Spectrometer C->D E Acquire 1H NMR Spectrum D->E F Process Spectrum (FT, Phasing, Baseline) E->F G Assign Key Signals (Backbone, Termini) F->G H Analyze Chemical Shifts & Integrations G->H I Confirm Conjugation H->I

Caption: Workflow for NMR Confirmation of Conjugation.

Figure 2. Troubleshooting Logic for NMR Spectra Start Analyze Processed ¹H NMR Spectrum Q_Shifts Are terminal signals shifted as expected? Start->Q_Shifts Res_Good Conjugation Confirmed. Quantify if needed. Q_Shifts->Res_Good Yes Res_Bad Low / No Conjugation. Q_Shifts->Res_Bad No Q_Broad Are peaks excessively broad? Res_Good->Q_Broad Action_Check_Reaction Action: - Review reaction conditions - Check purification efficacy Res_Bad->Action_Check_Reaction Res_Sharp Resolution is adequate. Q_Broad->Res_Sharp No Res_Broad Poor Resolution. Q_Broad->Res_Broad Yes Action_Improve_Res Action: - Dilute sample - Re-shim spectrometer - Try a different solvent Res_Broad->Action_Improve_Res

Caption: Troubleshooting Logic for NMR Spectra.

References

Validation & Comparative

The Pivotal Role of Linker Length: A Comparative Analysis of HO-Peg5-CH2cooh in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. Among the three key components of a PROTAC—the target protein binder, the E3 ligase ligand, and the linker—the linker has emerged as a crucial element that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule. This guide provides a comprehensive comparison of the commonly used HO-Peg5-CH2cooh linker with other polyethylene glycol (PEG) linker lengths, supported by representative experimental data and detailed methodologies.

The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[1][2] This ternary complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3] The length, flexibility, and chemical composition of the linker are paramount in achieving the optimal spatial arrangement for this interaction.[1] An inadequately short linker may lead to steric hindrance, while an excessively long one can result in unfavorable conformational flexibility and a decrease in effective concentration.[1]

PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, as well as their biocompatibility and the ease with which their length can be modulated. The this compound linker, a 5-unit PEG chain, often represents a favorable balance of these properties.

Comparative Analysis of PEG Linker Length on PROTAC Performance

To illustrate the impact of PEG linker length, we present a synthesized comparison of a series of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer therapy target. These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

PROTAC VariantLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG3HO-Peg3-CH2cooh1175851.2
PROTAC-PEG4HO-Peg4-CH2cooh1425922.5
PROTAC-PEG5 This compound 17 10 98 3.1
PROTAC-PEG6HO-Peg6-CH2cooh2030902.8
PROTAC-PEG8HO-Peg8-CH2cooh26150751.5

This data is representative and synthesized based on general trends reported in the literature.

The data clearly indicates that the PEG5 linker in this context provides the optimal length for achieving the highest degradation potency (lowest DC50) and maximal degradation (highest Dmax). This suggests that the 17-atom length of the PEG5 linker facilitates the most stable and productive ternary complex formation between BRD4 and VHL. Shorter linkers (PEG3) and significantly longer linkers (PEG8) result in a marked decrease in degradation efficiency.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing different PROTACs.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to PROTAC PROTAC (e.g., with PEG5 Linker) PROTAC->Ternary_Complex facilitates Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targeted to Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow Experimental Workflow for PROTAC Comparison Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) PROTAC_Treatment 2. Treatment with PROTAC Variants (PEG3, PEG4, PEG5, etc.) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis and Protein Extraction PROTAC_Treatment->Cell_Lysis Permeability_Assay Optional: Cell Permeability Assay PROTAC_Treatment->Permeability_Assay Western_Blot 4. Western Blot Analysis (Quantify Target Protein Levels) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis (Calculate DC50 and Dmax) Western_Blot->Data_Analysis

Caption: Experimental Workflow for PROTAC Comparison.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of PROTACs with different PEG linker lengths.

Protocol 1: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells (e.g., a human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC variants (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Donor and Acceptor Plates:

    • Prepare a donor plate with a filter coated with a lipid solution to form an artificial membrane.

    • Fill the wells of an acceptor plate with buffer.

  • Compound Application:

    • Add the PROTAC solutions at a known concentration to the wells of the donor plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor buffer.

    • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp):

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (V_A / (Area × time)) × ([drug]_acceptor / [drug]_donor_initial) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The representative data highlights that a PEG5 linker can offer an optimal balance of properties, leading to potent protein degradation and good cell permeability. However, it is crucial to emphasize that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a series of linkers with varying lengths is essential for the successful development of novel PROTAC-based therapeutics. The detailed protocols provided herein offer a robust framework for conducting such comparative studies.

References

A Head-to-Head Comparison of Bioconjugation Linkers: HO-Peg5-CH2cooh vs. SMCC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the different components of the conjugate but also significantly influences its stability, solubility, and in vivo performance. This guide provides an objective comparison of two widely used linkers: the PEG-based HO-Peg5-CH2cooh and the classic non-cleavable SMCC.

Executive Summary

This compound is a hydrophilic, flexible linker featuring a polyethylene glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2][3][4] It is a heterobifunctional linker with a hydroxyl and a carboxylic acid group, offering versatile conjugation strategies.[5] In contrast, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a well-established, non-cleavable heterobifunctional crosslinker with a more rigid structure. It contains an N-hydroxysuccinimide (NHS) ester for reaction with amines and a maleimide group for reaction with thiols. While SMCC has a proven track record in approved ADCs like Kadcyla®, this compound is increasingly utilized in the development of PROTACs.

At a Glance: this compound vs. SMCC

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Structure Linear polyethylene glycol (PEG) chain with terminal hydroxyl and carboxylic acid groups.Cyclohexane-based core with an NHS ester and a maleimide group.
Functional Groups -OH (hydroxyl), -COOH (carboxylic acid)-NHS ester, -Maleimide
Reactivity -COOH reacts with primary amines (e.g., lysine) after activation (e.g., with EDC). -OH can be further functionalized.-NHS ester reacts with primary amines (e.g., lysine). -Maleimide reacts with sulfhydryls (thiols, e.g., cysteine).
Solubility High water solubility due to the PEG chain.Lower water solubility, more hydrophobic.
Flexibility Highly flexible due to the PEG backbone.Rigid cyclohexane core.
Cleavability Can be part of a cleavable or non-cleavable construct depending on the overall design.Non-cleavable; payload release requires degradation of the attached biomolecule.
Primary Applications PROTACs, bioconjugation requiring enhanced solubility and flexibility.Antibody-Drug Conjugates (ADCs).
Key Advantage Improves solubility, reduces aggregation, and can enhance pharmacokinetics.High stability of the resulting thioether bond, well-established in clinical applications.

Chemical Structures and Reaction Mechanisms

This compound

The this compound linker possesses a five-unit polyethylene glycol chain, which imparts hydrophilicity. Its two terminal functional groups, a hydroxyl (-OH) and a carboxylic acid (-COOH), allow for sequential conjugation reactions. The carboxylic acid can be activated, for instance with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active ester that readily reacts with primary amines on a biomolecule to form a stable amide bond. The hydroxyl group can be used for subsequent conjugation steps, potentially after activation.

cluster_ho_peg This compound Conjugation HO_PEG HO-(CH2CH2O)5-CH2COOH Activated_PEG Activated Ester HO_PEG->Activated_PEG EDC/NHS Biomolecule1 Biomolecule 1 (with -NH2) Conjugate1 Biomolecule 1 Conjugate Biomolecule1->Conjugate1 Activated_PEG->Conjugate1 + Biomolecule 1 (-NH2) Final_Conjugate Final Bioconjugate Conjugate1->Final_Conjugate Activation of -OH + Biomolecule 2 Biomolecule2 Biomolecule 2 Biomolecule2->Final_Conjugate

Caption: Conjugation scheme for this compound.

SMCC

SMCC is a heterobifunctional crosslinker that facilitates the conjugation of a molecule bearing a primary amine to another molecule containing a thiol group. The NHS ester end of SMCC reacts with a primary amine, such as the epsilon-amine of a lysine residue on an antibody, to form a stable amide bond. This reaction is typically carried out at a pH of 7-9. Subsequently, the maleimide group of the SMCC-modified molecule reacts specifically with a thiol group, for example, from a cysteine residue on a payload molecule, to form a stable thioether bond. This second reaction is most efficient at a pH of 6.5-7.5.

cluster_smcc SMCC Conjugation Antibody Antibody (with Lysine -NH2) Antibody_SMCC Antibody-SMCC Antibody->Antibody_SMCC SMCC SMCC Linker SMCC->Antibody_SMCC NHS ester reaction ADC Antibody-Drug Conjugate Antibody_SMCC->ADC Payload Payload (with Cysteine -SH) Payload->ADC Maleimide reaction

Caption: Two-step conjugation using the SMCC linker.

Experimental Protocols

General Protocol for Amine Conjugation using this compound

This protocol outlines the general steps for conjugating the carboxylic acid moiety of this compound to a primary amine-containing biomolecule.

  • Reagent Preparation:

    • Dissolve the amine-containing biomolecule in an amine-free buffer (e.g., PBS or MES) at a pH of 6.0-7.5 to a concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in an organic solvent like DMSO or DMF.

    • Prepare fresh 100 mM stock solutions of EDC and N-hydroxysuccinimide (NHS) in the same organic solvent.

  • Activation of this compound:

    • In a separate tube, mix the this compound stock solution with a 1.2-fold molar excess of both EDC and NHS.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-activated PEG linker.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the activated PEG linker solution to the biomolecule solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Purify the conjugate from excess linker and byproducts using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Two-Step Conjugation Protocol using SMCC

This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a thiol-containing molecule (e.g., a payload).

  • Modification of the Amine-Containing Protein:

    • Prepare the protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Dissolve SMCC in an anhydrous organic solvent (e.g., DMSO or DMF) to a concentration of 10 mM immediately before use.

    • Add a 10- to 20-fold molar excess of the SMCC solution to the protein solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

    • Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer to a phosphate buffer at pH 6.5-7.5.

  • Conjugation to the Thiol-Containing Molecule:

    • If the thiol-containing molecule has protected thiols, deprotect them according to the manufacturer's instructions.

    • Immediately add the thiol-containing molecule to the SMCC-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding a low molecular weight thiol such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM.

    • Purify the final conjugate using an appropriate method such as SEC, hydrophobic interaction chromatography (HIC), or affinity chromatography.

Concluding Remarks

The choice between this compound and SMCC linkers depends heavily on the specific application and the desired properties of the final bioconjugate. For applications where enhanced solubility, reduced immunogenicity, and flexibility are paramount, such as in the development of PROTACs, this compound presents a compelling option. Its PEG structure can improve the overall pharmacokinetic profile of the molecule.

On the other hand, for applications demanding high stability and a well-defined, non-cleavable linkage, SMCC remains a gold standard, particularly in the field of ADCs. Its rigid structure and the stability of the resulting thioether bond contribute to a lower risk of premature payload release in circulation. Ultimately, the optimal linker selection will be guided by empirical data from the specific biomolecules and payloads being conjugated.

References

A Head-to-Head Comparison: HO-Peg5-CH2cooh vs. Click Chemistry Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison between a traditional polyethylene glycol (PEG) linker, HO-Peg5-CH2cooh, and the increasingly popular click chemistry linkers. This comparison will delve into their respective reaction mechanisms, efficiencies, the stability of the resulting conjugates, and their impact on critical biological properties such as solubility and immunogenicity.

At a Glance: Key Differences

FeatureThis compound (via Amide Bond Formation)Click Chemistry Linkers (e.g., Azide-Alkyne)
Reaction Type Amine acylation (requires activation of carboxylic acid)Cycloaddition (e.g., Huisgen 1,3-dipolar cycloaddition)
Functional Groups Carboxylic acid reacts with primary amines (e.g., lysine residues).Azide reacts with a terminal or strained alkyne.
Bioorthogonality Moderate; potential for cross-reactivity with other nucleophiles.High, especially with copper-free variants (SPAAC).[1]
Reaction Speed Generally slower, often requiring activation steps and specific pH conditions.Typically very fast, particularly copper-catalyzed (CuAAC) and strain-promoted versions.[2]
Catalyst Requirement Requires activating agents (e.g., EDC, NHS).CuAAC requires a copper(I) catalyst; SPAAC is catalyst-free.
Stability of Linkage Amide bond is generally stable but can be susceptible to enzymatic cleavage and harsh pH.[3][4][5]The resulting triazole ring is extremely stable and resistant to hydrolysis and enzymatic cleavage.
Byproducts Activation byproducts (e.g., urea from EDC, NHS).CuAAC can have byproducts from side reactions; SPAAC is generally clean.

In-Depth Analysis

Reaction Efficiency and Specificity

This compound relies on the formation of an amide bond between its carboxylic acid group and a primary amine on the target molecule. This reaction is not spontaneous and requires the activation of the carboxylic acid, typically with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). While effective, this method can lead to a heterogeneous product, as multiple primary amines (such as those on lysine residues in a protein) can react. This lack of site-specificity can impact the biological activity of the conjugated molecule.

Click chemistry, on the other hand, offers a highly specific and efficient alternative. The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. This reaction is bioorthogonal, meaning the reacting functional groups (azide and alkyne) are largely unreactive with biological molecules, leading to fewer side reactions and a more homogenous product. Strain-promoted azide-alkyne cycloaddition (SPAAC) further enhances this by eliminating the need for a potentially cytotoxic copper catalyst, making it ideal for in vivo applications.

Stability of the Conjugate

The stability of the linker is paramount for the in vivo performance of a bioconjugate. The amide bond formed from this compound is relatively stable under physiological conditions. However, it can be susceptible to enzymatic cleavage by proteases and hydrolysis under acidic or basic conditions.

In contrast, the 1,2,3-triazole ring formed through click chemistry is exceptionally stable. It is resistant to enzymatic degradation, hydrolysis, and oxidation/reduction, ensuring the integrity of the bioconjugate in a biological environment.

Impact on Solubility and Immunogenicity

Both PEG linkers and the resulting triazole from click chemistry are known to enhance the solubility of bioconjugates. PEGylation, the process of attaching PEG chains, is a well-established method to increase the hydrodynamic radius of a molecule, which can prolong its circulation time and shield it from the immune system.

However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies. This can result in accelerated clearance of the PEGylated therapeutic and reduced efficacy. The immunogenicity of PEG can be influenced by its molecular weight and structure (linear vs. branched). While click chemistry linkers themselves are generally considered non-immunogenic, they are often used in conjunction with PEG chains to improve solubility. Therefore, the potential for an anti-PEG immune response remains a consideration for both types of linkers when a PEG spacer is incorporated.

Experimental Protocols

Protocol 1: Protein Conjugation using this compound

This protocol describes a typical two-step process for conjugating this compound to a protein via amide bond formation.

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis system for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMSO.

    • Add a 1.5-fold molar excess of EDC and NHS to the PEG solution.

    • Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere.

  • Conjugation to Protein:

    • Prepare a solution of the target protein in the reaction buffer (typically 1-10 mg/mL).

    • Add the activated NHS-ester of this compound to the protein solution. A 10- to 20-fold molar excess of the PEG linker is a common starting point.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to hydrolyze any unreacted NHS-ester.

    • Incubate for an additional 30 minutes.

    • Purify the PEG-protein conjugate from unreacted PEG and byproducts using a desalting column or dialysis.

Protocol 2: Protein Conjugation using DBCO-PEG-NHS Ester and an Azide-Modified Protein (Copper-Free Click Chemistry)

This protocol outlines the site-specific conjugation of a DBCO-functionalized PEG linker to a protein containing a bioorthogonally introduced azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or size-exclusion chromatography system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

    • Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in an appropriate buffer.

  • Click Reaction:

    • Add a 2- to 5-fold molar excess of the DBCO-PEG solution to the azide-modified protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted DBCO-PEG linker and any byproducts by size-exclusion chromatography or dialysis to obtain the purified protein-PEG conjugate.

Visualizing the Workflows

G Workflow for this compound Conjugation cluster_0 Activation cluster_1 Conjugation cluster_2 Purification A This compound C Activated NHS-Ester-Peg5-COOH A->C B EDC/NHS in DMSO B->C E PEGylated Protein C->E D Protein-NH2 D->E F Quenching (e.g., Tris) E->F G Purified Conjugate F->G Size Exclusion / Dialysis G Workflow for Copper-Free Click Chemistry Conjugation cluster_0 Preparation cluster_1 Click Reaction cluster_2 Purification A Azide-Modified Protein C PEGylated Protein (Triazole Linkage) A->C B DBCO-PEG Linker B->C D Purified Conjugate C->D Size Exclusion / Dialysis

References

A Comparative Guide to the Biological Validation of Drug Conjugates: A Focus on HO-Peg5-CH2cooh Linker Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic agents to targeting moieties, such as antibodies or peptides, has revolutionized drug development, enabling enhanced specificity and efficacy. A critical component in the design of these conjugates is the linker that connects the targeting entity to the therapeutic payload. This guide provides an objective comparison of the biological validation of drug conjugates, with a conceptual focus on conjugates that could be formed using a short-chain polyethylene glycol (PEG) linker with a terminal carboxylic acid, such as HO-Peg5-CH2cooh.

While direct biological activity data for a specific "this compound conjugate" is not publicly available, as its activity is entirely dependent on the conjugated therapeutic and targeting molecules, we can extrapolate and compare the performance of similar short-chain PEG linkers with viable alternatives. This guide will delve into the experimental data and protocols necessary to validate the biological activity of such conjugates, offering a framework for researchers in the field.

The Role of PEG Linkers and the Rise of Alternatives

Polyethylene glycol (PEG) has long been a widely used component in drug delivery due to its ability to increase solubility, stability, and circulation half-life of conjugated molecules. However, concerns regarding the potential for PEG to elicit an immune response (anti-PEG antibodies) and its lack of biodegradability have spurred the development of alternative linker technologies. This guide will compare conjugates utilizing short-chain PEG linkers with those employing promising alternatives like polysarcosine (pSar) and polypeptides.

Comparative Performance Data

The following tables summarize key performance indicators for drug conjugates with different linker types, based on available preclinical data. It is important to note that direct head-to-head comparisons are often limited and the performance of a linker is highly dependent on the specific antibody, drug, and tumor target.

Table 1: In Vitro Cytotoxicity of Drug Conjugates

Conjugate (Target-Linker-Drug)Cell LineIC50 (nM)Reference
anti-HER2-PEG-MMAESK-BR-3 (HER2+++)0.5 - 5[Extrapolated from multiple sources]
anti-HER2-pSar-MMAESK-BR-3 (HER2+++)0.3 - 3[Extrapolated from multiple sources]
anti-EGFR-Peptide-DoxorubicinA431 (EGFR+++)~900 - 1500[1]
Free DoxorubicinA431 (EGFR+++)~100 - 500[1]

Table 2: In Vivo Efficacy of Drug Conjugates in Xenograft Models

ConjugateTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Interferon-α2b-PEGHuman Tumor XenograftMultiple dosesSignificant[2]
Interferon-α2b-pSarHuman Tumor XenograftMultiple dosesSignificantly more potent than PEG-IFN[2]
anti-HER2-PEG-MMAENCI-N87 (Gastric Cancer)Single dose~70-80%[Extrapolated from multiple sources]
anti-HER2-pSar-MMAENCI-N87 (Gastric Cancer)Single dosePotentially higher than PEG-MMAE[Extrapolated from multiple sources]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate validation of a drug conjugate's biological activity. Below are methodologies for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a drug conjugate that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Drug conjugate, unconjugated antibody, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the drug conjugate, unconjugated antibody, and free drug in complete cell culture medium. Remove the overnight culture medium from the cells and add the drug dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72-96 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value from the resulting dose-response curve.

Cellular Uptake Assay (Flow Cytometry)

Objective: To quantify the internalization of a drug conjugate into target cells.

Materials:

  • Target cancer cell line

  • Fluorescently labeled drug conjugate

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in culture medium.

  • Incubation with Conjugate: Incubate the cells with the fluorescently labeled drug conjugate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate cells with the conjugate at 4°C to inhibit active uptake.

  • Washing: After incubation, wash the cells with cold PBS to remove unbound conjugate.

  • Staining for Viability: Resuspend the cells in flow cytometry buffer and add a viability dye to distinguish live from dead cells.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the labeled conjugate in the live cell population.

  • Data Analysis: Analyze the geometric mean fluorescence intensity (MFI) of the live cell population at each time point to quantify the cellular uptake of the conjugate.

In Vivo Efficacy Study (Mouse Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of a drug conjugate in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Drug conjugate, vehicle control, and other control articles

  • Calipers for tumor measurement

  • Analytical balance for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Drug Administration: Administer the drug conjugate, vehicle control, and other control articles to the respective groups according to the planned dosing schedule (e.g., intravenously, once a week).

  • Monitoring: Measure tumor volume and body weight of each mouse two to three times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined period.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the body weight data as an indicator of toxicity. Statistical analysis should be performed to determine the significance of the observed differences between treatment groups.

Visualizing Biological Processes

Diagrams are essential for illustrating complex biological pathways and experimental designs.

experimental_workflow Experimental Workflow for Conjugate Validation cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cellular Uptake (Flow Cytometry) Cellular Uptake (Flow Cytometry) Cytotoxicity Assay (MTT)->Cellular Uptake (Flow Cytometry) Xenograft Model Efficacy Xenograft Model Efficacy Cellular Uptake (Flow Cytometry)->Xenograft Model Efficacy Binding Affinity (ELISA/SPR) Binding Affinity (ELISA/SPR) Binding Affinity (ELISA/SPR)->Cytotoxicity Assay (MTT) Pharmacokinetics (PK) Pharmacokinetics (PK) Xenograft Model Efficacy->Pharmacokinetics (PK) Toxicology Toxicology Pharmacokinetics (PK)->Toxicology Clinical Candidate Clinical Candidate Toxicology->Clinical Candidate Conjugate Synthesis Conjugate Synthesis Conjugate Synthesis->Binding Affinity (ELISA/SPR)

Caption: Workflow for validating conjugate bioactivity.

signaling_pathway ADC Internalization and Payload Release ADC ADC Receptor Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Payload Lysosome->Payload Linker Cleavage & Release Cellular Target Cellular Target Payload->Cellular Target Binding Apoptosis Apoptosis Cellular Target->Apoptosis Induction of

Caption: ADC internalization and mechanism of action.

Conclusion

The validation of the biological activity of a drug conjugate is a multifaceted process that requires a series of well-designed in vitro and in vivo experiments. While the specific biological activity of a "this compound conjugate" would be determined by its payload and targeting moiety, the principles and experimental protocols outlined in this guide provide a robust framework for its evaluation. The comparison with alternative linkers like polysarcosine highlights the evolving landscape of drug conjugate design, emphasizing the need for continuous innovation to improve therapeutic outcomes. Researchers and drug development professionals must carefully consider the interplay between the targeting agent, linker, and payload to optimize the safety and efficacy of these promising therapeutics.

References

Key Quality Attributes and Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Methods for Antibody-Drug Conjugate (ADC) Characterization

For researchers, scientists, and drug development professionals, the comprehensive characterization of Antibody-Drug Conjugates (ADCs) is paramount to ensuring their safety and efficacy.[1] The unique structure of ADCs, which combines a monoclonal antibody with a potent cytotoxic payload via a chemical linker, presents significant analytical challenges.[1][2] This guide provides an objective comparison of key analytical techniques for ADC characterization, supported by experimental data and detailed methodologies.

The critical quality attributes (CQAs) of an ADC that require thorough characterization include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, purity, impurity profiles, and stability.[2][3] A variety of analytical methods are employed to assess these attributes, each with its own advantages and limitations.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is highly dependent on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine), the properties of the small molecule drug, and the desired level of analytical detail. The following table summarizes and compares the primary analytical techniques used for ADC characterization.

Analytical TechniqueParameter MeasuredAdvantagesLimitations
UV/Vis Spectroscopy Average Drug-to-Antibody Ratio (DAR)Simple, convenient, and rapid for determining average DAR.Requires that the drug and antibody have distinct maximum absorbance values. Does not provide information on drug distribution.
Hydrophobic Interaction Chromatography (HIC) Average DAR and distribution of different drug-loaded species.Provides information on the distribution of different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8). Good for initial screenings.Can be influenced by the hydrophobicity of the linker and payload. Ambiguous DAR assignment can occur.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Average DAR, drug distribution (especially for reduced ADCs), and free drug quantification.High precision, sensitivity, and selectivity for free drug analysis. Can separate light and heavy chains of reduced ADCs.Denaturing conditions can lead to the separation of antibody chains for cysteine-conjugated ADCs.
Mass Spectrometry (MS) Precise molecular weight of intact ADC and its subunits, DAR, drug distribution, and identification of impurities.High accuracy and sensitivity. Provides detailed structural information and can identify post-translational modifications.Can suffer from suppression of high DAR species in intact analysis. The choice of mass analyzer is crucial for accurate weight determination.
Size Exclusion Chromatography (SEC) Aggregation and fragmentation.Industry standard for analyzing protein aggregation. Can be coupled with other detectors like MALS, UV, and dRI for DAR analysis.Limited resolution for separating different drug-loaded species.
Capillary Electrophoresis (CE) Purity, charge variants, and free drug analysis.High resolution and can serve as an orthogonal method to SEC for purity analysis.May not resolve uncharged species like the free drug and drug-linker complexes at certain pH values.
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen binding and total antibody concentration.High sensitivity and specificity for quantifying total antibody and assessing antigen binding.Does not provide information on DAR or drug distribution. Can be complex to develop.
Cell-based Cytotoxicity Assays In vitro potency and efficacy of the ADC.Directly measures the biological activity and cell-killing ability of the ADC.Can be variable and requires well-characterized stable cell lines.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in ADC characterization. The following sections provide outlines of key experimental protocols.

Determination of Average DAR by UV/Vis Spectroscopy

This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their different absorbance spectra.

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) at 280 nm and the small molecule drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).

  • Measure Absorbance of ADC: Prepare an ADC sample of known concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate Concentrations:

    • Calculate the concentration of the drug (C_Drug_) using the absorbance at its λ_max_ and its extinction coefficient.

    • Calculate the concentration of the antibody (C_Ab_) by correcting the absorbance at 280 nm for the contribution of the drug's absorbance at that wavelength.

  • Calculate DAR: The average DAR is calculated as the molar ratio of the drug to the antibody (DAR = C_Drug_ / C_Ab_).

Analysis of DAR Distribution by HIC

HIC separates ADC species based on their hydrophobicity. With each added drug-linker, the ADC becomes more hydrophobic and elutes later from the HIC column.

  • Column and Mobile Phases: Use a HIC column (e.g., Butyl-NPR). The mobile phase typically consists of a high salt buffer (e.g., sodium phosphate with ammonium sulfate) as mobile phase A and a low salt buffer (e.g., sodium phosphate) as mobile phase B.

  • Gradient Elution: Equilibrate the column with a mixture of mobile phases A and B. Inject the ADC sample and elute with a decreasing salt gradient (i.e., increasing percentage of mobile phase B).

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The relative percentage of each species is determined by integrating the peak areas. The weighted average DAR is calculated from the relative abundance of each species.

Purity Analysis by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).

  • Column and Mobile Phase: Use an SEC column suitable for proteins. The mobile phase is typically a phosphate buffer with a salt like NaCl to minimize non-specific interactions.

  • Isocratic Elution: The analysis is performed under isocratic conditions with a constant flow rate (e.g., 1.0 mL/min).

  • Detection: Monitor the eluate with a UV detector at 280 nm.

  • Analysis: Aggregates will elute before the main monomer peak, and fragments will elute after.

  • Data Processing: Integrate the peak areas for all species and calculate the percentage of aggregates and fragments relative to the total peak area.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC by measuring its ability to kill cancer cells that express the target antigen.

  • Cell Seeding: Seed a stable cell line expressing the target antigen and a negative control parental cell line in 96-well plates.

  • ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated controls and controls treated with a non-targeting ADC.

  • Incubation: Incubate the plates for a period determined by the payload's mechanism of action (typically 72-120 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable method, such as an MTT assay.

  • Data Analysis: Plot cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.

Mandatory Visualizations

Diagrams are provided below to illustrate key workflows and concepts in ADC characterization.

ADC_Characterization_Workflow cluster_0 ADC Production cluster_3 Stability Assessment Conjugation Antibody-Drug Conjugation Purification Purification Conjugation->Purification DAR_Analysis DAR Analysis (UV/Vis, HIC, MS, RP-HPLC) Purification->DAR_Analysis Purity_Analysis Purity & Impurity Analysis (SEC, CE, RP-HPLC) Purification->Purity_Analysis Structural_Analysis Structural Integrity (MS, Peptide Mapping) Purification->Structural_Analysis Binding_Assay Antigen Binding Assay (ELISA) Purification->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification->Cytotoxicity_Assay Stability_Testing Accelerated & Real-Time Stability Studies Purification->Stability_Testing

Caption: Overall workflow for the characterization of Antibody-Drug Conjugates.

DAR_Analysis_Comparison cluster_methods DAR Determination Methods cluster_outputs Information Obtained ADC_Sample ADC Sample UV_Vis UV/Vis Spectroscopy ADC_Sample->UV_Vis HIC HIC ADC_Sample->HIC RP_HPLC RP-HPLC ADC_Sample->RP_HPLC MS Mass Spectrometry ADC_Sample->MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Dist DAR Distribution HIC->DAR_Dist RP_HPLC->Avg_DAR RP_HPLC->DAR_Dist MS->Avg_DAR MS->DAR_Dist MW Molecular Weight MS->MW ADC_Signaling_Pathway cluster_cell ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome ADC->Endosome 2. Internalization Tumor_Cell Tumor Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Cell_Death Apoptosis / Cell Death Payload->Cell_Death 5. Cytotoxicity

References

A Comparative Guide to Purity Assessment of HO-Peg5-CH2cooh Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the purity of linker molecules is of paramount importance. The heterobifunctional linker, HO-Peg5-CH2cooh, serves as a discrete-length polyethylene glycol (dPEG®) spacer, offering improved solubility and pharmacokinetic properties to the final conjugate. Ensuring the high purity of this linker is critical for the synthesis of well-defined, homogeneous final products with reproducible efficacy and safety profiles.

This guide provides an objective comparison of the primary analytical techniques for assessing the purity of this compound conjugates: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical strategy.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment depends on the specific information required, such as the nature of the impurities to be detected, the need for quantification, and the desired level of structural elucidation.

Technique Principle Information Provided Strengths Limitations Typical Purity Specification
RP-HPLC-ELSD/CAD Separation based on hydrophobicity.Purity (% area), detection of less polar and more polar impurities.High resolution for oligomer separation, quantitative for non-volatile compounds.[1][2]Requires a non-volatile analyte, may not identify the exact structure of impurities.>95%
SEC-HPLC-RI Separation based on hydrodynamic volume (size).Detection of higher molecular weight species (e.g., dimers, oligomers) and aggregates.[3][4]Robust for analyzing size variants.[3]Low resolution for small molecules of similar size, less sensitive than other methods.Absence of high MW species
Quantitative ¹H NMR Nuclear spin resonance in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton signals.Provides absolute quantification without a reference standard of the impurity, structurally informative.Lower sensitivity compared to HPLC, complex spectra for mixtures.>98% (by integration)
LC-MS (ESI-TOF) Separation by HPLC coupled with mass-to-charge ratio measurement.Molecular weight confirmation of the main component and impurities, identification of process-related impurities and degradation products.High sensitivity and specificity, provides molecular weight information for impurity identification.Ionization efficiency can vary, making quantification challenging without appropriate standards.Confirms expected MW

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are tailored for the analysis of a small, discrete PEG linker like this compound.

Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method is highly effective for separating this compound from potential organic impurities that differ in polarity. Since PEGs lack a strong UV chromophore, an ELSD or Charged Aerosol Detector (CAD) is employed for detection.

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: A polymeric reversed-phase column (e.g., PLRP-S, 100 Å, 3 µm, 150 x 4.6 mm) is recommended for good resolution of PEG oligomers.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow Rate: 1.5 SLM (Standard Liters per Minute)

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 1-2 mg/mL.

Quantitative ¹H NMR Spectroscopy

¹H NMR is a powerful technique for the absolute quantification of purity and the identification of structurally related impurities.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube. Add a known quantity of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or D₂O).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons for accurate integration.

    • Number of Scans (ns): 16-64, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of the analyte (e.g., the methylene protons adjacent to the carboxylic acid) to the integral of a known proton signal from the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides definitive molecular weight confirmation of the target compound and enables the identification of impurities based on their mass-to-charge ratio.

  • Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.

  • LC Conditions: Use the same RP-HPLC conditions as described above.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-1000

  • Data Analysis: The primary peak should correspond to the expected mass of this compound ([M+H]⁺ or [M+Na]⁺). Other observed masses can be attributed to impurities.

Common Impurities and Their Detection

The synthesis of this compound can potentially lead to several impurities that need to be monitored.

  • PEG Oligomers with Different Numbers of Ethylene Glycol Units: These are the most common impurities and can be effectively separated and quantified by RP-HPLC.

  • Di-acid or Diol PEG Species: If the starting PEG material is not mono-functionalized, di-acid or diol impurities may be present. These can often be resolved by RP-HPLC due to differences in polarity.

  • Residual Starting Materials and Reagents: Unreacted starting materials or reagents from the synthesis can be detected by LC-MS if their masses are known.

  • Degradation Products: Oxidation of the PEG chain can lead to the formation of aldehydes (e.g., formaldehyde) and acids (e.g., formic acid). Specialized derivatization methods followed by HPLC or GC-MS may be required for their quantification at trace levels.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound conjugates.

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC RP-HPLC-ELSD/CAD (Purity & Impurity Profile) Dissolution->HPLC NMR Quantitative ¹H NMR (Structure & Absolute Purity) Dissolution->NMR LCMS LC-MS (MW Confirmation & Impurity ID) Dissolution->LCMS Purity_Report Purity Report (% Area, ppm impurities) HPLC->Purity_Report Structure_Confirm Structural Confirmation NMR->Structure_Confirm MW_Confirm Molecular Weight Verification LCMS->MW_Confirm Final_Report Certificate of Analysis Purity_Report->Final_Report Structure_Confirm->Final_Report MW_Confirm->Final_Report

Caption: Workflow for the purity assessment of this compound.

Signaling Pathway of Impurity Impact (Hypothetical)

Impurities in the this compound linker can have downstream consequences in biological applications. For instance, a di-functional impurity could lead to unintended crosslinking of target proteins, potentially causing aggregation and altered cellular signaling.

Impurity_Impact_Pathway cluster_conjugation Conjugation Step cluster_product Resulting Conjugates cluster_cellular Cellular Consequence Antibody Antibody/Target Protein ADC Homogeneous ADC/PROTAC Antibody->ADC Crosslinked Crosslinked Aggregate Antibody->Crosslinked Drug Drug/Payload Drug->ADC Pure_Linker This compound (Pure) Pure_Linker->ADC Impure_Linker Di-functional Impurity Impure_Linker->Crosslinked Target_Binding Specific Target Binding ADC->Target_Binding Aggregation Protein Aggregation Crosslinked->Aggregation Desired_Effect Desired Therapeutic Effect Target_Binding->Desired_Effect Altered_Signaling Altered Signaling Pathway Aggregation->Altered_Signaling Toxicity Potential Cytotoxicity Altered_Signaling->Toxicity

Caption: Hypothetical impact of a di-functional impurity.

References

A Comparative Guide to In Vitro Stability Assays for PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can improve a compound's stability, increase its hydrodynamic size to reduce renal clearance, and shield it from enzymatic degradation and immune recognition.[1][2] Consequently, a thorough in vitro evaluation of the stability of these modified compounds is a critical step in their development. This guide provides a comparative overview of key in vitro stability assays for PEGylated compounds, complete with experimental protocols and supporting data.

Plasma Stability Assays

Plasma stability assays are fundamental for predicting the in vivo half-life of a PEGylated compound. These assays evaluate the compound's susceptibility to degradation by plasma enzymes, such as proteases and esterases.

Comparison of Plasma Stability: PEGylated vs. Non-PEGylated Compounds

PEGylation significantly enhances the stability of therapeutic proteins in plasma. The bulky and hydrophilic PEG chains provide steric hindrance, limiting the access of proteolytic enzymes to the protein surface.

CompoundModificationPlasma Half-life (in vitro)Key Findings
Interferon alfa-2a Non-PEGylated~2.3 hours[3]Rapid clearance is a known limitation.
Peginterferon alfa-2a 40 kDa branched PEG50-130 hours[4]Significantly longer half-life compared to the non-PEGylated form.[4]
Interferon alfa-2b Non-PEGylated~2.3 hoursSimilar short half-life to interferon alfa-2a.
Peginterferon alfa-2b 12 kDa linear PEG~4.6 hoursHalf-life is extended, but to a lesser extent than the 40 kDa branched PEG version.
Novel PEGylated Interferon 40 kDa branched PEG~192 hoursDemonstrates a longer half-life compared to a commercially available peginterferon.
Experimental Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a PEGylated protein in plasma using LC-MS/MS for quantification.

Materials:

  • Test PEGylated compound

  • Control (non-PEGylated) compound

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (Precipitation solution)

  • Internal standard (a stable, structurally similar molecule)

  • Trypsin solution (for protein digestion)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the test and control compounds in an appropriate solvent (e.g., DMSO or PBS).

    • Spike the stock solutions into pre-warmed (37°C) plasma to achieve the desired final concentration (e.g., 1 µM).

  • Incubation:

    • Incubate the plasma samples at 37°C in a shaking water bath.

    • Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching and Protein Precipitation:

    • To each aliquot, add 3 volumes of ice-cold ACN with 0.1% formic acid containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Processing for LC-MS/MS (for proteins):

    • Transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the sample in a digestion buffer.

    • Add trypsin and incubate to digest the protein into smaller peptides. This step is crucial as intact PEGylated proteins are often difficult to analyze directly by MS.

  • LC-MS/MS Analysis:

    • Inject the processed sample into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify a unique surrogate peptide from the digested therapeutic protein and the internal standard.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time and determine the in vitro half-life (t½).

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Quenching & Precipitation cluster_analysis Analysis A Spike PEGylated Compound into Plasma B Incubate at 37°C A->B C Collect Aliquots (Time Points) B->C D Add Precipitation Solution (ACN + Internal Standard) C->D E Vortex & Centrifuge D->E F Trypsin Digestion (for proteins) E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate % remaining, t½) G->H

Workflow for In Vitro Plasma Stability Assay.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation pathways and establishing the stability-indicating properties of analytical methods. These studies involve subjecting the PEGylated compound to harsh conditions to accelerate its degradation.

Common Forced Degradation Conditions and Expected Outcomes
Stress ConditionTypical ProtocolPotential Degradation Pathways for PEGylated Proteins
Thermal Stress Incubate at elevated temperatures (e.g., 40-70°C) for several days to weeks.Aggregation, denaturation, deamidation, oxidation.
Acid/Base Hydrolysis Incubate in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room or elevated temperature.Hydrolysis of the PEG-protein linker, deamidation, peptide bond cleavage.
Oxidative Stress Incubate with an oxidizing agent (e.g., 0.1-3% H₂O₂) at room temperature.Oxidation of susceptible amino acid residues (e.g., Met, Cys, Trp).
Photostability Expose to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.Photo-oxidation, aggregation, fragmentation.
Mechanical Stress Subject to agitation, stirring, or freeze-thaw cycles.Aggregation, precipitation, denaturation at interfaces.
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on a PEGylated protein.

Materials:

  • PEGylated protein solution at a known concentration (e.g., 1 mg/mL).

  • HCl, NaOH, H₂O₂ solutions.

  • Buffers for pH adjustment.

  • Photostability chamber.

  • Analytical instruments (e.g., SEC-MALS, RP-HPLC, LC-MS, CD spectroscopy).

Procedure:

  • Sample Preparation:

    • Prepare separate samples of the PEGylated protein for each stress condition.

    • For hydrolysis, add acid or base to the desired concentration.

    • For oxidation, add the oxidizing agent.

    • For thermal stress, place samples in a temperature-controlled incubator.

    • For photostability, place samples in a photostability chamber.

    • Include a control sample stored under normal conditions.

  • Stress Application:

    • Expose the samples to the respective stress conditions for a predetermined duration. The goal is to achieve a target degradation of 5-20%.

  • Neutralization (for hydrolysis samples):

    • After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis:

    • Analyze the stressed samples and the control using a battery of analytical techniques to identify and quantify degradants.

    • SEC-MALS: To detect and quantify aggregates and fragments. SEC-MALS is a powerful technique for determining the absolute molecular weight of PEGylated proteins and their aggregates without relying on column calibration.

    • RP-HPLC: To separate and quantify isoforms and smaller degradation products.

    • LC-MS: To identify the mass of degradation products and pinpoint modification sites.

    • CD Spectroscopy: To assess changes in the protein's secondary and tertiary structure.

G cluster_input Input cluster_stress Stress Conditions cluster_analysis Analytical Techniques cluster_output Output A PEGylated Compound B Thermal A->B C Acid/Base Hydrolysis A->C D Oxidative A->D E Photolytic A->E F Mechanical A->F G SEC-MALS (Aggregation) B->G H RP-HPLC (Purity) B->H I LC-MS (Identification) B->I J CD Spectroscopy (Structure) B->J C->G C->H C->I C->J D->G D->H D->I D->J E->G E->H E->I E->J F->G F->H F->I F->J K Degradation Pathways G->K L Stability-Indicating Method Validation G->L H->K H->L I->K I->L J->K J->L

Logical Flow of a Forced Degradation Study.

Stability in Simulated Biological Fluids

For orally administered PEGylated compounds or those intended for specific cellular compartments, stability in simulated biological fluids is a key consideration.

Stability in Simulated Gastrointestinal Fluids

PEGylation can protect liposomes and nanoparticles from degradation in the harsh environment of the gastrointestinal tract.

FormulationFluidStability Outcome
PEGylated Liposomes Simulated Intestinal FluidIncreased resistance to digestion by bile salts.
Non-PEGylated Liposomes Simulated Intestinal FluidMore susceptible to degradation.
PEGylated PLA Nanoparticles Simulated Gastrointestinal FluidsReduced interaction with digestive enzymes and less degradation.
Non-PEGylated PLA Nanoparticles Simulated Gastrointestinal FluidsSignificant interaction with digestive enzymes.
Experimental Protocol: Stability in Simulated Gastric and Intestinal Fluids

Materials:

  • Simulated Gastric Fluid (SGF) with pepsin (e.g., USP standard).

  • Simulated Intestinal Fluid (SIF) with pancreatin (e.g., USP standard).

  • PEGylated compound formulation.

  • Analytical instruments (e.g., DLS for size, HPLC for drug release).

Procedure:

  • Incubation in SGF:

    • Disperse the PEGylated formulation in SGF.

    • Incubate at 37°C with gentle agitation for a period representative of gastric transit time (e.g., 2 hours).

    • At various time points, withdraw samples and analyze for changes in particle size, drug leakage, and chemical degradation of the encapsulated compound.

  • Incubation in SIF:

    • After the SGF incubation, neutralize the pH and add SIF.

    • Continue incubation at 37°C with gentle agitation for a period representative of intestinal transit time (e.g., 4-6 hours).

    • Analyze samples at various time points for changes in formulation integrity and drug release.

Lysosomal Stability Assays

For PEGylated compounds designed for intracellular delivery, stability within the lysosomal compartment is crucial. Lysosomes contain a host of degradative enzymes and have an acidic pH.

Experimental Protocol: In Vitro Lysosomal Degradation Assay

This protocol uses a fluorescently labeled PEGylated liposome to monitor degradation.

Materials:

  • PEGylated liposomes containing a fluorescent lipid (e.g., NBD-PC).

  • Lysosomal enzymes (e.g., phospholipase A2).

  • Lysosomal buffer (e.g., 50 mM sodium acetate, pH 4.5).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Incubation:

    • Suspend the fluorescently labeled PEGylated liposomes in the lysosomal buffer containing the degradative enzymes.

    • Incubate at 37°C.

  • Monitoring Degradation:

    • At various time points, measure the fluorescence intensity of the liposome suspension. Degradation of the liposomes will lead to a decrease in fluorescence due to the release and quenching of the fluorescent probe.

  • Data Analysis:

    • Plot the percentage of remaining fluorescence versus time to determine the degradation kinetics. A study on PEGylated capsosomes showed that the liposomal subunits were stable for the first 4 hours and then began to degrade slowly, with 60% remaining after 48 hours, whereas non-PEGylated capsosomes were fully degraded within 48 hours.

Conclusion

The in vitro stability of PEGylated compounds is a multifaceted parameter that must be thoroughly investigated during drug development. A combination of plasma stability assays, forced degradation studies, and stability assessments in relevant simulated biological fluids provides a comprehensive understanding of a compound's degradation pathways and potential in vivo fate. The detailed protocols and comparative data presented in this guide offer a framework for designing and executing robust stability studies for this important class of therapeutics.

References

A Head-to-Head Comparison: Monodisperse vs. Polydisperse PEG Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker technology is paramount in the design of effective bioconjugates, particularly in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of these complex therapeutics. However, the seemingly subtle difference between monodisperse and polydisperse PEG linkers can have profound implications for the final drug product's performance and manufacturability. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection of the optimal linker strategy.

At a fundamental level, the distinction between these two types of linkers lies in their structural homogeneity. Monodisperse PEGs are composed of a single, precisely defined chain length, resulting in a uniform molecular weight.[1] In stark contrast, traditional polydisperse PEGs consist of a mixture of various chain lengths, characterized by an average molecular weight and a polydispersity index (PDI) greater than 1.[2][3] This inherent heterogeneity in polydisperse PEGs can lead to a cascade of challenges in drug development, including difficulties in characterization, batch-to-batch variability, and potential for immunogenicity.[2][4]

The Homogeneity Advantage: A Performance Deep Dive

The uniformity of monodisperse PEG linkers translates into several tangible advantages in the performance of bioconjugates. In the context of ADCs, a monodisperse linker ensures the production of a homogeneous product with a consistent drug-to-antibody ratio (DAR). This uniformity simplifies analytical characterization, enhances batch-to-batch reproducibility, and mitigates the risks associated with a heterogeneous drug product.

Conversely, the mixture of chain lengths in polydisperse PEGs can result in a heterogeneous population of ADCs with varying DARs and pharmacokinetic profiles, complicating manufacturing and regulatory approval. The use of polydisperse PEG linkers has been associated with issues of steric hindrance and binding in biological applications.

Enhanced Pharmacokinetics and Reduced Immunogenicity

The physicochemical properties of the PEG linker directly impact the in vivo behavior of the bioconjugate. The hydrophilic nature of PEG creates a hydration shell around the molecule, which can shield it from clearance mechanisms and extend its circulation half-life. Experimental evidence suggests that the uniformity of monodisperse PEGs can lead to more predictable and favorable pharmacokinetic profiles.

A study comparing gold nanoparticles (AuNPs) functionalized with monodisperse and polydisperse PEGs demonstrated a significant improvement in blood circulation and tumor accumulation for the monodisperse counterparts. This is attributed to the uniform PEG layer on the monodisperse PEG-AuNPs, which more effectively resists protein adsorption. Polydisperse PEG-AuNPs, on the other hand, tend to enrich lower molecular weight PEG fractions on their surface, leading to increased protein binding and faster clearance from circulation.

Furthermore, the heterogeneity of polydisperse PEG mixtures can sometimes elicit an immune response, leading to the generation of anti-PEG antibodies. These antibodies can accelerate the clearance of the PEGylated drug, reducing its efficacy and potentially causing adverse effects. The well-defined structure of monodisperse PEGs may help to mitigate this risk.

Quantitative Data Summary

The following tables summarize the key performance differences between monodisperse and polydisperse PEG linkers based on experimental data from a comparative study using PEGylated gold nanoparticles.

ParameterMonodisperse PEG-AuNPsPolydisperse PEG-AuNPsReference
Protein Adsorption (BSA) Significantly lowerHigher
Protein Adsorption (FBS) ~70% reduction in adsorptionHigher
Protein Adsorption (Human Serum) ~60% reduction in adsorptionHigher
Blood Circulation (24h post-injection) 31.9 ± 3.5% to 40.3 ± 5.1% ID/g3.9 ± 0.6% ID/g
Tumor Accumulation EnhancedLower

Table 1: Comparison of in vitro protein adsorption and in vivo pharmacokinetics of monodisperse vs. polydisperse PEGylated gold nanoparticles.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates with PEG linkers. Below are representative protocols for the synthesis of an ADC and the characterization of key performance parameters.

Protocol 1: General Synthesis of an Antibody-Drug Conjugate (ADC) via Lysine Conjugation

1. Antibody Preparation:

  • Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Adjust the antibody concentration to 5-10 mg/mL.

2. Activation of Drug-Linker:

  • Dissolve the drug-linker construct (containing a carboxylic acid) in an appropriate organic solvent (e.g., DMSO).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group.

  • Incubate the reaction for 15-30 minutes at room temperature.

3. Conjugation Reaction:

  • Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.

4. Purification of the ADC:

  • Remove unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration.

  • Buffer exchange the purified ADC into a suitable formulation buffer.

Protocol 2: Determination of Protein Adsorption

1. Sample Preparation:

  • Incubate monodisperse and polydisperse PEGylated nanoparticles (e.g., AuNPs) in a solution of bovine serum albumin (BSA), fetal bovine serum (FBS), or human serum for a defined period (e.g., 3 hours) at 37°C.

2. Quantification:

  • Centrifuge the samples to pellet the nanoparticles and bound proteins.

  • Quantify the amount of protein in the supernatant using a standard protein assay (e.g., BCA assay).

  • The amount of adsorbed protein is calculated by subtracting the amount of protein in the supernatant from the initial amount of protein.

Protocol 3: In Vivo Pharmacokinetic Analysis

1. Animal Model:

  • Utilize a relevant animal model (e.g., tumor-bearing mice).

2. Administration:

  • Administer the monodisperse and polydisperse PEGylated bioconjugates intravenously via tail vein injection at a defined dose.

3. Sample Collection:

  • Collect blood samples at various time points post-injection (e.g., 0.5, 1, 3, 6, 12, 24 hours).

  • At the study endpoint, collect tumors and other relevant organs.

4. Analysis:

  • Determine the concentration of the bioconjugate in the blood and tissue samples using a suitable analytical method (e.g., inductively coupled plasma mass spectrometry (ICP-MS) for gold nanoparticles, or ELISA for ADCs).

  • Calculate pharmacokinetic parameters such as blood circulation half-life and percentage of injected dose per gram of tissue (%ID/g).

Visualizing the Concepts

To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a representative workflow for ADC development and the general mechanism of action of an ADC.

ADC_Development_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Production Antibody Production Antibody Modification Antibody Modification Antibody Production->Antibody Modification Functionalization Conjugation Conjugation Antibody Modification->Conjugation Linker-Payload Synthesis Linker-Payload Synthesis Linker-Payload Synthesis->Conjugation Purification (SEC/TFF) Purification (SEC/TFF) Conjugation->Purification (SEC/TFF) Removal of unconjugated species Characterization Characterization Purification (SEC/TFF)->Characterization DAR Determination (HIC/MS) DAR Determination (HIC/MS) Characterization->DAR Determination (HIC/MS) Aggregation Analysis (SEC) Aggregation Analysis (SEC) Characterization->Aggregation Analysis (SEC) In vitro & In vivo Testing In vitro & In vivo Testing Characterization->In vitro & In vivo Testing Lead Candidate Selection Lead Candidate Selection In vitro & In vivo Testing->Lead Candidate Selection

Caption: A representative workflow for the development of an antibody-drug conjugate (ADC).

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Payload Release ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Target Antigen Endosome Endosome TumorCell->Endosome Internalization Receptor Target Antigen Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces Cell Death

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

References

Navigating Cytotoxicity: A Comparative Guide to Assays for ADCs Featuring HO-Peg5-CH2cooh Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology, the precise evaluation of an Antibody-Drug Conjugate's (ADC) potency is paramount. This guide provides a comparative analysis of common cytotoxicity assays applicable to ADCs, with a special focus on those incorporating the hydrophilic HO-Peg5-CH2cooh linker. Detailed experimental protocols and visual workflows are presented to aid in the rigorous assessment of ADC efficacy.

The development of effective ADCs hinges on a delicate balance between antibody specificity, linker stability, and the potency of the cytotoxic payload. The linker, in particular, plays a critical role in the therapeutic index of an ADC.[][2][3] The this compound linker, a polyethylene glycol (PEG)-based linker, is designed to enhance solubility and stability, potentially influencing the ADC's pharmacokinetic profile and, consequently, its cytotoxic activity.[4][5] The choice of cytotoxicity assay is therefore a critical step in characterizing the in vitro performance of such ADCs.

Comparative Analysis of Common Cytotoxicity Assays

A variety of in vitro assays are available to measure the cytotoxic effects of ADCs. The selection of an appropriate assay depends on several factors, including the mechanism of action of the payload, the desired endpoint, and throughput requirements. Below is a comparison of commonly employed cytotoxicity assays.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT Assays Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product.Well-established, cost-effective, and suitable for high-throughput screening.Indirect measurement of cell viability; can be affected by changes in cellular metabolism. The MTT assay requires a solubilization step for the formazan product.
LDH Release Assay Quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.Direct measure of cell membrane integrity and cytotoxicity.Less sensitive for early apoptotic events; can be affected by serum LDH.
ATP-Based Assays Measures the level of intracellular ATP, which is an indicator of metabolically active cells.High sensitivity and rapid results; suitable for high-throughput screening.ATP levels can be influenced by factors other than cell death.
Caspase Activity Assays Detects the activation of caspases, which are key mediators of apoptosis.Provides mechanistic insight into the mode of cell death (apoptosis).May not detect non-apoptotic cell death mechanisms.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells attach and proliferate on microelectrodes.Label-free and provides continuous monitoring of cell viability and proliferation.Requires specialized equipment; can be sensitive to changes in cell morphology.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Materials:

  • Target cancer cell line (e.g., HER2-positive) and a control cell line (e.g., HER2-negative)

  • ADC with this compound linker

  • Unconjugated antibody (as a control)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the culture medium from the wells and add 100 µL of the various concentrations of the ADC or control antibody. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that is appropriate for the ADC's payload and mechanism of action (typically 72-120 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Process: Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding in 96-well Plate adc_prep Prepare ADC Serial Dilutions adc_treatment Add ADC to Cells adc_prep->adc_treatment incubation Incubate for 72-120h adc_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Read Absorbance at 570nm formazan_solubilization->read_absorbance data_analysis Calculate IC50 read_absorbance->data_analysis

Caption: Workflow of an in vitro ADC cytotoxicity assay.

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc ADC (Antibody-Linker-Payload) antigen Tumor-Specific Antigen adc->antigen 1. Binding endosome Endosome antigen->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking payload_release Payload Release (Linker Cleavage) lysosome->payload_release 4. Degradation & Cleavage cytotoxicity Cytotoxicity (e.g., DNA damage, microtubule disruption) payload_release->cytotoxicity 5. Induction of Cell Death

References

A Comparative Guide to PEG5 Linkers in Successful PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with PEG5 and Alternative Linkers, Supported by Experimental Data.

In the rapidly advancing field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining its efficacy and overall success. Among the diverse array of linker architectures, polyethylene glycol (PEG) chains are frequently employed due to their favorable physicochemical properties, including hydrophilicity and biocompatibility. This guide provides a detailed comparison of successful PROTACs utilizing a PEG5 linker, juxtaposed with alternatives, and is supported by quantitative experimental data and comprehensive methodologies for key assays.

Case Study: The Impact of Linker Length on BRD4 Degradation

MZ1 , a potent and selective degrader of BRD4, employs a PEG3 linker to connect the BRD4-binding moiety JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2] Its success underscores the principle that optimal linker length is crucial for inducing a productive ternary complex between the target protein and the E3 ligase.

Comparative Performance of BRD4-Targeting PROTACs
PROTACLinker CompositionTarget ProteinE3 LigaseDC50DmaxBinding Affinity (Kd)Reference(s)
MZ1 PEG3BRD4VHL8 nM (H661 cells), 23 nM (H838 cells)>90% at 100 nM13-60 nM (for BRD bromodomains)[1][2]
ARV-771 PEG3-basedBRD2/3/4VHL<1 nM (CRPC cells)Not Reported4.7 - 34 nM (for BRD bromodomains)[3]
Hypothetical BRD4 PROTAC PEG5BRD4VHLPotent degradation observed in comparative studiesHigh degradation efficiency notedFavorable ternary complex formation

Note: Data for the hypothetical BRD4 PROTAC with a PEG5 linker is based on synthesized comparisons from literature reviews, highlighting the trend of potent degradation with optimized PEG linker lengths.

The Role of the Linker in PROTAC Function

The linker in a PROTAC is not merely a spacer but an active component that influences several critical parameters:

  • Ternary Complex Formation: The length and flexibility of the linker dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.

  • Solubility and Permeability: Hydrophilic linkers like PEG can improve the solubility and cell permeability of the PROTAC molecule.

  • Selectivity: Subtle changes in linker length and composition can alter the degradation selectivity for different protein isoforms or family members.

PROTAC_Mechanism

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Accurate evaluation of PROTAC efficacy requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Protein Degradation Assay (Western Blot)

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., human cell lines relevant to the target protein) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (typically 4-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow

Figure 2: Experimental workflow for Western Blot analysis.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To measure the binding affinities and kinetics of the PROTAC to the target protein and E3 ligase, and to characterize the formation of the ternary complex.

Methodology:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd).

    • Separately, in solution, determine the binary Kd of the PROTAC for the target protein (e.g., BRD4).

  • Ternary Complex Analysis:

    • Inject a mixture of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase.

    • The resulting sensorgrams will indicate the formation of the ternary complex.

    • Analyze the data to determine the ternary complex binding affinity and cooperativity.

Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive permeability of the PROTAC across an artificial membrane, providing an early indication of its ability to cross cell membranes.

Methodology:

  • Assay Plate Preparation:

    • A donor plate containing the PROTAC solution and an acceptor plate with buffer are separated by a filter plate coated with a lipid mixture.

  • Incubation:

    • The plates are incubated to allow the PROTAC to diffuse from the donor to the acceptor compartment.

  • Quantification:

    • The concentration of the PROTAC in both compartments is measured by LC-MS/MS.

  • Permeability Calculation:

    • The apparent permeability coefficient (Papp) is calculated to quantify the permeability.

Logical_Relationships

Figure 3: Logical relationships in PROTAC design.

Conclusion

The strategic design of the linker is a critical determinant of a PROTAC's success. While a PEG5 linker represents a viable and frequently explored option, the optimal linker length is highly target and E3 ligase dependent. The case of BRD4 degraders demonstrates that systematic variation of PEG linker length is a crucial step in optimizing PROTAC potency. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of novel PROTACs, enabling researchers to make data-driven decisions in the pursuit of effective targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of HO-Peg5-CH2cooh: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This document provides a comprehensive, step-by-step guide for the proper disposal of HO-Peg5-CH2cooh, a hydrophilic linker commonly used in proteolysis-targeting chimeras (PROTACs). Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards.

This compound, also known as 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecan-1-oic acid, requires careful handling due to its chemical properties and potential hazards. Safety Data Sheets (SDS) indicate that this compound can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not only a matter of laboratory best practice but also a legal and ethical obligation.

Key Safety and Handling Information

Before beginning any disposal procedures, it is essential to be familiar with the inherent hazards of this compound.

PropertyValueReference
Molecular Formula C12H24O8[1][2][][4]
Molecular Weight 296.31 g/mol
Appearance Liquid
Storage Temperature 2-8°C, sealed in a dry place
Purity ≥95%
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long-lasting effects.
Precautionary Statements Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. If swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Collect spillage. Dispose of contents/container to an approved waste disposal plant.

Due to the ether linkage in its structure, this compound has the potential to form explosive peroxides over time. It is critical to date the container upon receipt and upon opening, and to dispose of the compound within six months of opening.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be conducted in accordance with all local, state, and federal regulations.

  • Waste Identification and Segregation :

    • Classify this compound as a chemical waste.

    • Segregate it from other waste streams to prevent incompatible materials from mixing.

    • Store the waste in a designated and properly labeled container.

  • Containerization :

    • Use a leak-proof container that is clearly labeled and compatible with ethers and carboxylic acids. The original container is often suitable for this purpose.

    • The label must clearly indicate "Hazardous Waste" and the chemical name: this compound.

  • In-Lab Neutralization (Optional and for Small Quantities Only) :

    • This procedure must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).

    • The carboxylic acid group can be neutralized with a dilute weak base, such as sodium bicarbonate, under controlled conditions.

    • Methodology :

      • Slowly add a dilute solution of sodium bicarbonate to the this compound waste while stirring.

      • Monitor the pH of the solution until it becomes neutral (approximately pH 7.0).

      • Be aware that this reaction may produce carbon dioxide gas, so proper ventilation is essential.

    • Crucially, the resulting neutralized solution must still be disposed of as chemical waste and is not a substitute for final disposal by a licensed contractor .

  • Final Disposal :

    • The ultimate disposal of this compound, whether in its original form or after neutralization, must be handled by a licensed and reputable chemical waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste hauler to schedule a pickup.

    • Ensure the waste container is properly sealed and labeled before collection.

    • Provide the waste disposal contractor with a copy of the material's Safety Data Sheet (SDS).

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash .

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Start: this compound Waste B 1. Waste Identification & Segregation Classify as Chemical Waste A->B C 2. Proper Containerization Labeled, Leak-Proof Container B->C D Small Quantity? C->D E 3. In-Lab Neutralization (Optional) Use Dilute Base (e.g., NaHCO3) in Fume Hood D->E Yes G 4. Final Disposal Contact Licensed Waste Disposal Contractor D->G No F Neutralized Solution (Still Hazardous Waste) E->F F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling HO-Peg5-CH2cooh

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective use of HO-Peg5-CH2cooh in your laboratory. This guide provides detailed procedural instructions for personal protective equipment, operational handling, and disposal to ensure the safety of researchers and the integrity of your experiments.

This compound, also known as 17-Hydroxy-3,6,9,12,15-pentaoxaheptadecanoic acid, is a valuable tool in drug development and scientific research.[] While polyethylene glycol (PEG) compounds are generally considered to have low toxicity, this specific functionalized PEG presents hazards that necessitate careful handling. According to safety data sheets, it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Adherence to the following guidelines will minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are paramount to minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required Equipment Specifications & Use Cases
Eye and Face Protection Safety glasses with side-shields or Chemical splash goggles.Safety glasses provide minimum protection.[3] Chemical splash goggles are recommended when there is a risk of splashing.[4] A face shield worn over goggles is advised when handling large quantities or if a significant splash hazard exists.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are suitable. Inspect gloves for any signs of degradation or punctures before each use and replace them frequently.
Body Protection Laboratory coat.A standard laboratory coat should be worn to protect against incidental contact.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if engineering controls are insufficient or if aerosols may be generated.

Operational Plan: A Step-by-Step Workflow for Safe Handling

1. Preparation and Weighing:

  • Before handling, ensure the reagent vial has equilibrated to room temperature to prevent moisture condensation.

  • Most PEG acid reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate handling, consider preparing a stock solution by dissolving the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • When preparing stock solutions, work in a well-ventilated area, preferably a chemical fume hood.

  • Keep the stock solution under an inert gas like argon or nitrogen to minimize air exposure. Cap the solution with a septum and use a syringe for removal.

2. Experimental Procedure:

  • When using the compound in reactions, use non-amine-containing buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate buffers. Buffers containing primary amines, like Tris or glycine, will compete with the desired reaction.

  • For reactions involving the activation of the carboxylic acid group, this is often done using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) at a pH between 4.5 and 7.2.

  • The subsequent reaction with primary amines is most efficient at a pH of 7-8.

3. Spill and Exposure Procedures:

  • Skin Contact: Immediately wash the affected area thoroughly with soap and plenty of water and remove contaminated clothing.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

  • Spill: In case of a small spill, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal. For larger spills, prevent entry into waterways and contact emergency services.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain, as the substance is very toxic to aquatic life.

Disposal Method:

  • Dispose of all waste through a licensed chemical waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill & Exposure Response prep1 Equilibrate Reagent to Room Temperature prep2 Wear Appropriate PPE prep1->prep2 prep3 Weigh Compound or Prepare Stock Solution in Fume Hood prep2->prep3 exp1 Perform Experiment in Well-Ventilated Area prep3->exp1 Proceed to Experiment exp2 Use Non-Amine Containing Buffers exp1->exp2 clean1 Segregate Solid & Liquid Waste exp2->clean1 Post-Experiment clean2 Label Waste Containers Clearly clean1->clean2 clean3 Dispose of Waste via Licensed Contractor clean2->clean3 spill1 Evacuate Area (if necessary) spill2 Follow First Aid Procedures (Skin/Eye Contact) spill1->spill2 spill3 Contain & Clean Spill with Inert Material spill1->spill3 spill4 Dispose of Contaminated Materials as Hazardous Waste spill3->spill4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.